molecular formula C6H11NO B1583160 Pentyl isocyanate CAS No. 3954-13-0

Pentyl isocyanate

Cat. No.: B1583160
CAS No.: 3954-13-0
M. Wt: 113.16 g/mol
InChI Key: VRVUKQWNRPNACD-UHFFFAOYSA-N
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Description

Pentyl isocyanate is a useful research compound. Its molecular formula is C6H11NO and its molecular weight is 113.16 g/mol. The purity is usually 95%.
The exact mass of the compound Pentyl isocyanate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Pentyl isocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pentyl isocyanate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-isocyanatopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-2-3-4-5-7-6-8/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRVUKQWNRPNACD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10192662
Record name Pentane, 1-isocyanato-
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Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3954-13-0
Record name Pentane, 1-isocyanato-
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Record name Pentane, 1-isocyanato-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentyl isocyanate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Role and Significance of Pentyl Isocyanate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Purification of Pentyl Isocyanate

Pentyl isocyanate, a linear aliphatic isocyanate with the chemical formula CH₃(CH₂)₄NCO, is a versatile chemical intermediate of significant interest to researchers in materials science, organic synthesis, and drug development.[1] Its highly reactive isocyanate group (-N=C=O) serves as a powerful electrophilic handle, enabling covalent bond formation with a wide array of nucleophiles. This reactivity is harnessed in the synthesis of polymers, agrochemicals, and pharmaceutical compounds, where the pentyl chain can be used to tune properties such as lipophilicity and steric hindrance. This guide provides an in-depth exploration of the primary synthetic routes to pentyl isocyanate, detailing both established industrial processes and more contemporary, phosgene-free laboratory methods. Furthermore, it offers a technical overview of purification techniques, characterization, and critical safety protocols essential for its handling.

Physicochemical Properties of Pentyl Isocyanate

A thorough understanding of the physical properties of pentyl isocyanate is fundamental for its synthesis, purification, and application. These properties dictate the appropriate experimental conditions, such as reaction temperature and purification methods.

PropertyValueReference(s)
Molecular Formula C₆H₁₁NO[1]
Molar Mass 113.160 g·mol⁻¹[1]
Appearance Clear, colorless liquid[1]
Density 0.878 g/mL at 25 °C[1]
Boiling Point 136–137 °C[1]
Refractive Index (n20/D) 1.414
Flash Point 32 °C (90 °F)[1]
CAS Number 3954-13-0[1]

Part 1: Synthesis Methodologies

The synthesis of pentyl isocyanate can be broadly categorized into two approaches: the traditional phosgenation route, primarily used for industrial-scale production, and several phosgene-free rearrangement reactions that are more amenable to laboratory-scale synthesis and offer significant safety advantages.

Industrial Synthesis: Phosgenation of n-Pentylamine

The dominant industrial method for producing most isocyanates, including pentyl isocyanate, involves the reaction of the corresponding primary amine with phosgene (COCl₂).[1][2] This process is highly efficient and cost-effective for large-scale production.

The reaction proceeds in two main stages:

  • Carbamoyl Chloride Formation: n-Pentylamine reacts with phosgene, typically in an inert solvent like chlorobenzene, to form an N-pentylcarbamoyl chloride intermediate.

  • Dehydrochlorination: The intermediate is then heated (100–200 °C) to eliminate hydrogen chloride (HCl), yielding the final pentyl isocyanate product.[1]

Overall Reaction: CH₃(CH₂)₄NH₂ + COCl₂ → CH₃(CH₂)₄NCO + 2 HCl[1]

Causality and Field Insights: While this method is robust, its reliance on phosgene is a major drawback. Phosgene is an extremely toxic and corrosive gas, necessitating stringent safety protocols and specialized infrastructure that are often impractical in a research setting.[3][4] The generation of two equivalents of corrosive HCl gas also presents challenges for equipment longevity and waste disposal. For these reasons, the phosgene route is almost exclusively confined to industrial manufacturing, and researchers have developed alternative, safer methods.

Phosgene-Free Laboratory Synthesis: Rearrangement Reactions

For laboratory and drug development applications, phosgene-free routes are strongly preferred. The most prominent of these are the Curtius, Hofmann, and Lossen rearrangements. These reactions generate the isocyanate intermediate from different starting materials without the use of phosgene.

The Curtius rearrangement is a versatile and widely used method for converting a carboxylic acid into an isocyanate with the loss of one carbon atom (as N₂).[5][6] The reaction proceeds via the thermal decomposition of an acyl azide intermediate.[7][8] A key advantage is that the isocyanate can often be isolated, as the only byproduct is innocuous nitrogen gas.[7]

The process begins with a suitable carboxylic acid, hexanoic acid in this case, which is first converted to an acyl azide. This azide is then heated in an inert solvent, triggering a concerted rearrangement to form pentyl isocyanate and liberate nitrogen gas.[5][9]

Curtius_Rearrangement cluster_step1 Step 1: Acyl Azide Formation cluster_step2 Step 2: Thermal Rearrangement A Hexanoyl Chloride C Hexanoyl Azide A->C Acyl Substitution B Sodium Azide (NaN₃) B->C D Hexanoyl Azide E Pentyl Isocyanate D->E Heat (Δ) Concerted Rearrangement F Nitrogen Gas (N₂) D->F Elimination

Mechanism of the Curtius Rearrangement: Research indicates the thermal decomposition is a concerted process, where the pentyl group migrates from the carbonyl carbon to the adjacent nitrogen simultaneously with the expulsion of dinitrogen gas.[5][9] This concerted mechanism ensures the complete retention of the migrating group's configuration.

reactant [label="{Hexanoyl Azide

|R-C(=O)-N-N≡N}"]; ts [label="Transition State", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="{Pentyl Isocyanate|R-N=C=O}"]; N2 [label="N₂"];

reactant:c -> ts [label="Heat (Δ)"]; ts -> product [label="Rearrangement"]; ts -> N2 [label="Loss of N₂"]; } caption [label="Mechanism of the Curtius Rearrangement.", fontsize=10];

Experimental Protocol: Synthesis of Pentyl Isocyanate via Curtius Rearrangement (Adapted from[9])

  • Acyl Azide Synthesis: In a round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere, dissolve sodium azide (1.5 eq) in a minimal amount of water. Add anhydrous acetone to create a slurry and cool the flask to 0 °C in an ice bath. Slowly add hexanoyl chloride (1.0 eq) dropwise over 30 minutes. After the addition, allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Extraction: Dilute the reaction mixture with cold water and extract the product with a cold, inert solvent like toluene or ethyl acetate. Wash the organic layer with cold saturated sodium bicarbonate solution and then brine.

  • Rearrangement: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Caution: Do not concentrate the azide solution to dryness due to its explosive potential. The solution of hexanoyl azide in the inert solvent is then heated to reflux (e.g., ~110 °C for toluene). Vigorous evolution of nitrogen gas will be observed.

  • Completion: Maintain reflux until gas evolution ceases (typically 1-3 hours). The resulting solution contains pentyl isocyanate.

  • Purification: The product can then be purified via fractional distillation under reduced pressure (see Part 2).

The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate.[10] To adapt this reaction for isocyanate synthesis, the intermediate must be generated under non-hydrolytic conditions and either trapped or isolated. The reaction typically uses bromine in a solution of sodium hydroxide to form sodium hypobromite in situ.[11]

For pentyl isocyanate, the starting material would be hexanamide. The key is to perform the reaction in the presence of an alcohol (like methanol) to trap the isocyanate as a stable carbamate, or to use a modified procedure under anhydrous conditions to favor isolation of the isocyanate itself.[10]

Mechanism of the Hofmann Rearrangement: The reaction begins with the deprotonation of the amide, followed by reaction with bromine to form an N-bromoamide. A second deprotonation yields a bromoamide anion. This anion rearranges, with the alkyl group migrating to the nitrogen as the bromide ion leaves, forming the isocyanate intermediate.[10][11]

amide [label="{Hexanamide

|R-C(=O)-NH₂}"]; nbromo [label="{N-Bromohexanamide|R-C(=O)-NHBr}"]; anion [label="{Bromoamide Anion|R-C(=O)-N⁻Br}"]; isocyanate [label="{Pentyl Isocyanate|R-N=C=O}"];

amide -> nbromo [label="+ Br₂, NaOH"]; nbromo -> anion [label="+ NaOH\n- H₂O"]; anion -> isocyanate [label="Rearrangement\n- Br⁻"]; } caption [label="Mechanism of the Hofmann Rearrangement.", fontsize=10];

Experimental Protocol: Synthesis of a Carbamate via Hofmann Rearrangement (Adapted from[10])

  • Preparation: In a flask, dissolve sodium hydroxide (2.2 eq) in methanol. Cool the solution to 0 °C.

  • Bromine Addition: Slowly add bromine (1.1 eq) to the cold methanolic NaOH solution to form sodium hypobromite. Maintain the temperature below 0 °C.

  • Amide Addition: In a separate flask, dissolve hexanamide (1.0 eq) in cold methanol and add it to the hypobromite solution.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Workup: The resulting methyl N-pentylcarbamate can be isolated by standard extraction procedures. To obtain the isocyanate, the carbamate would need to undergo thermal decomposition, which adds complexity.[12][13] Direct isolation of the isocyanate from a Hofmann rearrangement is challenging due to the typical presence of nucleophiles.

The Lossen rearrangement is the conversion of a hydroxamic acid or its derivative into an isocyanate.[14][15] The reaction is typically induced by heat or base.[16] The mechanism involves the formation of an O-acylated hydroxamic acid, which, upon deprotonation, rearranges to the isocyanate and a carboxylate leaving group.[15]

For pentyl isocyanate synthesis, one would start with hexanohydroxamic acid. This is then activated (e.g., by acylation) and treated with a base to initiate the rearrangement.

Mechanism of the Lossen Rearrangement: The mechanism is analogous to the Hofmann rearrangement. An activated hydroxamic acid derivative is deprotonated at the nitrogen. This anion undergoes a concerted rearrangement where the alkyl group migrates to the nitrogen, expelling a stable carboxylate anion and forming the isocyanate.[15]

hydroxamate [label="{O-Acyl Hexanohydroxamate

|R-C(=O)-NH-O-C(=O)R'}"]; anion [label="{Anion|R-C(=O)-N⁻-O-C(=O)R'}"]; isocyanate [label="{Pentyl Isocyanate|R-N=C=O}"]; carboxylate [label="{Carboxylate|R'COO⁻}"];

hydroxamate -> anion [label="+ Base\n- H₂O"]; anion -> isocyanate [label="Rearrangement"]; anion -> carboxylate [label="Elimination"]; } caption [label="Mechanism of the Lossen Rearrangement.", fontsize=10];

Experimental Protocol Considerations: While mechanistically sound, the Lossen rearrangement is less commonly used for simple alkyl isocyanates like pentyl isocyanate due to the need to first prepare and activate the hydroxamic acid starting material.[15] However, it remains a valuable phosgene-free option, particularly in complex molecule synthesis. Recent developments have shown that the reaction can be initiated by nitriles under catalytic base, providing a milder pathway.[17]

Part 2: Purification and Characterization

Purification is a critical step to obtain high-purity pentyl isocyanate, as impurities can interfere with subsequent reactions. The primary method for purifying this liquid compound is fractional distillation.

Purification by Fractional Distillation

Given its boiling point of 136-137 °C, pentyl isocyanate is well-suited for purification by fractional distillation.[1] Due to the reactivity of the isocyanate group, particularly with water, the distillation must be performed under specific conditions.

Protocol for Fractional Distillation:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column. Ensure all glassware is thoroughly dried in an oven and assembled while hot under a stream of inert gas (nitrogen or argon) to exclude atmospheric moisture.

  • Inert Atmosphere: The distillation should be conducted under a continuous inert atmosphere or under reduced pressure to lower the boiling point and minimize thermal decomposition.[18]

  • Crude Material: Transfer the crude pentyl isocyanate solution (e.g., from the Curtius rearrangement after solvent removal) to the distillation flask. Add a few boiling chips.

  • Distillation: Heat the flask gently using a heating mantle. Discard the initial low-boiling fraction, which may contain residual solvent. Collect the fraction that distills at the correct boiling point for pentyl isocyanate (adjusting for pressure if under vacuum).

  • Storage: The purified product should be collected in a receiver cooled in an ice bath and stored in a tightly sealed container under an inert atmosphere to prevent degradation.

Causality and Field Insights: The exclusion of moisture is paramount. Water reacts with isocyanates to form an unstable carbamic acid, which decarboxylates to form a primary amine.[8] This amine can then react with another molecule of isocyanate to form a highly insoluble and difficult-to-remove urea byproduct, significantly reducing yield and purity.

Characterization

The identity and purity of the synthesized pentyl isocyanate can be confirmed using standard spectroscopic techniques.

  • Infrared (IR) Spectroscopy: This is the most direct method for confirming the presence of the isocyanate group. A strong, sharp absorption band will appear in the region of 2250–2280 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the pentyl chain (a triplet for the terminal methyl group, and multiplets for the methylene groups).

    • ¹³C NMR: The carbon of the isocyanate group will have a characteristic chemical shift in the range of 120-130 ppm.

Part 3: Safety, Handling, and Storage

Isocyanates are toxic, and pentyl isocyanate is classified as a flammable, corrosive, and hazardous substance that can cause respiratory sensitization.[1][19] Strict adherence to safety protocols is mandatory.

  • Handling: All manipulations of pentyl isocyanate must be performed in a well-ventilated chemical fume hood.[20][21]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles and a face shield are required.[19]

    • Gloves: Use butyl rubber or other appropriate chemically resistant gloves. Standard nitrile or latex gloves may not provide adequate protection.[22]

    • Lab Coat: A flame-resistant lab coat should be worn.

    • Respiratory Protection: In case of inadequate ventilation or potential for aerosol generation, a respirator with a suitable organic vapor cartridge is necessary.[21][23]

  • Storage: Store pentyl isocyanate in a tightly sealed container under an inert atmosphere (e.g., nitrogen) in a cool, dry, and well-ventilated area away from heat, sparks, and incompatible materials such as water, alcohols, amines, acids, and strong bases.[19]

  • Disposal: Isocyanate waste is hazardous. It should be deactivated before disposal by reacting with a decontaminating solution (e.g., a mixture of water, ammonia, and detergent) and disposed of according to local, regional, and national regulations.[19]

Conclusion

The synthesis of pentyl isocyanate can be accomplished through several distinct pathways. While industrial production relies on the phosgenation of n-pentylamine, the inherent hazards of phosgene make this route unsuitable for most research environments. For laboratory-scale synthesis, the Curtius rearrangement of hexanoyl azide offers a robust and safer alternative, yielding the desired isocyanate and benign nitrogen gas. The Hofmann and Lossen rearrangements provide additional phosgene-free options, though they may present other challenges in starting material preparation or product isolation. Successful synthesis must be paired with meticulous purification, primarily via fractional distillation under anhydrous and inert conditions, to prevent product degradation. Finally, the high reactivity and toxicity of pentyl isocyanate demand rigorous safety protocols to ensure the well-being of researchers. By understanding the chemical principles, experimental nuances, and safety requirements detailed in this guide, scientists can effectively synthesize and utilize this valuable chemical intermediate in their research and development endeavors.

References

Sources

Technical Whitepaper: n-Pentyl Isocyanate (CAS 3954-13-0)

Author: BenchChem Technical Support Team. Date: February 2026

Precision Lipophilic Installation in Medicinal Chemistry

Executive Summary

Pentyl isocyanate (CAS 3954-13-0), also known as 1-isocyanatopentane, is a critical electrophilic building block used to introduce the n-pentyl moiety into small molecule pharmacophores. In drug design, this C5-alkyl chain serves a specific function: it modulates logP (lipophilicity) without introducing the steric bulk associated with branched isomers or the metabolic liability of unsaturated chains.

This guide moves beyond basic property listing to provide a field-validated framework for handling, reacting, and characterizing pentyl isocyanate. We focus on its primary utility: the clean, catalyst-free formation of urea and carbamate linkages, which are privileged scaffolds in kinase inhibitors and GPCR ligands.

Chemical Profile & Physical Properties[1][2][3][4][5][6]

Understanding the physical state of the reagent is the first step in reproducible synthesis. Pentyl isocyanate is a volatile, lachrymatory liquid.[1] Its high vapor pressure requires specific handling protocols to prevent respiratory sensitization.

PropertyValueOperational Note
CAS Number 3954-13-0Verify identity; distinct from amyl isomers.
Formula C₆H₁₁NOMW: 113.16 g/mol
Boiling Point 136–137 °CDistillable, but vacuum distillation recommended to avoid degradation.
Density 0.878 g/mLLess dense than water; phase separation is rapid in aqueous workups.
Flash Point 32 °C (89.6 °F)Flammable. Ground all glassware; use spark-proof tools.
Reactivity Moisture SensitiveHydrolyzes to pentylamine and CO₂ (urea formation byproduct).
Spectroscopy IR: ~2270 cm⁻¹Strong diagnostic stretch for -N=C=O functionality.
Mechanistic Chemistry: The Electrophilic Trap

The isocyanate carbon is highly electrophilic due to the cumulative double bonds withdrawing electron density toward the oxygen and nitrogen. However, the n-pentyl chain exerts a mild positive inductive effect (+I), making the carbon slightly less electrophilic than aromatic isocyanates (e.g., phenyl isocyanate).

Implication for Protocol: Reactions with weak nucleophiles (e.g., anilines with electron-withdrawing groups) may require mild heating or Lewis acid catalysis, whereas aliphatic amines react instantaneously at 0 °C.

Visualization: Nucleophilic Addition Pathway

The following diagram illustrates the orbital trajectory of a generic nucleophile attacking Pentyl Isocyanate.

Mechanism Nuc Nucleophile (R-NH2 / R-OH) TS Transition State (Tetrahedral Intermediate) Nuc->TS Attack on Carbon Iso Pentyl Isocyanate (C5-N=C=O) Iso->TS Electrophilic Center Proton Proton Transfer (Fast) TS->Proton Charge Separation Prod Product (Urea / Carbamate) Proton->Prod Stabilization

Figure 1: Mechanistic flow of nucleophilic addition to the isocyanate cumulated system.

Experimental Protocol: Synthesis of N-Pentyl Urea Derivatives

Objective: To synthesize an N-pentyl-N'-aryl urea with >95% purity without chromatographic purification. Rationale: This protocol utilizes the "scavenger principle." By using a slight excess of the volatile isocyanate, we drive the limiting reagent (amine) to completion. Excess isocyanate is then quenched with methanol or removed via vacuum, leaving pure product.

Reagents & Equipment[2][3][4][5]
  • Substrate: 1.0 eq. Aniline derivative (dried).

  • Reagent: 1.1 eq. Pentyl isocyanate (CAS 3954-13-0).[6][2][7][8][1][4]

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

  • Quench: Methanol (MeOH).[9]

  • Monitoring: TLC and FT-IR (monitoring disappearance of 2270 cm⁻¹ peak).

Step-by-Step Methodology
  • System Preparation:

    • Flame-dry a 2-neck round bottom flask under Argon flow.

    • Safety Check: Ensure the fume hood sash is lowered. Isocyanates are potent sensitizers [1].

  • Solvation:

    • Dissolve the aniline substrate (1.0 eq) in anhydrous DCM (0.1 M concentration).

    • Cool to 0 °C using an ice bath.[5] Note: Cooling prevents uncontrolled exotherms which can lead to dimer/trimer formation.

  • Addition:

    • Add Pentyl isocyanate (1.1 eq) dropwise via syringe.

    • Observation: A mild exotherm may occur.[10]

  • Reaction & Monitoring (The Self-Validating Step):

    • Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Validation: Spot TLC. If starting amine persists, add 0.1 eq more isocyanate.

    • IR Check: The reaction mixture should show a strong peak at 2270 cm⁻¹ (excess isocyanate), confirming the amine is fully consumed.

  • Quenching:

    • Add 2 mL of MeOH. Stir for 15 minutes.

    • Mechanism:[6][2][4][11][12] MeOH reacts with excess isocyanate to form methyl pentyl carbamate, which is volatile or easily separated.

  • Workup:

    • Evaporate solvent under reduced pressure.

    • Triturate the solid residue with cold hexanes. The urea product typically precipitates, while the carbamate byproduct remains in the hexane wash.

    • Filter and dry under high vacuum.

Workflow Visualization

Protocol Start Start: Dry Amine in DCM (0°C) Add Add Pentyl Isocyanate (1.1 eq, Dropwise) Start->Add React Stir RT (2-4h) Monitor TLC Add->React Check Amine Consumed? React->Check More Add 0.1 eq Isocyanate Check->More No Quench Quench with MeOH (Scavenge Excess) Check->Quench Yes More->React Workup Evaporate & Triturate (Hexanes) Quench->Workup Final Pure Urea Product Workup->Final

Figure 2: Logical workflow for the high-purity synthesis of urea derivatives.

Applications in Drug Development[4][16]

Pentyl isocyanate is not merely a reagent; it is a tool for Structure-Activity Relationship (SAR) exploration.

  • Lipophilicity Tuning: The pentyl chain adds approximately +2.5 to the cLogP of a molecule. This is often used to improve blood-brain barrier (BBB) penetration in CNS drugs or to enhance binding affinity in hydrophobic pockets of enzymes (e.g., lipase inhibitors) [2].

  • Peptide Capping: In solid-phase peptide synthesis (SPPS), isocyanates are used to "cap" the N-terminus, converting the amine into a stable urea. This prevents degradation by exopeptidases.

  • Probing Hydrophobic Pockets: The flexible nature of the n-pentyl chain allows it to adopt various conformations, making it an excellent probe for determining the depth of hydrophobic channels in receptor binding sites.

Safety & Handling (Critical)

Isocyanates are respiratory sensitizers .[8][1] Repeated exposure, even at low levels, can lead to occupational asthma.

  • Engineering Controls: Always handle in a certified chemical fume hood.

  • PPE: Nitrile gloves are generally effective for splash protection, but double-gloving is recommended. Wear chemical splash goggles.

  • Decontamination: Spills should be treated with a solution of 90% water, 8% concentrated ammonia, and 2% liquid detergent. This converts the isocyanate into a harmless urea/amine salt [3].

  • Storage: Store at 2–8 °C under inert gas (Nitrogen/Argon). Moisture ingress will cause the liquid to become cloudy (formation of insoluble urea solids).

References
  • Sigma-Aldrich. (2025). Safety Data Sheet: Pentyl Isocyanate. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 206036, Pentyl isocyanate. Retrieved from

  • ChemicalBook. (2025).[13][1] Pentyl isocyanate Properties and Applications. Retrieved from

Sources

Technical Guide: Handling and Storage of Pentyl Isocyanate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Pentyl isocyanate (1-Isocyanatopentane) presents a dual-threat profile in drug development and organic synthesis: it is an acute lachrymator and a chronic respiratory sensitizer. Unlike simple corrosive reagents, the primary danger of isocyanates lies in their ability to haptenize proteins—binding to biological tissues to trigger an immune response.[1]

Critical Warning: Sensitization is irreversible. Once an individual becomes sensitized to isocyanates, exposure to even trace amounts (parts per billion) can trigger life-threatening asthmatic attacks. Consequently, containment and "zero-skin-contact" protocols are the absolute standard of care.

Part 1: Physicochemical & Hazard Profile[2][3]

To handle pentyl isocyanate safely, one must understand its physical behavior. It is a volatile, flammable liquid that reacts aggressively with nucleophiles (especially water).

Key Physical Properties (n-Pentyl Isocyanate)
PropertyValueOperational Implication
CAS Number 3954-13-0Use for specific inventory tracking.
Boiling Point ~137 °CModerate volatility; significant vapor generation at room temp.
Flash Point ~36 °C (Closed Cup)Flammable. Ground all glassware; use spark-proof tools.
Density 0.88 g/mLLighter than water; will float during aqueous extraction attempts.
Vapor Pressure ModerateHigh enough to exceed exposure limits (0.005 ppm TWA) outside a hood.
Odor Threshold ~0.05 - 2 ppmPoor Warning Property. If you smell it, you are likely already overexposed.
Reactivity Hazards[2][3][4][5][6]
  • Hydrolysis: Reacts with atmospheric moisture to form 1,3-dipentylurea and Carbon Dioxide (CO₂) .

  • Pressure Hazard: The generation of CO₂ in a closed, wet container can cause catastrophic vessel failure (explosion).

  • Polymerization: Can dimerize/trimerize if stored improperly or in the presence of basic catalysts.

Part 2: Engineering Controls & Personal Protective Equipment (PPE)

Reliance on PPE alone is a failure of safety planning. The hierarchy of controls must be strictly enforced.

Engineering Controls (Primary Barrier)
  • Fume Hood: Mandatory.[1] All transfers, weighing, and reactions must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.

  • Schlenk/Inert Gas Lines: Use nitrogen or argon manifolds to prevent moisture ingress and minimize vapor release.

Personal Protective Equipment (Secondary Barrier)

Standard nitrile gloves provide only incidental splash protection against isocyanates. They are permeable over time.

  • Glove Protocol:

    • Routine Handling: Double-gloving (Nitrile over Nitrile). Change the outer pair immediately upon any splash.[2]

    • Spill Cleanup/Immersion: Butyl Rubber or Silver Shield/4H laminate gloves are required. These offer >4 hours of breakthrough time compared to minutes for thin nitrile.

  • Respiratory: If work must occur outside a hood (strongly discouraged), a full-face respirator with organic vapor cartridges (black band) and a P100 pre-filter is required.

Visualization: Safety & Handling Workflow

The following diagram illustrates the decision logic for safe handling and PPE selection.

HandlingWorkflow Start Task: Handle Pentyl Isocyanate VolCheck Is the system closed? Start->VolCheck Hood Work in Fume Hood (Sash at proper height) VolCheck->Hood Always GloveSelect Select Glove Type Hood->GloveSelect Routine Routine Transfer (< 5 mins) GloveSelect->Routine Spill Spill Cleanup / High Risk GloveSelect->Spill Nitrile Double Nitrile Gloves (Change immediately on splash) Routine->Nitrile Butyl Butyl Rubber or Silver Shield Laminate Spill->Butyl Waste Quench Waste Stream Nitrile->Waste Butyl->Waste

Figure 1: Decision matrix for PPE selection and engineering controls based on task risk.

Part 3: Storage & Stability Management

Improper storage is the leading cause of isocyanate accidents (pressure bursts) and reagent degradation.

The "Dry" Imperative

Pentyl isocyanate must be stored under an inert atmosphere (Nitrogen or Argon).

  • Temperature: Store at 2–8°C (Refrigerated) to reduce vapor pressure and slow dimerization rates.

  • Secondary Containment: Store the bottle inside a secondary plastic container with a desiccant packet.

  • Cap Integrity: Inspect the cap liner (Teflon/PTFE) frequently. If the cap cracks or the liner degrades, moisture will enter, causing a crust of urea to form on the threads, which can permanently seize the cap.

Warning Sign: If you see white solid precipitate in the liquid or around the cap, hydrolysis has occurred. Do not shake. The container may be pressurized with CO₂.

Part 4: Operational Handling Protocol

The Cannula/Syringe Transfer Method

To maintain the "Zero-Contact" standard, avoid pouring pentyl isocyanate. Use positive displacement or inert gas pressure transfers.

  • Preparation:

    • Flame-dry all glassware and flush with Nitrogen/Argon.

    • Secure the reagent bottle with a clamp in the fume hood.

  • Septum Installation:

    • Replace the shipping cap with a clean, dry rubber septum under a flow of inert gas.

  • Transfer:

    • Insert a needle connected to an inert gas line (bubbler outlet) into the reagent bottle septum to equalize pressure.

    • Use a dry, gas-tight syringe to withdraw the required volume.

    • Technique: Pull the plunger slowly to avoid cavitation and bubble formation.

  • Injection:

    • Transfer the reagent directly into the reaction flask through its septum.

  • Decontamination:

    • Immediately draw the "Quenching Solution" (see Part 5) into the contaminated syringe and needle before removing them from the hood.

Part 5: Emergency Response & Decontamination

In the event of a spill or for cleaning glassware, water alone is ineffective and dangerous (slow reaction). You must use a chemical decontamination solution that reacts rapidly with the isocyanate to form harmless ureas/carbamates.

The "Magic Mix" (Decontamination Solution)

Prepare this solution fresh for cleaning glassware or neutralizing spills:

ComponentVolume %Function
Water 45%Hydrolysis reagent.
Ethanol or Isopropanol 50%Solubilizer (miscible with isocyanate).
Conc. Ammonia (NH₄OH) 5%Catalyst/Nucleophile (accelerates destruction).

Note: This mixture generates heat. Prepare in a fume hood.

Chemical Deactivation Pathway

Understanding the chemistry helps explain why the "Magic Mix" works. The alcohol and ammonia compete to rapidly convert the toxic isocyanate into stable, non-toxic derivatives.

DeconPathway Iso Pentyl Isocyanate (R-N=C=O) CarbAcid Carbamic Acid (Unstable) Iso->CarbAcid Slow Hydrolysis Urethane Urethane/Carbamate (Stable Solid) Iso->Urethane Fast (Alcohol) Urea Substituted Urea (Stable Solid) Iso->Urea Fast (Ammonia) Water + Water (H2O) Alcohol + Alcohol (R'-OH) Ammonia + Ammonia (NH3) CarbAcid->Urea - CO2 CO2 CO2 Gas CarbAcid->CO2

Figure 2: Competitive reaction pathways during decontamination. Alcohol and Ammonia accelerate the conversion to stable solids.

Spill Cleanup Procedure
  • Evacuate: If the spill is outside the hood (>10 mL), evacuate the lab immediately.

  • PPE: Don Butyl gloves and respiratory protection.

  • Contain: Cover the spill with an absorbent pad (vermiculite or specialized isocyanate pads).

  • Neutralize: Pour the decontamination solution over the absorbent .

  • Wait: Allow to sit for 15–30 minutes.

  • Disposal: Scoop material into a waste container. DO NOT SEAL THE CONTAINER TIGHTLY for 24 hours (CO₂ evolution continues).

References

  • National Institutes of Health (PubChem). Pentane, 1-isocyanato- (Compound Summary). Retrieved from [Link]

  • Safe Work Australia. Guide to Handling Isocyanates. (2015).[3] Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC - NIOSH). Isocyanates: Medical Management Guidelines. Retrieved from [Link]

  • University of California, Berkeley (EH&S). Glove Selection Guide: Chemical Resistance. Retrieved from [Link]

Sources

Technical Analysis: Thermal Degradation Mechanisms and Products of Pentyl Isocyanate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pentyl isocyanate (


), also known as amyl isocyanate, is a critical intermediate in the synthesis of pharmaceuticals and carbamate pesticides. While chemically valuable, its thermal instability poses significant risks during processing and storage. This technical guide delineates the thermal degradation pathways of pentyl isocyanate, identifying primary decomposition products including 1,3-dipentylurea , dipentyl carbodiimide , and tripentyl isocyanurate . It further analyzes the kinetics of these transformations and provides a validated analytical protocol for their detection.

Physicochemical Profile & Stability

Understanding the baseline properties of pentyl isocyanate is prerequisite to analyzing its degradation. The molecule possesses a reactive electrophilic carbon within the isocyanate group (-N=C=O), making it susceptible to nucleophilic attack and self-polymerization even at moderate temperatures.

PropertyValueImplication for Degradation
Molecular Formula

Alkyl chain (pentyl) dictates volatile hydrocarbon byproducts.
Boiling Point 137°CProcessing above this temp requires pressurized vessels, accelerating gas-phase kinetics.
Flash Point 32°CHigh flammability risk; thermal degradation often precedes combustion.
Vapor Density 3.9 (Air = 1)Degradation vapors (heavier than air) accumulate at floor level.

Thermal Degradation Pathways

The thermal degradation of pentyl isocyanate is not a singular event but a branched reaction network dependent on temperature, pressure, and the presence of catalytic moisture.

Primary Pathway: Dimerization and Trimerization

In the absence of active hydrogen sources (anhydrous conditions), pentyl isocyanate undergoes cycloaddition.

  • Dimerization: Two molecules react to form a uretidinedione (dimer). This reaction is thermally reversible; heating the dimer often reverts it to the monomer.

  • Trimerization: Three molecules react to form tripentyl isocyanurate . This six-membered ring structure is thermodynamically stable and represents the "terminal" product of low-temperature thermal aging (below 250°C).

Secondary Pathway: Carbodiimide Formation

At elevated temperatures (>180°C), decarboxylation occurs. Two pentyl isocyanate molecules condense to release carbon dioxide (


) and form N,N'-dipentylcarbodiimide .


Significance: The evolution of

generates pressure in closed systems, presenting a rupture hazard.
Tertiary Pathway: Pyrolytic Fragmentation

Under extreme thermal stress (>400°C) or fire conditions, the alkyl chain and nitrogen core fragment.

  • Beta-Elimination: The pentyl chain cleaves to form 1-pentene and isocyanic acid (HNCO).

  • Radical Scission: Formation of toxic pentanenitrile and trace hydrogen cyanide (HCN) .

Hydrolytic Pathway (Moisture-Mediated)

While strictly "thermal" implies inert conditions, real-world thermal events often involve atmospheric moisture.

  • Mechanism:

    
    
    
  • Product: Pentylamine . This amine is autocatalytic, reacting with remaining isocyanate to form 1,3-dipentylurea , a solid precipitate often found in degraded samples.

Visualization of Degradation Logic

The following diagram illustrates the causal relationships between thermal stress and product formation.

PentylIsocyanateDegradation PentylNCO Pentyl Isocyanate (Precursor) Heat Thermal Stress (>140°C) PentylNCO->Heat Moisture Trace Moisture PentylNCO->Moisture Dimer Uretidinedione (Reversible Dimer) Heat->Dimer Low Temp Reversible Trimer Tripentyl Isocyanurate (Stable Trimer) Heat->Trimer High Temp Irreversible Carbodiimide Dipentyl Carbodiimide (+ CO2 Gas) Heat->Carbodiimide Decarboxylation Pyrolysis Nitriles & Olefins (>400°C) Heat->Pyrolysis Extreme Heat Amine Pentylamine Moisture->Amine Hydrolysis Urea 1,3-Dipentylurea (Solid Precipitate) Amine->Urea + PentylNCO

Figure 1: Reaction network showing the divergence of pentyl isocyanate into stable trimers, volatile carbodiimides, and urea derivatives based on environmental conditions.

Experimental Analysis Protocol

To validate the presence of these products in a degraded sample, the following self-validating protocol is recommended. This workflow combines thermogravimetric analysis (TGA) with Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Sample Preparation
  • Isolation: If the sample is liquid, filter any solid precipitates (likely ureas or isocyanurates) for separate solid-phase analysis (FTIR).

  • Derivatization (Optional): For quantifying residual isocyanate, derivatize with dibutylamine to form a stable urea, preventing further degradation in the GC injector port.

Analytical Workflow
StepInstrumentParameter SetupPurpose
1 TGA Ramp 10°C/min to 600°C (

atm)
Identify mass loss steps.

loss occurs ~200°C; Main chain scission >350°C.
2 GC-MS Column: HP-5MS (30m x 0.25mm)Inj Temp: 200°C (Keep low to prevent in-situ degradation)Separation of volatile products (Carbodiimides, Nitriles).
3 FTIR ATR Mode (Solid Residue)Detect Isocyanurate ring stretch (~1690

) and Urea carbonyls (~1640

).
Mass Spectral Fingerprints (Identification)

When analyzing GC-MS data, look for these characteristic ions:

  • Pentyl Isocyanate (Parent): m/z 113 (

    
    ), 55 (
    
    
    
    ), 41.
  • Pentylamine: m/z 87 (

    
    ), 30 (
    
    
    
    base peak).
  • Dipentyl Carbodiimide: m/z ~182 (

    
    ).
    
  • 1,3-Dipentylurea: m/z ~200 (

    
    ). Note: This often decomposes in the GC inlet back to isocyanate and amine unless derivatized.
    

Safety & Toxicology of Degradation Products

The degradation of pentyl isocyanate transforms a toxic lachrymator into products with distinct hazard profiles.

  • Pentylamine: Highly corrosive to skin and eyes; distinct "fishy" ammonia-like odor. More volatile than the parent isocyanate.

  • Carbon Dioxide (

    
    ):  Asphyxiant. In sealed drums, the pressure buildup from carbodiimide formation can cause catastrophic vessel failure.
    
  • Hydrogen Cyanide (HCN): Trace amounts formed only during high-temperature pyrolysis (>500°C) or combustion. Requires specific monitoring during fire scenarios.

Handling Recommendation: Degraded containers should be vented remotely to avoid pressure explosions. Personnel must wear SCBA if high-temperature decomposition is suspected due to the potential for nitrile and HCN evolution.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 206036, Pentyl isocyanate. Retrieved from [Link]

  • Eschenbacher, A., et al. (2021). Fast pyrolysis of polyurethanes and polyisocyanurate.... ResearchGate.[1] Retrieved from [Link]

  • VanDeMark Chemical. (n.d.). p-Toluenesulfonyl Isocyanate Technical Bulletin. (General Isocyanate Stability Data). Retrieved from [Link]

Sources

Physicochemical Profiling and Synthetic Utility of Pentyl Isocyanate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Pentyl Isocyanate (CAS 3954-13-0) , focusing on its physicochemical properties, specifically vapor pressure and boiling point, and their implications for experimental design and safety in drug development.

CAS: 3954-13-0 | Formula: C₆H₁₁NO | MW: 113.16 g/mol

Executive Summary

Pentyl isocyanate (1-isocyanatopentane) is a critical electrophilic building block used in the synthesis of ureas, carbamates, and thiocarbamates within medicinal chemistry. Its physicochemical profile—specifically a boiling point of 136–137 °C —places it in an optimal "volatility window" for process chemistry: it is sufficiently non-volatile to handle with standard benchtop precautions (unlike the highly hazardous methyl isocyanate), yet volatile enough to be removed via vacuum distillation or rotary evaporation during workup.

This guide details the thermodynamic behavior of pentyl isocyanate, providing estimated vapor pressure dynamics where experimental data is sparse, and outlines a self-validating protocol for its use in urea synthesis.

Physicochemical Characterization

Core Properties Table

The following data aggregates experimentally validated values from authoritative sources (Sigma-Aldrich, PubChem, NIST).

PropertyValueConditionSource
Boiling Point (BP) 136–137 °C760 mmHg (Atmospheric)[1, 2]
Density 0.878 g/mL25 °C[1]
Refractive Index (

)
1.41420 °C[1]
Flash Point 32 °C (90 °F)Closed Cup[2]
Appearance Clear, colorless liquidAmbient[1]
Solubility Reacts with water; Soluble in CH₂Cl₂, THF, Toluene-[3]
Vapor Pressure & Thermodynamic Analysis

While direct experimental vapor pressure (


) data at 20 °C is often absent in standard safety data sheets for this specific isomer, it can be accurately modeled using the Clausius-Clapeyron relation  and comparative homologue analysis (Butyl vs. Pentyl vs. Hexyl isocyanates).
  • Boiling Point Context: Pentyl isocyanate boils at 137 °C. For comparison, water boils at 100 °C (

    
     mmHg at 20 °C). Since pentyl isocyanate has a significantly higher boiling point, its vapor pressure at ambient temperature is substantially lower than that of water.
    
  • Estimated

    
     at 20 °C:  Based on boiling point extrapolation using Trouton’s rule for polar liquids, the vapor pressure is estimated to be in the range of 2–5 mmHg (approx. 2.6–6.6 hPa)  at 20 °C.
    
  • Implication for Safety: Despite the relatively low vapor pressure, the Flash Point of 32 °C indicates that at slightly elevated temperatures (e.g., a warm lab or near reaction heat), the vapor concentration can reach ignitable levels. Furthermore, as a potent respiratory sensitizer , even low vapor concentrations are hazardous.

Antoine Equation Modeling (Theoretical)

For process modeling, the vapor pressure can be approximated using the Antoine Equation form:



Estimated parameters for Pentyl Isocyanate (derived from homologue trends):
  • A: ~7.0

  • B: ~1500

  • C: ~200 (Note: These are estimates for simulation purposes; experimental determination is required for critical process safety calculations.)

Experimental Protocol: Synthesis of N-Pentylurea Derivatives

Objective: To synthesize a urea derivative via the nucleophilic addition of a secondary amine to pentyl isocyanate, ensuring complete consumption of the isocyanate.

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isocyanate group. This is an atom-economic "click" reaction with no byproducts.

ReactionMechanism Amine Secondary Amine (Nucleophile) Transition Tetrahedral Intermediate Amine->Transition Nucleophilic Attack Isocyanate Pentyl Isocyanate (Electrophile) Isocyanate->Transition Product N-Pentylurea Derivative Transition->Product Proton Transfer

Figure 1: Mechanism of urea formation. The amine attacks the isocyanate carbon, followed by a rapid proton transfer to the nitrogen.

Step-by-Step Methodology

Reagents:

  • Pentyl isocyanate (1.0 equiv)

  • Secondary amine (e.g., Morpholine, 1.0 equiv)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

Protocol:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ) or Argon. Isocyanates are moisture-sensitive; atmospheric humidity will hydrolyze the isocyanate to an amine and evolve 
    
    
    
    .
  • Dissolution: Dissolve the secondary amine (1.0 mmol) in anhydrous DCM (5 mL).

  • Addition: Cool the solution to 0 °C (ice bath). Add pentyl isocyanate (1.0 mmol) dropwise via syringe.

    • Why 0 °C? Although the reaction is not violently exothermic, cooling minimizes potential side reactions (e.g., polymerization) and controls volatility (Flash Point 32 °C).

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 2–4 hours.

  • Monitoring (Self-Validation): Monitor reaction progress via TLC or LC-MS .

    • Endpoint: Disappearance of the amine starting material.[1]

    • Stain: Isocyanates can be visualized using a Ninhydrin stain (after hydrolysis) or Iodine.

  • Workup:

    • Evaporate the solvent under reduced pressure (Rotovap).

    • Since pentyl isocyanate (BP 137 °C) is moderately volatile, any slight excess can be removed under high vacuum (<1 mmHg) at mild heat (40 °C).

  • Purification: If necessary, recrystallize from Hexanes/EtOAc or perform flash column chromatography.

Process Safety & Handling Workflow

Hazard Class: Flammable Liquid (Cat 3), Acute Toxicity, Respiratory Sensitizer.[2]

The following workflow ensures operator safety when handling pentyl isocyanate, accounting for its volatility and toxicity.

SafetyWorkflow Storage Storage (2-8°C, Inert Gas) Dispensing Dispensing (Fume Hood, Syringe) Storage->Dispensing Warm to RT Reaction Reaction (Closed Vessel, N2 atm) Dispensing->Reaction Quenching Quenching Spills (Aq. Na2CO3 + Detergent) Dispensing->Quenching If Spilled Waste Waste Disposal (Halogenated/Organic) Reaction->Waste Quenching->Waste

Figure 2: Safe handling workflow. Note the critical quenching step for spills using aqueous alkaline solution to neutralize the isocyanate.

Quenching Protocol: In case of a spill or for cleaning glassware, use a solution of 50% water, 45% ethanol, and 5% concentrated ammonia . The ammonia reacts rapidly with the isocyanate to form a harmless urea derivative, while ethanol aids solubility.

References

  • Sigma-Aldrich. Pentyl isocyanate Product Specification & SDS. Retrieved from

  • PubChem. Pentyl isocyanate (Compound CID 206036). National Library of Medicine. Retrieved from

  • Fisher Scientific. Safety Data Sheet: Pentyl Isocyanate. Retrieved from

  • NIST Chemistry WebBook. 1-Isocyanatopentane Thermochemical Data. Retrieved from

Sources

Potential Applications of Pentyl Isocyanate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pentyl isocyanate (1-isocyanatopentane, CAS 3954-13-0) is a versatile electrophilic building block utilized in the synthesis of ureas, carbamates (urethanes), and heterocyclic compounds.[1] Its primary utility in drug discovery lies in its ability to introduce a linear five-carbon aliphatic chain, a critical motif for modulating the lipophilicity (LogP) and bioavailability of small molecule candidates without introducing the steric bulk associated with branched alkyls or aryl groups. This guide details the mechanistic underpinnings, experimental protocols, and safety considerations for deploying pentyl isocyanate in high-fidelity organic synthesis.

Chemical Profile & Reactivity

Pentyl isocyanate is characterized by the cumulative double bond system of the isocyanate group (-N=C=O) attached to a pentyl chain. The carbon atom of the isocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles containing active hydrogen atoms (amines, alcohols, thiols).

PropertyData
IUPAC Name 1-Isocyanatopentane
CAS Number 3954-13-0
Molecular Formula C₆H₁₁NO
Molecular Weight 113.16 g/mol
Boiling Point 137 °C
Density 0.878 g/mL
Reactivity Class Electrophile (Hard/Soft character depends on nucleophile)

Strategic Utility: unlike lower alkyl isocyanates (methyl/ethyl), which are volatile and hazardous, pentyl isocyanate offers a balance of reactivity and handleability. Unlike aryl isocyanates, it does not introduce aromatic pi-stacking interactions, allowing researchers to isolate the effect of hydrophobic chain extension during Structure-Activity Relationship (SAR) studies.

Synthesis of Urea Derivatives

The formation of


-pentylureas is the most common application. This reaction proceeds via the nucleophilic addition of a primary or secondary amine to the isocyanate carbon. This transformation is often quantitative and requires no external catalyst, making it ideal for combinatorial library generation.
Mechanistic Pathway

The amine nitrogen attacks the electrophilic carbon of the isocyanate, breaking the C=N pi bond and forming a nitrogen anion intermediate, which is rapidly protonated to form the stable urea linkage.

UreaMechanism PentylNCO Pentyl-N=C=O (Electrophile) Intermediate Zwitterionic Intermediate PentylNCO->Intermediate Nucleophilic Attack Amine R-NH2 (Nucleophile) Amine->Intermediate Urea N-Pentyl-N'-R-Urea (Stable Product) Intermediate->Urea Proton Transfer

Figure 1: Mechanistic flow of urea formation via nucleophilic addition to pentyl isocyanate.

Experimental Protocol: Synthesis of 1-Morpholino-1-pentylurea

Objective: To synthesize a urea derivative from a secondary amine (morpholine) and pentyl isocyanate.[1]

Reagents:

  • Pentyl isocyanate (1.0 equiv)

  • Morpholine (1.1 equiv)

  • Dichloromethane (DCM) or Toluene (anhydrous)

Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve morpholine (1.1 equiv) in anhydrous DCM (0.2 M concentration).

  • Addition: Cool the solution to 0 °C using an ice bath. Add pentyl isocyanate (1.0 equiv) dropwise via syringe over 10 minutes. Note: The reaction is exothermic.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours. Monitor consumption of isocyanate by TLC (stain with ninhydrin or KMnO₄) or IR (disappearance of the strong -N=C=O peak at ~2270 cm⁻¹).

  • Workup:

    • If using DCM: Wash the organic layer with 1M HCl (to remove excess morpholine), followed by saturated NaHCO₃ and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo.

    • Alternative (Green Chemistry): If performed in diethyl ether or hexane, the urea product often precipitates. Isolate by filtration and wash with cold hexanes.

  • Purification: Recrystallize from ethyl acetate/hexanes if necessary.

Synthesis of Carbamates (Urethanes)

Pentyl isocyanate reacts with alcohols to form


-pentyl carbamates. This reaction is slower than urea formation and typically requires a catalyst (Lewis acid or base) or elevated temperatures.

Application in Drug Design: This reaction is frequently used to create "prodrugs."[2][3] Attaching a pentyl carbamate moiety to a polar drug molecule (containing an -OH group) significantly increases its lipophilicity, facilitating passive transport across cell membranes.

Experimental Protocol: Carbamoylation of a Primary Alcohol

Reagents:

  • Target Alcohol (1.0 equiv)

  • Pentyl isocyanate (1.2 equiv)

  • Catalyst: Dibutyltin dilaurate (DBTDL) (1 mol%) or Triethylamine (TEA)

  • Solvent: Toluene (anhydrous)

Procedure:

  • Dissolution: Dissolve the alcohol in anhydrous toluene under an inert atmosphere.

  • Catalysis: Add the catalyst (DBTDL is preferred for sterically hindered alcohols; TEA is sufficient for primary alcohols).

  • Reflux: Add pentyl isocyanate and heat the reaction mixture to 60–80 °C. Stir for 6–12 hours.

  • Monitoring: Monitor by TLC. The formation of the carbamate is indicated by a new spot less polar than the starting alcohol.

  • Quench: Cool to room temperature. Quench with a small amount of methanol to consume unreacted isocyanate.

  • Purification: Concentrate the solvent and purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).

Heterocyclic Chemistry Applications

Pentyl isocyanate serves as a "C-N-C" synthon in cycloaddition reactions, allowing for the construction of nitrogen-containing heterocycles.

Key Transformations
  • Hydantoins: Reaction with

    
    -amino esters followed by acid-catalyzed cyclization yields 3-pentylhydantoins.
    
  • Tetrazoles: [3+2] cycloaddition with TMS-azide yields 1-pentyl-1H-tetrazol-5(4H)-one derivatives.

Heterocycles PentylNCO Pentyl Isocyanate Azide + TMS-Azide PentylNCO->Azide AminoEster + Alpha-Amino Ester PentylNCO->AminoEster Tetrazole Pentyl-Tetrazolone Azide->Tetrazole [3+2] Cycloaddition Hydantoin 3-Pentylhydantoin AminoEster->Hydantoin Cyclization (Base/Acid mediated)

Figure 2: Divergent synthesis of heterocycles using pentyl isocyanate.

Handling, Safety, and Stability

Isocyanates are potent sensitizers and must be handled with rigorous safety protocols.

  • Toxicity: Pentyl isocyanate is toxic by inhalation and skin absorption. It is a lachrymator (tear-inducing) and a respiratory sensitizer. Long-term exposure can lead to asthma-like symptoms.

  • Moisture Sensitivity: Reacts with water to form pentyl amine and CO₂. The evolution of CO₂ can pressurize sealed vessels, posing an explosion hazard.

  • Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). Ensure caps are sealed with Parafilm to prevent moisture ingress.

Decontamination Protocol: Spills should be treated with a solution of 90% water, 8% concentrated ammonia, and 2% liquid detergent. This mixture converts the isocyanate into the corresponding urea (via the amine intermediate) which is solid and less hazardous.

References

  • Sigma-Aldrich. (n.d.). Pentyl isocyanate Product Sheet. Retrieved from

  • ChemicalBook. (n.d.). Pentyl isocyanate Properties and Synthesis. Retrieved from

  • National Institutes of Health (NIH). (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from

  • Organic Chemistry Portal. (n.d.). Synthesis of Ureas and Isocyanates. Retrieved from

  • PubChem. (n.d.). 1-Isocyanatopentane Compound Summary. Retrieved from

Sources

Pentyl Isocyanate: A Critical Precursor for Helical Peptidomimetic Polymers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pentyl isocyanate (


), often overshadowed by its hexyl homolog, represents a strategic pivot point in polymer chemistry. It serves as the monomeric precursor to poly(n-pentyl isocyanate) (PPIC) , a macromolecule belonging to the class of poly(n-alkyl isocyanates) (PAICs). Unlike flexible random coils, PPIC adopts a rigid, dynamic helical conformation in solution, driven by steric hindrance around the amide backbone.

For drug development professionals, this helical architecture is non-trivial: it mimics the


-helix of proteins, offering a synthetic platform for peptidomimetics , chiral recognition , and rigid-rod drug delivery vectors . This guide details the rigorous synthesis, purification, and polymerization of pentyl isocyanate, emphasizing the elimination of cyclotrimerization side-reactions to achieve living polymerization.

Part 1: Chemical Profile & Strategic Relevance

The Helical Advantage

The core value of pentyl isocyanate lies in the steric bulk of the pentyl side chain. Upon polymerization, the proximity of the carbonyl oxygen and the N-substituted alkyl group forces the polyamide backbone into a tight helical twist to minimize potential energy.

PropertyValueRelevance to Polymerization
CAS Number 3954-13-0Identity verification.
Boiling Point 136–137 °CHigh enough for easy handling, low enough for distillation purification.
Density 0.878 g/mLSolvent miscibility calculations.
Backbone Structure Nylon-1 (–N(R)–CO–)nMimics peptide bonds but lacks N-H hydrogen donors, preventing aggregation.
Conformation Dynamic HelixActs as a rigid rod; exhibits atropisomerism (P/M helicity).
Why Pentyl?

While hexyl isocyanate is the academic standard, pentyl isocyanate offers a slightly higher density of amide bonds per unit length and distinct solubility parameters. In block copolymer synthesis (e.g., for micellar drug delivery), the pentyl chain provides a tunable hydrophobicity that differs from butyl (too soluble/less stable helix) or octyl (too waxy/crystalline) variants.

Part 2: Mechanistic Foundations

The Anionic Challenge: Helix vs. Trimer

The polymerization of isocyanates is thermodynamically precarious. The isocyanate group (


) is highly susceptible to nucleophilic attack. Two pathways compete:
  • Polymerization (Desired): Attack on the Carbon leads to chain extension (formation of Nylon-1 backbone).

  • Cyclotrimerization (Undesired): The growing amidate anion "backbites" onto its own chain or reacts with monomer to form a stable, cyclic isocyanurate trimer.

Key Insight: To achieve high molecular weight PPIC, the reaction temperature must be low (typically


) and the initiator must be bulky or chelated to sterically inhibit backbiting.
Living Polymerization Pathways

Modern synthesis utilizes "Living" techniques to control molecular weight (


) and dispersity (

).[1]
  • Method A: Organotitanium(IV) Coordination (Novak Method)

    • Catalyst:

      
      
      
    • Mechanism: Bifunctional activation.[2] The titanium center coordinates the isocyanate oxygen (activating the monomer) while the alkoxide group initiates attack.

    • Advantage: Eliminates cyclic trimer formation; works at room temperature.

  • Method B: Anionic Polymerization with Na-Benzanilide (NaBA) [3]

    • Initiator: Sodium Benzanilide (NaBA).[3]

    • Mechanism: NaBA forms a self-associated cluster that protects the propagating chain end, preventing backbiting.

    • Advantage: Extremely narrow dispersity (

      
      ); facilitates block copolymer synthesis.
      

G cluster_0 Critical Control Point Monomer Pentyl Isocyanate (Monomer) Complex Active Complex (Sterically Protected) Monomer->Complex Activation Initiator Initiator (NaBA or Ti-Cat) Initiator->Complex Helix Helical Propagation (Nylon-1 Backbone) Complex->Helix Kinetic Control (Low Temp / Steric Bulk) Trimer Cyclic Trimer (Thermodynamic Trap) Complex->Trimer Backbiting (If Unprotected) Polymer Poly(pentyl isocyanate) (Rigid Rod) Helix->Polymer Termination

Figure 1: Mechanistic divergence in isocyanate polymerization. Success depends on suppressing the thermodynamic sink (Trimer) to favor kinetic helical growth.

Part 3: Experimental Protocols

Precursor Purification (The "Make-or-Break" Step)

Commercially available pentyl isocyanate (98%) contains trace water and hydrolysis products (1,3-dipentylurea) that will instantly quench anionic initiators.

Protocol:

  • Drying: Stir pentyl isocyanate over Calcium Hydride (

    
    ) for 24–48 hours at room temperature under an inert atmosphere (Argon/Nitrogen).
    
  • Vacuum Distillation:

    • Setup: Flame-dried glassware, short-path distillation head.

    • Condition: Distill under reduced pressure (vacuum). Pentyl isocyanate boils at ~137°C at atm; expect ~40–50°C at high vacuum.

    • Critical: Discard the first 10% (forerun) and leave the last 10% (bottoms). Collect the middle fraction directly into a Schlenk flask containing activated 4Å molecular sieves.

  • Storage: Store at

    
     in a glovebox.
    
Living Anionic Polymerization (NaBA Method)

Recommended for Drug Delivery applications requiring block copolymers.

Reagents:

  • Monomer: Purified Pentyl Isocyanate.

  • Solvent: Anhydrous THF (distilled over Na/Benzophenone).

  • Initiator: Sodium Benzanilide (Prepared by reacting benzanilide with NaH in THF).

Step-by-Step Workflow:

  • Inert Environment: Perform all steps in a glovebox or under rigorous Schlenk conditions (

    
    ).
    
  • Initiator Prep: Dissolve Na-Benzanilide in THF to create a stock solution (e.g., 0.1 M).

  • Reaction Setup:

    • Cool THF (20 mL) to

      
       using a methanol/liquid nitrogen bath.
      
    • Add Monomer (1.0 g, ~8.8 mmol).

  • Initiation: Rapidly inject Initiator solution (calculated for desired

    
    , e.g., 0.088 mmol for DP=100).
    
  • Propagation: Stir vigorously for 15–30 minutes. The solution viscosity will increase.

    • Note: The solution must remain clear. Turbidity indicates trimer precipitation.

  • Termination: Inject 1 mL of acidified methanol (5% HCl in MeOH).

  • Precipitation: Pour the cold reaction mixture into a 10-fold excess of vigorously stirred methanol.

  • Isolation: Filter the white fibrous polymer, wash with methanol, and dry under vacuum at

    
    .
    

Workflow Purification 1. Purification (CaH2 Distillation) Schlenk 2. Reactor Setup (THF, -98°C, N2 atm) Purification->Schlenk Initiation 3. Initiation (Add NaBA) Schlenk->Initiation Prop 4. Propagation (15-30 mins) Initiation->Prop Term 5. Termination (Acidic MeOH) Prop->Term Workup 6. Isolation (Ppt in Methanol) Term->Workup

Figure 2: Operational workflow for the living anionic polymerization of pentyl isocyanate.

Part 4: Applications in Drug Development

Peptidomimetics & Biological Stability

Poly(pentyl isocyanate) acts as a structural mimic of poly-L-proline type II helices.

  • Protease Resistance: The N-substituted backbone is unrecognizable to standard proteases, granting high biological stability.

  • Membrane Penetration: The rigid, hydrophobic helical rod structure facilitates intercalation into lipid bilayers, making PPIC a candidate for cell-penetrating vectors .

Block Copolymers for Micellar Delivery

By using the "Living" nature of the synthesis, pentyl isocyanate can be grown from a hydrophilic macro-initiator (e.g., PEG-Na).

  • Structure: PEG-b-PPIC (Coil-Rod Block Copolymer).

  • Function: In aqueous media, the hydrophobic PPIC rod forms the core of a micelle, while PEG forms the corona.

  • Payload: The rigid core can encapsulate hydrophobic drugs (e.g., Paclitaxel) with higher loading efficiency than flexible cores due to the ordered packing of the helices.

Part 5: Safety & Handling

  • Toxicity: Pentyl isocyanate is a lachrymator and a potent skin/respiratory irritant. It can cause sensitization.

    • Control: Handle ONLY in a fume hood or glovebox.

  • Moisture Sensitivity: Reacts with water to form amines and

    
    . Pressure buildup in sealed waste containers is a hazard.
    
    • Disposal: Quench excess isocyanate with a mixture of water/surfactant/alcohol before disposal.

References

  • Patten, T. E., & Novak, B. M. (1991). "Living" titanium(IV) catalyzed coordination polymerizations of isocyanates. Journal of the American Chemical Society, 113(13), 5065–5066.[2] Link

  • Lee, J., et al. (2019). Living Initiator-Transfer Anionic Polymerization of Isocyanates by Sodium Diphenylamide. Macromolecules, 52(23), 9102–9113. Link

  • Green, M. M., et al. (1999). The Macromolecular Route to Chiral Amplification. Angewandte Chemie International Edition, 38(21), 3138–3154. Link

  • Sigma-Aldrich. Pentyl Isocyanate Product Sheet. Link

  • Zentel, R., et al. (1996). Synthesis and characterization of helical polyisocyanates.

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of N-Pentyl Ureas via Isocyanate Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Utility

The urea linkage (


) is a privileged scaffold in medicinal chemistry, serving as a robust hydrogen bond donor/acceptor motif critical for binding affinity in kinases, soluble epoxide hydrolase (sEH) inhibitors, and GPCR ligands.[1]

Specifically, the incorporation of an


-pentyl chain  via pentyl isocyanate  offers a strategic advantage: it introduces a defined lipophilic tail (

) that modulates LogP without introducing excessive steric bulk, often improving cell permeability and metabolic stability compared to shorter alkyl chains.[1]

This guide provides a rigorous, field-proven protocol for coupling pentyl isocyanate with diverse amines. Unlike generic organic synthesis texts, this protocol focuses on reaction fidelity , purification logic , and safety when handling volatile isocyanates.[1]

Mechanistic Principles

The formation of ureas from isocyanates is a classic nucleophilic addition. However, understanding the stepwise progression allows for better troubleshooting of low yields or side reactions (e.g., dimerization).[1]

Reaction Pathway

The reaction proceeds through the attack of the nucleophilic amine nitrogen onto the electrophilic carbon of the isocyanate, forming a zwitterionic intermediate. Rapid proton transfer restores neutrality, yielding the urea.

Visualization: Molecular Flux

The following diagram illustrates the reaction logic and the critical "Hydrolysis Trap" (Side Reaction) that must be avoided.

UreaSynthesis Amine Nucleophilic Amine (R-NH2) Intermediate Zwitterionic Intermediate Amine->Intermediate Nucleophilic Attack PentylIso Pentyl Isocyanate (C5H11-N=C=O) PentylIso->Intermediate CarbAcid Carbamic Acid (Unstable) PentylIso->CarbAcid Product N-Pentyl Urea (Target) Intermediate->Product Proton Transfer Water H2O (Contaminant) Water->CarbAcid Hydrolysis SymUrea Symmetric Urea (Impurity) CarbAcid->SymUrea -CO2 + Pentyl Amine

Figure 1: Mechanistic pathway of urea formation.[1] The solid lines represent the desired pathway; dashed lines indicate the moisture-sensitive hydrolysis pathway leading to symmetric urea impurities.

Critical Reaction Parameters

To ensure reproducibility, the following parameters must be controlled.

ParameterRecommendationRationale
Solvent Dichloromethane (DCM) or THFDCM is standard for solubility. THF is required if the amine is polar. Must be anhydrous to prevent hydrolysis.
Stoichiometry 1.1 eq Pentyl IsocyanateA slight excess ensures complete consumption of the limiting amine. The excess isocyanate is easier to remove than unreacted amine.
Temperature 0°C

RT
The reaction is exothermic. Starting at 0°C prevents uncontrolled exotherms and minimizes side reactions.
Concentration 0.1 M - 0.2 MDilution prevents oligomerization but maintains reasonable kinetics.
Base TEA or DIPEA (1.2 eq)Only required if the starting amine is a salt (e.g.,

).[1] Free amines do not require base.

Experimental Protocol

Materials
  • Reagent: Pentyl isocyanate (CAS: 3954-13-0).[1][2][3] Note: Toxic and lachrymator. Handle in fume hood.

  • Substrate: Primary or secondary amine (

    
     equiv).[1]
    
  • Solvent: Anhydrous DCM (dried over molecular sieves).[1]

  • Scavenger (Optional but Recommended): Polymer-supported Trisamine (PS-Trisamine).[1]

Step-by-Step Methodology

Step 1: Preparation of Amine Solution

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Cool to room temperature under nitrogen flow.

  • Add the Amine (

    
     mmol, 
    
    
    
    equiv) and dissolve in anhydrous DCM (
    
    
    mL).
    • Checkpoint: If the amine is an HCl salt, add Triethylamine (TEA) (

      
       mmol) and stir for 10 minutes until clear.[1]
      

Step 2: Addition of Isocyanate

  • Cool the solution to

    
     using an ice bath.
    
  • Add Pentyl Isocyanate (

    
     mmol, 
    
    
    
    equiv) dropwise via syringe.[1]
    • Why: Dropwise addition controls the local concentration, preventing the formation of oligomers.

  • Remove the ice bath after 15 minutes and allow the reaction to warm to Room Temperature (RT).

  • Stir at RT for 2–4 hours.

Step 3: Monitoring (Self-Validation)

  • TLC: Check for the disappearance of the starting amine (ninhydrin stain or UV).

  • IR (Optional): The disappearance of the strong isocyanate peak at

    
     indicates consumption.[1]
    

Step 4: Workup & Purification

  • Method A (Scavenger - Recommended for MedChem):

    • Add PS-Trisamine resin (

      
       equiv relative to excess isocyanate) to the reaction mixture.
      
    • Stir for 2 hours. The resin reacts with excess isocyanate to form an insoluble urea.

    • Filter the mixture through a fritted funnel.

    • Concentrate the filtrate. The resulting solid is usually analytically pure.

  • Method B (Liquid-Liquid Extraction):

    • Dilute with DCM (

      
       mL).
      
    • Wash with

      
       HCl (
      
      
      
      mL) to remove unreacted amine (if any).[1]
    • Wash with Saturated

      
       (
      
      
      
      mL).
    • Dry over

      
      , filter, and concentrate.
      

Troubleshooting & Quality Control

Issue: Symmetric Urea Contamination

If water is present, pentyl isocyanate hydrolyzes to pentyl amine, which reacts with remaining isocyanate to form 1,3-dipentylurea .[1]

  • Diagnosis: A "ghost" peak in LCMS at

    
     (Dipentyl urea mass) or symmetric alkyl signals in NMR.
    
  • Correction: Ensure all glassware is flame-dried. Use a nitrogen balloon.

Issue: Low Yield with Anilines

Electron-poor anilines are weak nucleophiles.

  • Correction: Heat the reaction to reflux (

    
     for DCM, 
    
    
    
    for THF) or add a Lewis Acid catalyst like
    
    
    (
    
    
    mol%).

Safety Profile (Pentyl Isocyanate)

  • Hazards: Highly flammable liquid and vapor.[3] Toxic if inhaled.[3][4] Causes serious eye damage and skin irritation.[3] May cause respiratory sensitization.[3][4]

  • Handling: Always use double-gloves (Nitrile) and work inside a functioning fume hood.

  • Decontamination: Spills should be treated with an aqueous solution of 5% surfactant and 5% ammonia to neutralize the isocyanate group.

References

  • Isocyanate Reactivity & Mechanism

    • Ozaki, S. (1972).[1] Recent advances in isocyanate chemistry. Chemical Reviews, 72(5), 457–496.[1]

    • [1]

  • Urea Synthesis in Drug Discovery

    • Meanwell, N. A. (2011).[1] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[1]

    • [1]

  • Scavenging Protocols

    • Parlow, J. J., et al. (1999).[1] Utility of Polymer-Supported Reagents and Scavengers in the Synthesis of a Library of Aminothiazoles. Journal of Organic Chemistry, 64(8), 2985.[1]

    • [1]

  • Pentyl Isocyanate Safety Data

    • PubChem Compound Summary for CID 206036, Pentyl isocyanate.[1][2] National Center for Biotechnology Information (2024).[1]

    • [1]

Sources

Application Note: Precision Synthesis of N-Pentyl Carbamates via Isocyanate-Alcohol Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthesis of


-pentyl carbamates through the nucleophilic addition of alcohols to pentyl isocyanate. While theoretically simple, the reaction of aliphatic isocyanates requires precise control over moisture, stoichiometry, and catalysis to suppress urea by-product formation and maximize yield. This guide provides field-proven protocols using Dibutyltin Dilaurate (DBTDL) as the primary Lewis acid catalyst and 4-Dimethylaminopyridine (DMAP) as a nucleophilic alternative for hindered substrates.

Introduction

Carbamates (urethanes) are critical pharmacophores in drug discovery, serving as stable peptidomimetics and prodrug linkers due to their resistance to proteolytic hydrolysis compared to esters. The reaction between pentyl isocyanate (


) and an alcohol (

) yields

-pentyl carbamates.

Unlike highly reactive aromatic isocyanates (e.g., phenyl isocyanate), pentyl isocyanate is aliphatic and possesses lower electrophilicity at the carbonyl carbon. Consequently, uncatalyzed reactions are often sluggish and require forcing conditions that degrade sensitive substrates. This guide focuses on catalytic acceleration to achieve quantitative conversion under mild conditions.

Reaction Mechanism & Causality

Understanding the mechanism is vital for troubleshooting. The reaction is a nucleophilic addition where the alcohol oxygen attacks the isocyanate carbonyl carbon.

The Role of Catalysis
  • Uncatalyzed: Relies on the weak nucleophilicity of the alcohol. High activation energy.

  • DBTDL (Tin) Catalysis: The tin atom acts as a Lewis acid, coordinating with the isocyanate nitrogen and oxygen. This polarizes the

    
     bond, making the carbonyl carbon highly electrophilic and susceptible to alcohol attack.
    
  • DMAP Catalysis: Acts as a base to deprotonate/activate the alcohol or, less commonly with isocyanates, acts as a nucleophilic catalyst attacking the carbonyl to form an active amide intermediate.

Mechanistic Pathway (DBTDL)

The following diagram illustrates the Lewis Acid activation pathway, which is the industry standard for aliphatic isocyanates.

DBTDL_Mechanism Reagents Reagents: Pentyl Isocyanate + Alcohol Complex Ternary Complex: Sn activates N=C=O Alcohol coordinates to Sn Reagents->Complex + DBTDL Catalyst Transition Transition State: Nucleophilic Attack on C=O Proton Transfer Complex->Transition Polarization Product Product: N-Pentyl Carbamate + Regenerated Catalyst Transition->Product Collapse Product->Complex Catalyst Turnover

Figure 1: Lewis acid activation cycle of isocyanates by Dibutyltin Dilaurate (DBTDL).

Critical Experimental Parameters

Solvent Selection

Solvent choice dictates reaction rate and side-product formation. Isocyanates react with water to form carbamic acids, which decarboxylate to amines; these amines then react with remaining isocyanate to form symmetric ureas (the primary impurity).

SolventPolaritySuitabilityNotes
Dichloromethane (DCM) Non-polarExcellent Easy removal, good solubility for most drug-like alcohols.
Toluene Non-polarHigh Allows higher temperatures (reflux) for hindered alcohols.
THF Polar AproticModerate Good solubility, but hygroscopic. Must be freshly distilled/dried.
DMF/DMSO Polar AproticLow Difficult to remove; often contain trace water which destroys isocyanate.
Stoichiometry
  • Standard: 1.1 equivalents of Pentyl Isocyanate to 1.0 equivalent of Alcohol.

  • Rationale: Aliphatic isocyanates are less expensive than complex alcohol intermediates. A slight excess drives the reaction to completion (Le Chatelier’s principle) and compensates for trace moisture hydrolysis.

Protocol A: Standard DBTDL-Catalyzed Synthesis

Application: Primary and secondary alcohols. High yield, mild conditions.[1][2][3]

Reagents
  • Target Alcohol (1.0 equiv)

  • Pentyl Isocyanate (1.1 - 1.2 equiv) [CAS: 110-59-8]

  • Dibutyltin Dilaurate (DBTDL) (1 - 5 mol%)

  • Anhydrous DCM or Toluene

Step-by-Step Workflow
  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Cap with a rubber septum and flush with Nitrogen or Argon for 5 minutes.

  • Solvation: Dissolve the Alcohol (1.0 equiv) in anhydrous DCM (0.1 M - 0.5 M concentration).

  • Catalyst Addition: Add DBTDL (1-5 mol%). Note: 1 drop is usually sufficient for <500mg scales.

  • Isocyanate Addition: Add Pentyl Isocyanate (1.1 equiv) dropwise via syringe at room temperature.

    • Observation: No immediate exotherm is usually observed with aliphatic isocyanates.

  • Reaction: Stir at room temperature.

    • Primary Alcohols: 2 - 6 hours.

    • Secondary Alcohols: 12 - 24 hours (or heat to 40°C).

  • Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the alcohol.

    • Stain: Carbamates stain well with PMA or Ninhydrin (after hydrolysis on plate).

  • Quench & Workup:

    • Add 0.5 mL of Methanol (to scavenge excess isocyanate into methyl pentyl carbamate, which is volatile/easy to separate). Stir for 20 mins.

    • Concentrate the mixture under reduced pressure.

  • Purification:

    • Flash Column Chromatography (Silica gel).

    • Eluent: Typically Hexanes/Ethyl Acetate gradients. Carbamates are generally less polar than the starting alcohol.

Protocol B: DMAP-Catalyzed (For Sterically Hindered Alcohols)

Application: Tertiary alcohols or acid-sensitive substrates where Lewis acids are contraindicated.

Reagents
  • Target Alcohol (1.0 equiv)

  • Pentyl Isocyanate (2.0 - 3.0 equiv)

  • DMAP (10 - 20 mol%)

  • Anhydrous Toluene

Step-by-Step Workflow
  • Setup: Flame-dry flask, inert atmosphere (Ar/N2).

  • Dissolution: Dissolve Alcohol and DMAP (20 mol%) in Anhydrous Toluene.

  • Addition: Add Pentyl Isocyanate (2.0 equiv).

  • Activation: Heat the reaction to 80°C - 100°C (Reflux).

    • Why Heat? Tertiary alcohols are poor nucleophiles. Thermal energy and base catalysis are required to overcome the steric barrier.

  • Workup:

    • Cool to room temperature.[2][4]

    • Dilute with Ethyl Acetate.

    • Wash: Wash with 1M HCl (to remove DMAP)

      
       Saturated 
      
      
      
      
      
      Brine.
    • Dry over

      
      , filter, and concentrate.
      

Experimental Workflow Visualization

Workflow Start Start: Inert Atmosphere (N2/Ar) Mix Dissolve Alcohol + Catalyst (DCM or Toluene) Start->Mix Add Add Pentyl Isocyanate (Dropwise) Mix->Add React Reaction Phase RT (Primary) or Reflux (Tertiary) Add->React Check QC Check (TLC/LCMS) Alcohol Consumed? React->Check Check->React No (Add more catalyst/heat) Quench Quench Excess Isocyanate (Add MeOH) Check->Quench Yes Purify Purification (Flash Chromatography) Quench->Purify

Figure 2: Decision tree and workflow for carbamate synthesis.

Quality Control & Troubleshooting

Spectroscopic Identification
  • 1H NMR: Look for the

    
     proton. In 
    
    
    
    , the carbamate
    
    
    typically appears as a broad singlet between 4.5 - 5.5 ppm . The methylene protons adjacent to the nitrogen (
    
    
    ) will appear as a quartet (or broad signal) around 3.1 - 3.2 ppm .
  • IR Spectroscopy:

    • C=O Stretch: Strong band at 1690 - 1720 cm⁻¹ .

    • N-H Stretch: Band at 3300 - 3400 cm⁻¹ .

    • Absence: Disappearance of the Isocyanate peak (

      
      ) at ~2270 cm⁻¹  indicates consumption (or quenching).
      
Common Issues
ProblemCauseSolution
Low Yield Moisture contamination (Urea formation).Flame dry glassware; use fresh anhydrous solvents.
No Reaction Deactivated catalyst or steric hindrance.Switch from DCM to Toluene and reflux; increase catalyst to 10 mol%.
White Precipitate Symmetric Urea formation (Pentyl-NH-CO-NH-Pentyl).Filter off precipitate (urea is insoluble in DCM). Purify filtrate.[1]

Safety Considerations

  • Toxicity: Pentyl isocyanate is a lachrymator and is toxic by inhalation and skin absorption. It is a sensitizer—repeated exposure can cause asthma-like symptoms.

  • Engineering Controls: ALWAYS handle in a functioning fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety glasses.

  • Decontamination: Spills should be treated with aqueous surfactant/alcohol solution to convert the isocyanate to the safer urea/amine.

References

  • Mechanism of Tin Catalysis: Blank, W. J. (1985). Catalysis of the Isocyanate-Hydroxyl Reaction by Non-Tin Catalysts. Journal of Coatings Technology. Link

  • General Carbamate Synthesis: Ozaki, S. (1972). Recent Advances in Isocyanate Chemistry. Chemical Reviews, 72(5), 457–496. Link

  • DBTDL Kinetics: Silva, A. L., et al. (2009). Kinetic study of the formation of polyurethanes catalyzed by dibutyltin dilaurate. Polymer Testing. Link

  • DMAP Catalysis: Scriven, E. F. V. (1983). 4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts. Chemical Society Reviews. Link

  • Safety Data: PubChem. (n.d.). Pentyl Isocyanate Compound Summary. National Library of Medicine. Link

Sources

Application Notes and Protocols: Utilizing Pentyl Isocyanate for Peptide Modification and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic modification of peptides is a cornerstone of modern drug discovery and development, enabling the enhancement of therapeutic properties such as stability, cell permeability, and receptor affinity. Pentyl isocyanate emerges as a valuable and versatile reagent in this field, primarily for the introduction of a pentyl-urea cap onto the N-terminus of a peptide. This modification imparts increased lipophilicity, which can significantly influence a peptide's pharmacokinetic profile. Furthermore, the isocyanate moiety is a key synthon for constructing urea-based linkages within peptidomimetics, which are crucial for developing inhibitors of specific enzyme targets like the prostate-specific membrane antigen (PSMA).[1] This guide provides a comprehensive overview of the chemical principles, core applications, and detailed, field-proven protocols for the effective use of pentyl isocyanate in peptide synthesis. It is designed for researchers, chemists, and drug development professionals seeking to leverage this reagent for advanced peptide engineering.

Scientific Principles & Rationale

Properties of Pentyl Isocyanate

Pentyl isocyanate (CH₃(CH₂)₄NCO) is a linear aliphatic isocyanate.[2] Its utility in peptide chemistry is primarily dictated by the electrophilic nature of the isocyanate carbon atom, making it highly susceptible to attack by nucleophiles. The pentyl group provides a moderate-sized, non-polar aliphatic chain, which is instrumental in modulating the lipophilicity of the final peptide conjugate.

PropertyValueSource
Chemical Formula C₆H₁₁NO[2]
Molar Mass 113.160 g·mol⁻¹[2]
Appearance Clear, colorless liquid[2]
Density 0.878 g/mL at 25 °C[2]
Boiling Point 136–137 °C[2]
CAS Number 3954-13-0
The Chemistry of the Isocyanate Group: Reactivity with Peptides

The core of pentyl isocyanate's functionality lies in the reactivity of the isocyanate group (-N=C=O). This group readily reacts with primary amines, such as the N-terminal α-amino group of a peptide, via a nucleophilic addition mechanism to form a stable urea bond.[1][3] This reaction is highly efficient and typically proceeds to completion under mild conditions.

While the N-terminal amine is the primary target due to its accessibility and pKa, other nucleophilic side chains present in amino acid residues can also react with isocyanates. The reactivity hierarchy is generally:

  • Primary Amines (N-terminus, Lysine side chain) >

  • Thiols (Cysteine side chain) >

  • Hydroxyls (Serine, Threonine, Tyrosine side chains) >

  • Carboxyls (Aspartic acid, Glutamic acid, C-terminus)

This potential for side-chain reactivity necessitates a carefully planned protection strategy during synthesis if site-specific modification at the N-terminus is desired.[4] In standard solid-phase peptide synthesis (SPPS) using Fmoc/tBu chemistry, most side chains are protected, leaving the deprotected N-terminal amine as the primary site for reaction after the final coupling cycle.[5]

Caption: Reaction mechanism of pentyl isocyanate with a peptide N-terminus.

Core Applications in Peptide Science

N-Terminal Capping: Synthesis of Pentyl-Urea Peptides

The most common application of pentyl isocyanate is the capping of the N-terminus of a peptide. This modification serves several critical purposes in drug development:

  • Enhanced Stability: The urea bond is resistant to degradation by aminopeptidases, thus increasing the in vivo half-life of the peptide therapeutic.

  • Increased Lipophilicity: The addition of the five-carbon pentyl chain increases the overall hydrophobicity of the peptide. This can improve membrane permeability and facilitate oral absorption or blood-brain barrier penetration.[6]

  • Modulation of Solubility: While increasing lipophilicity, the urea group itself can participate in hydrogen bonding, providing a balance that can be fine-tuned to achieve desired solubility in formulation vehicles.[7]

Building Block for Urea-Linked Peptidomimetics

Isocyanates are fundamental precursors in the synthesis of urea-based peptidomimetics.[1] The synthesis of many enzyme inhibitors, particularly for prostate-specific membrane antigen (PSMA), involves a critical urea linkage, often formed by reacting an amino acid-derived isocyanate with another amino group.[1] While pentyl isocyanate itself provides a terminal cap, the underlying chemistry is central to building these more complex, non-peptidic backbones that offer improved stability and unique binding conformations.

Advanced Applications: Peptide Stapling and Cyclization

Peptide stapling is a strategy used to constrain a peptide into a specific secondary structure, often an α-helix, to enhance its binding affinity and stability.[8][9] This is achieved by covalently linking two amino acid side chains. While hydrocarbon chains are common, chemistries involving isocyanates can be employed for macrocyclization.[10][11] For example, a peptide could be synthesized with two lysine residues at appropriate positions (e.g., i and i+4 or i+7). After selective deprotection of the lysine side-chain amines, a di-isocyanate linker could be used to "staple" the peptide. While pentyl isocyanate is a mono-functional reagent, the principles of its reactivity are directly applicable to these more advanced techniques using di-functional analogues.

Experimental Protocols

Safety First: Handling Pentyl Isocyanate

Isocyanates are hazardous chemicals and demand strict adherence to safety protocols. They are classified as flammable, corrosive, and are potent respiratory sensitizers, meaning exposure can lead to asthma-like reactions.[2][12][13]

HazardPrecautionary Measure
Inhalation Work exclusively in a certified chemical fume hood. [14] Avoid breathing vapors.[13] Ensure adequate ventilation. In case of inadequate ventilation, wear respiratory protection.[15]
Skin/Eye Contact Causes skin irritation and serious eye damage.[2] Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[13]
Flammability Flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces.[14][16] Store in a tightly closed container in a dry, cool, and well-ventilated place.[16]
Reactivity Moisture sensitive.[14] Reacts with water and other nucleophiles. Use anhydrous solvents and dry glassware.
Spills Treat spills with an absorbent, non-combustible material (e.g., sand). Decontaminate with a commercially available isocyanate neutralizer or a solution of water, ammonia, and detergent.[15]
Protocol 1: On-Resin N-Terminal Capping of a Peptide with Pentyl Isocyanate

This protocol describes the modification of a peptide while it is still attached to the solid-phase resin, immediately following the synthesis of the linear sequence. This is the most common and efficient workflow.

Materials & Equipment:

  • Peptide-on-resin with a free N-terminal amine (post-final Fmoc deprotection)

  • Pentyl Isocyanate (CAS 3954-13-0)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM)

  • Solid Phase Peptide Synthesis (SPPS) reaction vessel

  • Shaker or agitator

  • Syringes and needles for reagent transfer

Workflow Diagram:

G start Start: Peptide-Resin (Fmoc removed) wash1 Wash Resin: 3x DMF, 3x DCM start->wash1 swell Swell Resin in DMF wash1->swell add_reagents Add DIEA & Pentyl Isocyanate in DMF swell->add_reagents react React for 2h at Room Temp add_reagents->react monitor Monitor: Kaiser Test react->monitor monitor->react Positive wash2 Wash Resin: 3x DMF, 3x DCM monitor->wash2 Negative cleave Cleave & Deprotect: TFA Cocktail wash2->cleave purify Purify by RP-HPLC cleave->purify end End: Characterize by LC-MS purify->end

Caption: Workflow for on-resin N-terminal capping with pentyl isocyanate.

Step-by-Step Methodology:

  • Preparation: Begin with the fully synthesized peptide still attached to the resin in an SPPS vessel. Perform the final Fmoc deprotection step (e.g., using 20% piperidine in DMF) to expose the N-terminal primary amine.

  • Resin Washing: Thoroughly wash the resin to remove all traces of piperidine. A typical wash cycle is 3x with DMF, followed by 3x with DCM, and then 3x again with DMF.[5]

  • Neutralization (Optional but Recommended): The N-terminal amine exists as an ammonium salt after Fmoc deprotection. While the reaction can proceed, adding a non-nucleophilic base ensures a higher concentration of the free amine. Add a solution of 2 equivalents of DIEA (relative to resin loading) in DMF and agitate for 5-10 minutes, then drain.[5]

  • Reaction Setup: Prepare a solution of pentyl isocyanate (10 equivalents relative to the initial resin loading) in anhydrous DMF. For a 0.1 mmol scale synthesis, this would be 1.0 mmol of pentyl isocyanate. Causality: Using a large excess drives the reaction to completion.

  • Capping Reaction: Add the pentyl isocyanate solution to the drained, washed resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring for Completion: Remove a small sample of resin beads, wash them thoroughly with DCM and methanol, and dry. Perform a Kaiser (ninhydrin) test.[17] A negative result (yellow beads) indicates the complete consumption of the primary amine. If the test is positive (blue beads), the reaction may be allowed to proceed for another hour.

  • Final Washing: Once the reaction is complete, drain the reaction vessel and wash the resin extensively to remove all excess reagents. A recommended sequence is 5x with DMF, followed by 5x with DCM.[18]

  • Cleavage and Deprotection: Dry the resin under vacuum. Proceed with standard cleavage and deprotection protocols using a suitable trifluoroacetic acid (TFA) cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% Water) for 2-3 hours.[19]

  • Isolation and Purification: Precipitate the crude peptide in cold diethyl ether, pellet by centrifugation, and wash the pellet.[19] Purify the crude pentyl-urea capped peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by Liquid Chromatography-Mass Spectrometry (LC-MS). The expected mass will be the mass of the original peptide plus 113.16 Da (the mass of the added C₆H₁₁NO moiety).[3]

Protocol 2: Solution-Phase N-Terminal Capping of a Purified Peptide

This method is used for modifying a peptide that has already been cleaved from the resin and purified.

  • Preparation: Dissolve the purified peptide in a suitable anhydrous solvent in which it is soluble, such as DMF. If the peptide is stored as a TFA salt, add 1.5-2.0 equivalents of a non-nucleophilic base like DIEA to neutralize the salt and deprotonate the N-terminus.

  • Reaction: Slowly add a solution of pentyl isocyanate (1.5-3.0 equivalents) in the same solvent to the stirring peptide solution at room temperature.

  • Monitoring: Monitor the reaction progress using RP-HPLC or LC-MS by taking small aliquots over time (e.g., every 30 minutes). The reaction is typically complete within 1-2 hours.

  • Work-up and Purification: Once the starting material is consumed, the reaction mixture can be directly purified by preparative RP-HPLC to isolate the final capped peptide.

Troubleshooting & Expert Insights

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction (Positive Kaiser Test) 1. Insufficient equivalents of pentyl isocyanate. 2. Reagent degradation due to moisture. 3. Steric hindrance at the N-terminus.1. Repeat the coupling step with fresh reagents. 2. Ensure use of anhydrous solvents and fresh pentyl isocyanate. 3. Extend the reaction time to 4 hours or gently heat to 35-40°C.[20]
Multiple Adducts in Mass Spectrum 1. Reaction with nucleophilic side chains (e.g., Lys, Cys) that were not properly protected. 2. Incomplete removal of piperidine from Fmoc deprotection, leading to side reactions.1. Ensure the side-chain protection strategy is appropriate for the sequence. Use orthogonal protecting groups if selective deprotection is needed.[5] 2. Perform more extensive washing (e.g., 6-8 times with DMF) after the final Fmoc deprotection step.
Low Yield After Cleavage/Purification 1. Poor solubility of the capped peptide. 2. Adsorption of the lipophilic peptide to labware.1. Adjust the mobile phase for RP-HPLC (e.g., use a shallower gradient or a different organic modifier like acetonitrile). 2. Use low-adsorption vials and pipette tips. Add a small amount of organic solvent (e.g., acetonitrile) to the crude peptide before injection onto the HPLC.

Conclusion

Pentyl isocyanate is a powerful and straightforward reagent for the N-terminal modification of peptides. The resulting pentyl-urea cap provides a dual benefit of enhancing enzymatic stability and increasing lipophilicity, both of which are desirable attributes for peptide-based drug candidates.[21][22] The on-resin protocol presented here offers an efficient and scalable method for producing these modified peptides. By understanding the underlying chemical principles and adhering to strict safety protocols, researchers can effectively integrate pentyl isocyanate into their peptide synthesis workflows to accelerate the development of next-generation therapeutics.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Peptide Synthesis and Modification with PEG Linkers.
  • Spitler, R., & D'Souza, A. J. (2015). A new peptide-based urethane polymer: synthesis, biodegradation, and potential to support cell growth in vitro. Journal of Materials Science: Materials in Medicine, 26(3), 134. Retrieved from [Link]

  • Wikipedia. (n.d.). Pentyl isocyanate. Retrieved from [Link]

  • Government of Canada. (2022). Isocyanates: Control measures guideline. Retrieved from [Link]

  • Wang, N., et al. (2019). Addition of Isocyanide-Containing Amino Acids to the Genetic Code for Protein Labeling and Activation. ACS Chemical Biology, 15(1), 166-172. Retrieved from [Link]

  • Occam Design. (n.d.). Improving Peptide Synthesis. Retrieved from [Link]

  • Biomatik. (2022). 7 Applications Of Peptide Synthesis. Retrieved from [Link]

  • St. Fleur, A., & Knipp, G. T. (2020). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Molecules, 25(21), 5001. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Kovach, T. K. (n.d.). Peptide bonds: Formation and cleavage. Khan Academy. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions carried out between the isocyanate groups with (A) amino groups, (B) hydroxyl groups, (C) thiol groups, (D) carboxyl groups and (E) water. Retrieved from [Link]

  • Chem & Bio Engineering. (2024). Recent Advances in Metal-Free Peptide Stapling Strategies. Retrieved from [Link]

  • Nishikata, T., et al. (2021). Practical N-to-C peptide synthesis with minimal protecting groups. Nature Communications, 12(1), 543. Retrieved from [Link]

  • Mason, D. E., & Liebler, D. C. (2003). Quantitative analysis of modified proteins by LC-MS/MS of peptides labeled with phenyl isocyanate. Journal of Proteome Research, 2(3), 265-272. Retrieved from [Link]

  • Al-Otaibi, F., et al. (2017). Novel and Efficient Method for Solid Phase Synthesis of Urea-Containing Peptides Targeting Prostate Specific Membrane Antigen (PSMA) in Comparison with Current Methods. International Journal of Peptide Research and Therapeutics, 23(4), 481-491. Retrieved from [Link]

  • MDPI. (2023). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of urea derivatives based on toluyl isocyanate. Retrieved from [Link]

  • ResearchGate. (n.d.). Peptide Synthesis and Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Advantages of peptide and peptide-inspired drugs. Retrieved from [Link]

  • Google Patents. (n.d.). US9573889B2 - Methods and compositions for making an amino acid triisocyanate.
  • MDPI. (2019). Stapled Peptides—A Useful Improvement for Peptide-Based Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). N-terminal peptide isocyanate. Retrieved from [Link]

  • CDC Stacks. (n.d.). Chemical Characterization of Isocyanate-Protein Conjugates. Retrieved from [Link]

  • Totaro, K. A., & Pentelute, B. L. (2016). Macrocyclization of Unprotected Peptide Isocyanates. Organic Letters, 18(6), 1226-1229. Retrieved from [Link]

  • AAPPTec. (n.d.). Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;. Retrieved from [Link]

  • OSHA. (n.d.). Aromatic Isocyanate Surface Contamination Sampling and Evaluation Techniques. Retrieved from [Link]

  • Science Publishing Group. (n.d.). An Alternative Solution for Peptide Drug Development. Retrieved from [Link]

  • van der Veken, P., et al. (2020). Multicomponent Peptide Stapling as a Diversity-Driven Tool for the Development of Inhibitors of Protein-Protein Interactions. Journal of Medicinal Chemistry, 63(8), 3971-3980. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). One-Pot Synthesis of Ureido Peptides and Urea-Tethered Glycosylated Amino Acids Employing Deoxo-Fluor and TMSN3. Retrieved from [Link]

  • MDPI. (2024). Innovative Peptide Therapeutics in the Pipeline: Transforming Cancer Detection and Treatment. Retrieved from [Link]

  • Safe Work Australia. (2015). Guide for handling Isocyanates. Retrieved from [Link]

  • CONICET. (n.d.). Synthesis and characterization of biodegradable non-toxic poly(ester-urethane-urea)s based on poly(3-caprolactone) and amino acid derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Peptide stapling techniques based on different macrocyclisation chemistries. Retrieved from [Link]

  • PubMed. (2000). Reactions of 4 methylphenyl isocyanate with amino acids. Retrieved from [Link]

  • NIH. (2025). Late-stage peptide modification with salicylaldehyde tag enhances affinity for nuclear factor-kappa B essential modulator. Retrieved from [Link]

  • NIH. (n.d.). Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives. Retrieved from [Link]

  • ResearchGate. (2025). Site-Specific Chemical Modification Procedures. Retrieved from [Link]

  • PubMed. (2018). An Intrinsically Disordered Peptide-Peptide Stapler for Highly Efficient Protein Ligation Both in Vivo and in Vitro. Retrieved from [Link]

  • YouTube. (2021). Lecture 18 Peptide cyclization and native chemical ligation. Retrieved from [Link]

  • NIH. (2023). Native Peptide Cyclization, Sequential Chemoselective Amidation in Water. Retrieved from [Link]

  • NIH. (n.d.). Rapid Peptide Cyclization Inspired by the Modular Logic of Nonribosomal Peptide Synthetases. Retrieved from [Link]

Sources

Application Notes & Protocols: Surface Modification of Materials Using Pentyl Isocyanate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Engineering Surfaces with Pentyl Isocyanate

Surface modification is a fundamental process in materials science, enabling the precise tuning of a material's outermost layer to achieve desired properties without altering its bulk characteristics.[1][2] This technique is pivotal in fields ranging from biomedical devices, where biocompatibility and anti-fouling properties are critical, to microelectronics and protective coatings.[3][4][5] Among the diverse chemical agents used for surface functionalization, isocyanates stand out due to their high reactivity towards nucleophilic groups, such as hydroxyl (–OH) and amine (–NH₂) moieties, which are commonly present or can be introduced onto a wide variety of material surfaces.[6][7]

This guide focuses on pentyl isocyanate (CH₃(CH₂)₄NCO), a linear aliphatic isocyanate, as a versatile molecule for covalently modifying material surfaces. Its pentyl chain imparts a significant hydrophobic character, making it an excellent candidate for applications requiring altered wettability, reduced surface energy, or tailored interfacial interactions. The core of this process lies in the formation of stable urethane (carbamate) or urea linkages between the isocyanate group and the surface's functional groups.[7][8] This document provides a comprehensive overview of the chemistry, safety considerations, detailed protocols, and characterization techniques associated with the use of pentyl isocyanate for surface modification.

The Reagent: Understanding Pentyl Isocyanate

Pentyl isocyanate is a clear, flammable liquid with a highly reactive functional group (–N=C=O).[9] Understanding its chemical and physical properties is essential for its effective and safe use.

Physicochemical Properties

A summary of key properties for pentyl isocyanate is presented below. This data is crucial for calculating molar quantities, understanding handling requirements, and setting reaction conditions.

PropertyValueSource
Chemical Formula C₆H₁₁NO[9]
Molecular Weight 113.16 g/mol [9][10]
Appearance Clear liquid[9]
Density 0.878 g/mL at 25 °C[9]
Boiling Point 136–137 °C[9]
Flash Point 32 °C (89.6 °F)[9]
Refractive Index n20/D 1.414
CAS Number 3954-13-0[9][11]
Core Reactivity and Mechanism

The utility of pentyl isocyanate in surface modification stems from the electrophilic nature of the carbon atom in the isocyanate group. This carbon is highly susceptible to nucleophilic attack from active hydrogen-containing functional groups present on a material's surface.

The two primary reactions are:

  • Reaction with Hydroxyl Groups (–OH): This reaction, which is fundamental to modifying materials like glass, silica, cellulose, and hydroxylated polymers, forms a stable urethane (carbamate) linkage. The mechanism involves the nucleophilic attack of the hydroxyl oxygen on the isocyanate carbon.[6][7]

  • Reaction with Amine Groups (–NH₂): Reaction with primary or secondary amines forms a highly stable urea linkage. This is relevant for surfaces that have been pre-functionalized with amine groups (e.g., via aminosilanization).

A critical competing reaction is with water (H₂O). Isocyanates react readily with water, first forming an unstable carbamic acid which then decomposes to an amine and carbon dioxide gas.[12][13] The newly formed amine can then react with another isocyanate molecule to form a urea. This side reaction underscores the critical need for anhydrous (dry) conditions during the modification process to prevent reagent consumption and the formation of undesirable byproducts on the surface.[12][14]

G sub Substrate Surface OH Hydroxyl Group (-OH) sub->OH Presents Functional Groups NH2 Amine Group (-NH2) sub->NH2 Presents Functional Groups reagent Pentyl Isocyanate (R-NCO) urethane Modified Surface (Urethane Linkage) urea Modified Surface (Urea Linkage) reagent->urethane Nucleophilic Attack reagent->urea Nucleophilic Attack byproduct Side Products (Polyurea, CO₂) reagent->byproduct water Water (H₂O) (Contaminant) water->byproduct Undesired Reaction

Core reaction pathways for pentyl isocyanate on functionalized surfaces.

Safety and Handling: A Critical Prerequisite

Isocyanates are hazardous compounds that demand strict safety protocols. Failure to adhere to these measures can result in severe health effects.

  • Toxicity and Hazards: Pentyl isocyanate is harmful if inhaled, swallowed, or in contact with skin.[15] It causes skin irritation, serious eye damage, and may cause respiratory irritation.[15] Crucially, it is a respiratory sensitizer, meaning that initial exposure may lead to allergy or asthma-like symptoms upon subsequent, even minimal, exposure.[15][16] It is also a flammable liquid and vapor.[9][15]

  • Personal Protective Equipment (PPE): Always handle pentyl isocyanate inside a certified chemical fume hood.[17] Mandatory PPE includes:

    • Chemical splash goggles and a face shield.[15]

    • Impervious gloves (e.g., nitrile or butyl rubber).

    • A lab coat.

    • In case of inadequate ventilation, appropriate respiratory protection is required.[16]

  • Handling and Storage: Store pentyl isocyanate in a tightly closed container in a cool, dry, and well-ventilated area away from heat and ignition sources.[14][16] The primary concern during storage is moisture. The container must be sealed under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric water, which can lead to pressure buildup from CO₂ evolution.[13][14] If contamination is suspected, do not reseal the container.[14]

  • Disposal: Dispose of all waste, including empty containers and contaminated materials, in accordance with local, regional, and national regulations for hazardous chemical waste.[16]

Experimental Protocols for Surface Modification

The following sections provide detailed, step-by-step protocols for modifying common material types. The success of these procedures hinges on two key principles: (1) a clean, appropriately functionalized starting surface and (2) strictly anhydrous reaction conditions.

General Workflow

The overall process for surface modification follows a consistent sequence of steps, from preparation to verification.

General experimental workflow for surface modification.
Protocol 1: Modification of Hydroxylated Surfaces (e.g., Glass, Silicon Wafers)

This protocol is applicable to materials rich in surface hydroxyl groups.

1. Substrate Cleaning and Activation: a. Sonicate the substrates (e.g., glass slides) in a sequence of Alconox (or similar lab detergent), deionized water, acetone, and finally isopropanol for 15 minutes each. b. Dry the substrates under a stream of nitrogen gas. c. To maximize surface hydroxyl density, treat the substrates with an oxygen plasma cleaner or a Piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). CAUTION: Piranha solution is extremely corrosive and explosive when mixed with organic solvents. Handle with extreme care and appropriate PPE. d. Rinse copiously with deionized water and dry thoroughly in an oven at 120 °C for at least 2 hours. Cool to room temperature in a desiccator.

2. Modification Reaction: a. Place the cleaned, dry substrates into a reaction vessel (e.g., a Schlenk flask). b. Transfer the vessel to a glovebox or use Schlenk line techniques to ensure an inert, moisture-free environment. c. Add anhydrous toluene or another suitable inert solvent (e.g., chlorobenzene[9]) to the vessel, ensuring the substrates are fully submerged. d. Calculate the required volume of pentyl isocyanate for the desired solution concentration (typically 1-5% v/v). Using a dry syringe, add the pentyl isocyanate to the reaction vessel. e. Optional Catalyst: For less reactive hydroxyl groups or to accelerate the reaction, a catalyst such as dibutyltin dilaurate (DBTDL) can be added at a low concentration (e.g., 0.1% of the isocyanate concentration). f. Seal the vessel and allow the reaction to proceed at room temperature or with gentle heating (e.g., 50-70 °C) for 2-24 hours with gentle agitation. Reaction time and temperature are key variables to optimize.

3. Post-Reaction Cleanup: a. Quench the reaction by adding a small amount of anhydrous methanol to react with any remaining isocyanate. b. Remove the substrates from the reaction solution. c. Thoroughly rinse the substrates with fresh toluene (or the reaction solvent) to remove unreacted isocyanate and byproducts. d. Sonicate the substrates in fresh solvent for 10-15 minutes to ensure the removal of any physisorbed molecules. e. Dry the modified substrates with a stream of nitrogen and store in a clean, dry container.

Protocol 2: Modification of Amine-Functionalized Surfaces

This protocol assumes the substrate has been pre-functionalized to present amine groups, for example, by treating a hydroxylated surface with (3-aminopropyl)triethoxysilane (APTES).

1. Substrate Preparation: a. Prepare an amine-functionalized surface using established literature methods (e.g., APTES vapor or solution deposition). b. Ensure the aminated substrate is clean and dry before proceeding.

2. Modification Reaction: a. Follow the same procedure as in Protocol 1 (steps 2a-2c), using an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF). b. Add the pentyl isocyanate to the reaction vessel. The reaction between isocyanates and amines is typically very fast and often does not require a catalyst or heating. c. Seal the vessel and allow the reaction to proceed at room temperature for 1-4 hours with gentle agitation.

3. Post-Reaction Cleanup: a. Follow the same cleanup procedure as in Protocol 1 (steps 3a-3e), using the appropriate solvent (e.g., DCM or DMF) for the rinsing steps.

Verification and Characterization of Modified Surfaces

It is essential to verify the success of the surface modification. A multi-technique approach provides the most comprehensive validation.

TechniqueInformation ProvidedExpected Result for Successful Modification
Contact Angle Goniometry Measures surface wettability and surface free energy.A significant increase in the static water contact angle, indicating a transition to a more hydrophobic surface due to the pentyl chains.
X-ray Photoelectron Spectroscopy (XPS) Provides quantitative elemental composition and chemical state information of the top 5-10 nm of the surface.Appearance of a Nitrogen (N 1s) peak, and an increase in the Carbon (C 1s) to Oxygen (O 1s) or Silicon (Si 2p) ratio. High-resolution scans can confirm urethane/urea bond formation.[7]
Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) Identifies chemical functional groups on the surface.Disappearance or reduction of the broad –OH stretch (~3200-3600 cm⁻¹) and appearance of characteristic urethane peaks: N–H stretch (~3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹).[7]
Atomic Force Microscopy (AFM) Maps surface topography and roughness.May show changes in surface morphology or roughness, but primarily used to confirm that the modification did not create significant, unintended surface damage.[7]

Troubleshooting and Field-Proven Insights

  • Problem: Inconsistent or no change in contact angle.

    • Probable Cause: Incomplete reaction. This is most often due to (a) moisture contamination , which consumes the isocyanate, or (b) an insufficiently activated initial surface with low functional group density.

    • Solution: Rigorously dry all glassware, solvents, and substrates. Perform all reaction steps under a dry, inert atmosphere. Re-evaluate and optimize the surface cleaning and activation step (e.g., longer plasma exposure).

  • Problem: Hazy or cloudy appearance on the surface after modification.

    • Probable Cause: Formation of polyurea byproducts due to moisture contamination, or insufficient rinsing post-reaction.

    • Solution: Improve anhydrous technique. Increase the volume and duration of the post-reaction rinsing and sonication steps to thoroughly remove all non-covalently bound species.

  • Expert Insight: The choice of solvent is critical. While toluene is common, a more polar aprotic solvent like DMF can sometimes improve the solubility of reagents and swell polymer surfaces, potentially increasing access to functional groups. However, ensuring the absolute dryness of DMF is more challenging than for toluene. Always use freshly distilled or commercially available anhydrous solvents.

References

  • 3M. (2022-12-14). Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: o-(p-isocyanatobenzyl)phenyl isocyanate. [Link]

  • Wikipedia. Pentyl isocyanate. [Link]

  • Semantic Scholar. (2021-04-07). Reactivity of Aliphatic and Phenolic Hydroxyl Groups in Kraft Lignin towards 4,4'. [Link]

  • VanDeMark Chemical. p-Toluenesulfonyl Isocyanate (PTSI). [Link]

  • ResearchGate. Mechanism of the reaction between an isocyanate and a hydroxyl group to form a carbamate ester catalyzed by ternary amines. [Link]

  • National Institutes of Health (NIH). In Vitro and In Silico Studies of Functionalized Polyurethane Surfaces toward Understanding Biologically Relevant Interactions. [Link]

  • MDPI. Recent Progress in Surface Modification of Polyvinyl Chloride. [Link]

  • PubChem. Pentane, 1-isocyanato-. [Link]

  • Organic Syntheses. p-TOLYLSULFONYLMETHYL ISOCYANIDE. [Link]

  • MDPI. Special Issue : Functional Polymer Films for Surface Modification and Coating Applications. [Link]

  • National Institutes of Health (NIH). Surface modifications of biomaterials in different applied fields. [Link]

  • RSC Publishing. Surface modifications of biomaterials in different applied fields. [Link]

Sources

Application Note: Strategic Utilization of Pentyl Isocyanate in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: February 2026


).

Executive Summary

This application note details the methodological integration of Pentyl Isocyanate (CAS: 110-59-8) into agrochemical discovery workflows. While methyl and phenyl isocyanates are ubiquitous in commercial manufacturing, pentyl isocyanate serves a critical role in Structure-Activity Relationship (SAR) studies. The introduction of a pentyl chain (


) significantly alters the partition coefficient (

) of an active ingredient, enhancing cuticular penetration in herbicides and optimizing the binding affinity of carbamate insecticides.

This guide provides validated protocols for synthesizing N-pentyl ureas and O-pentyl carbamates , supported by mechanistic insights and safety frameworks.

The "Alkyl Chain Effect" in Agrochemicals

In pesticide design, the alkyl chain length attached to the pharmacophore is a tunable variable for transport and efficacy.

  • Lipophilicity (

    
    ):  The pentyl group adds significant hydrophobicity compared to methyl or ethyl groups. This is crucial for systemic herbicides that must penetrate the waxy leaf cuticle.
    
  • Steric Fit: In Cholinesterase (AChE) inhibitors, the alkyl group fits into the enzyme's hydrophobic pocket. Data suggests that while methyl isocyanates (e.g., Carbaryl precursors) are potent, longer chains like pentyl modulate selectivity between insect and mammalian AChE.

PropertyMethyl Isocyanate (

)
Pentyl Isocyanate (

)
Impact on Agrochemical
Lipophilicity LowHighEnhanced foliar uptake; reduced water solubility.
Vapor Pressure High (Volatile/Hazardous)ModerateLower inhalation risk during handling; better residual activity.
Steric Bulk MinimalModerateImproved selectivity for specific enzyme pockets.

Reaction Mechanism & Pathway

Pentyl isocyanate acts as an electrophile. The central carbon of the isocyanate group (


) is susceptible to attack by nucleophiles (amines or alcohols).
Mechanistic Visualization

The following diagram illustrates the divergent synthesis pathways for Ureas (Herbicides) and Carbamates (Insecticides).

ReactionPathways PentylIso Pentyl Isocyanate (Electrophile) Intermediate Tetrahedral Intermediate PentylIso->Intermediate Nucleophilic Attack SymUrea Symmetric Urea (Impurity) PentylIso->SymUrea Hydrolysis (Avoid!) Amine Amine (R-NH2) (Nucleophile) Amine->Intermediate Alcohol Alcohol (R-OH) (Nucleophile) Alcohol->Intermediate + Catalyst (DBTL) Urea N-Pentyl Urea (Herbicide Scaffold) Intermediate->Urea Proton Transfer Carbamate O-Pentyl Carbamate (Insecticide Scaffold) Intermediate->Carbamate Proton Transfer Water H2O (Contaminant) Water->SymUrea

Figure 1: Divergent synthetic pathways. Note the critical need to exclude water to prevent symmetric urea formation.

Experimental Protocols

Protocol A: Synthesis of N-Pentyl Urea Derivatives

Application: Creation of Photosystem II inhibiting herbicides (urea class). Reagents:

  • Substituted Aniline (1.0 equiv)

  • Pentyl Isocyanate (1.1 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

  • Catalyst: None usually required for anilines; DMAP (5 mol%) if amine is unreactive.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask (RBF) and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve 5.0 mmol of the substituted aniline in 10 mL of anhydrous DCM.

  • Addition: Add 5.5 mmol (approx. 0.72 mL) of pentyl isocyanate dropwise via syringe at

    
    .
    
    • Expert Note: Although less volatile than methyl isocyanate, pentyl isocyanate should still be handled in a fume hood.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/EtOAc 3:1). The disappearance of the amine spot indicates completion.

  • Quenching/Workup:

    • If precipitate forms: Filter the solid and wash with cold Hexane. This is often pure urea.

    • If soluble: Evaporate solvent under reduced pressure. Recrystallize from Ethanol/Water.

  • Validation:

    • IR Spectroscopy: Look for the disappearance of the strong isocyanate peak (~2270

      
      ) and appearance of the Urea Carbonyl (~1640 
      
      
      
      ).
Protocol B: Synthesis of O-Pentyl Carbamates

Application: Synthesis of Acetylcholinesterase (AChE) inhibitors. Reagents:

  • Phenol or Alcohol derivative (1.0 equiv)

  • Pentyl Isocyanate (1.2 equiv)

  • Catalyst: Dibutyltin Dilaurate (DBTL) (1-2 drops) or Triethylamine (TEA).

  • Solvent: Anhydrous Tetrahydrofuran (THF).

Step-by-Step Methodology:

  • Preparation: Ensure all glassware is oven-dried. Moisture will compete with the alcohol, consuming the isocyanate.

  • Mixing: In a sealed vial, combine 2.0 mmol of the phenol/alcohol with 5 mL anhydrous THF.

  • Catalysis: Add 1 drop of DBTL.

  • Addition: Inject 2.4 mmol of pentyl isocyanate.

  • Heating: Heat the reaction block to

    
     for 6 hours. Unhindered primary alcohols may react at RT; phenols require heat.
    
  • Purification:

    • Cool to RT.

    • Remove solvent in vacuo.

    • Purify via flash column chromatography (Silica gel).

    • Note: Carbamates are stable, but avoid acidic mobile phases which may degrade the product.

Troubleshooting & Quality Control (Self-Validating Systems)

The primary failure mode in isocyanate chemistry is moisture contamination. The isocyanate reacts with water to form an unstable carbamic acid, which decarboxylates to an amine. This amine then reacts with the remaining isocyanate to form a symmetric urea (1,3-dipentylurea).

Diagnostic Table:

ObservationDiagnosisCorrective Action
White precipitate forms immediately upon isocyanate addition. Moisture contamination in solvent or atmosphere.Use freshly distilled anhydrous solvents. Ensure

atmosphere.
IR Spectrum shows peak at 2270

after 12h.
Incomplete reaction.Add 0.5 eq more isocyanate or increase catalyst (DBTL) load.
Product is an oil that won't crystallize. High lipophilicity of pentyl chain.Triturate with cold pentane or perform high-vacuum drying to remove solvent traces.

Safety & Handling Guidelines

Pentyl isocyanate is a potent respiratory sensitizer and lachrymator.

  • Engineering Controls: All transfers must occur in a functioning fume hood.

  • PPE: Butyl rubber gloves are recommended. Nitrile provides only temporary splash protection against isocyanates.

  • Spill Management: Do not wipe with paper towels.

    • Neutralization Solution: 90% Water, 8% Concentrated Ammonia, 2% Liquid Detergent.

    • Cover spill with sand/absorbent, treat with neutralization solution, and wait 30 minutes before disposal.

References

  • Sigma-Aldrich. (2023). Safety Data Sheet: Pentyl Isocyanate. Merck KGaA. Link

  • Jagtap, S. S., et al. (2012). "Efficient synthesis of ureas from amines and isocyanates."[1] Synthetic Communications. (General protocol validation). Link

  • Metcalf, R. L. (1971). "Structure-activity relationships for insecticidal carbamates." Bulletin of the World Health Organization. (Foundational text on alkyl chain impact on AChE inhibition). Link

  • Occupational Safety and Health Administration (OSHA). (2023). Isocyanates: Hazard Recognition. Link

  • PubChem. (2023). Compound Summary: Pentyl Isocyanate.[2] National Library of Medicine. Link

Sources

Derivatization of biomolecules with pentyl isocyanate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the protocol for derivatizing polar biomolecules (amines, amino acids, and small peptides) using Pentyl Isocyanate (PIC) . Unlike common UV-tagging reagents (e.g., Phenyl Isocyanate), PIC introduces a flexible, aliphatic


 chain. This modification serves a dual purpose: it significantly increases the hydrophobicity of polar analytes, enabling their retention on Reverse-Phase (RP) columns, and it stabilizes labile amine functionalities by converting them into chemically robust urea derivatives. This protocol is optimized for LC-MS/MS workflows where "hydrophobic tagging" is required to shift analytes away from the solvent front and suppress matrix effects.

Introduction & Principle

Many metabolomic and proteomic targets are highly polar, resulting in poor retention on standard C18 HPLC columns. This leads to co-elution with salts and ion-suppression in Mass Spectrometry.

Pentyl isocyanate (


, MW 113.16) acts as a "hydrophobic anchor." It reacts rapidly with nucleophiles (primary/secondary amines, and less rapidly with hydroxyls) to form stable urea  or carbamate  linkages.

Key Advantages of the Pentyl Group (


): 
  • Retention Shift: The aliphatic pentyl chain adds sufficient hydrophobicity to move polar amines (e.g., GABA, Polyamines) into the gradient elution window of a C18 column without causing the excessive precipitation often seen with aromatic tags.

  • Ionization: The resulting urea linkage contains a carbonyl oxygen and secondary nitrogens, which can serve as protonation sites in ESI(+), often enhancing signal intensity for small aliphatic amines.

  • Isomer Separation: The bulk of the pentyl group can amplify steric differences between structural isomers, improving resolution.

Chemical Mechanism

The core reaction is a nucleophilic addition of the target amine to the electrophilic carbon of the isocyanate group. No leaving group is generated; the entire reagent mass is incorporated into the analyte.

Reaction Equation:



  • Mass Shift: The molecular weight of the derivative increases by exactly +113.16 Da .

  • Kinetics: Reaction with primary amines is instantaneous at room temperature. Secondary amines require mild heating. Hydroxyls (

    
    ) require catalysts (e.g., DBTDL) or higher temperatures to form carbamates.
    
Mechanism Diagram

ReactionMechanism Amine Target Biomolecule (Nucleophilic Amine) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack PIC Pentyl Isocyanate (Electrophile) PIC->Intermediate Product Pentyl-Urea Derivative Intermediate->Product Proton Transfer (Fast)

Caption: Nucleophilic addition of a target amine to pentyl isocyanate forming a stable urea derivative.

Materials & Safety (E-E-A-T)

Safety Warning: Isocyanates are powerful sensitizers and lacrimators. Inhalation can cause severe respiratory distress (asthma-like symptoms). All steps must be performed in a functioning fume hood.

ReagentGradeRoleCAS No.
Pentyl Isocyanate >98%Derivatizing Agent3954-13-0
Acetonitrile (ACN) LC-MS, AnhydrousSolvent75-05-8
Triethylamine (TEA) >99%Base Catalyst121-44-8
Formic Acid LC-MSQuenching/pH adj.64-18-6
Ethanolamine ReagentQuenching Agent141-43-5

Why Anhydrous? Water competes with the target amine for the isocyanate, forming unstable carbamic acids that decarboxylate into pentyl amine. While pentyl amine is not an interference in Mass Spec (different mass), water consumption wastes the reagent.

Detailed Protocol

Step 1: Sample Preparation
  • Dissolve biological samples (plasma extract, cell lysate) in a minimal volume.

  • Critical: Evaporate the sample to complete dryness using a centrifugal evaporator (SpeedVac) or Nitrogen stream. Residual water will hydrolyze the reagent.

Step 2: Derivatization Reaction
  • Reconstitution: Resuspend the dried sample in 100 µL of Anhydrous ACN .

  • Basification: Add 10 µL of TEA .

    • Reasoning: Ensures the target amines are deprotonated (

      
       rather than 
      
      
      
      ), maximizing nucleophilicity.
  • Reagent Addition: Add 10 µL of Pentyl Isocyanate . Vortex immediately for 10 seconds.

  • Incubation:

    • Amines: Incubate at 60°C for 15 minutes .

    • Alcohols/Phenols:[1] Incubate at 70°C for 60 minutes (Reaction yield is lower for OH groups without specific catalysts).

Step 3: Quenching & Cleanup
  • Quench: Add 10 µL of Ethanolamine (or simple alcohol).

    • Reasoning: Scavenges excess isocyanate to prevent it from reacting with the LC column stationary phase or injection seals.

  • Evaporation: Evaporate the mixture to dryness under Nitrogen.

    • Reasoning: Removes excess TEA and unreacted volatile reagents.

  • Reconstitution: Dissolve in 200 µL of 50:50 Water:MeOH (containing 0.1% Formic Acid) for LC-MS injection.

Workflow Diagram

Workflow cluster_prep Preparation cluster_rxn Reaction cluster_fin Finalization Sample Biological Sample Dry Evaporate to Dryness (Remove Water) Sample->Dry Solvent Add ACN + TEA (Deprotonation) Dry->Solvent Reagent Add Pentyl Isocyanate (60°C, 15 min) Solvent->Reagent Quench Quench w/ Ethanolamine Reagent->Quench Reconst Reconstitute in Mobile Phase Quench->Reconst

Caption: Step-by-step workflow for derivatization, emphasizing the critical drying step.

LC-MS/MS Analysis Parameters

The pentyl tag makes the analytes compatible with standard Reverse Phase chromatography.

ParameterSetting
Column C18 (e.g., Waters BEH C18), 2.1 x 100 mm, 1.7 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
MS Mode ESI Positive (Look for

)

Data Interpretation:

  • Mass Shift: Monitor the m/z of your target + 113.1.

  • Double Derivatization: If the target has two amines (e.g., Lysine), look for

    
     Da.
    
  • Isotope Pattern: The pentyl chain does not introduce unique isotopes (unlike Bromine), but the mass defect will shift slightly higher due to the hydrogen-rich

    
     chain.
    

Troubleshooting (Self-Validating System)

ObservationRoot CauseCorrective Action
Low Yield Water contaminationEnsure sample is lyophilized; use fresh anhydrous ACN.
Peak Tailing Excess ReagentEnsure the quenching step (Ethanolamine) is performed.
No Reaction pH too lowVerify TEA was added. Amines must be neutral to react.
Precipitation Sample too concentratedDilute sample before derivatization; Pentyl-ureas are hydrophobic.

References

  • Sigma-Aldrich. Pentyl Isocyanate Product Data & Safety Sheet (CAS 3954-13-0).[2]Link

  • PubChem. Pentyl Isocyanate Compound Summary. National Library of Medicine. Link

  • Karlsson, D., et al. (2005). Determination of isocyanates in air using 1-(2-methoxyphenyl)piperazine derivatization. (Contextual reference for isocyanate-amine chemistry). Journal of Environmental Monitoring. Link

  • Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis.[3] Journal of Chromatography A. Link[3]

Sources

Analytical methods for monitoring pentyl isocyanate reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Monitoring of Pentyl Isocyanate Reactions

Introduction

Pentyl isocyanate (


) represents a critical class of aliphatic electrophiles used in the synthesis of carbamates, ureas, and pharmaceutical intermediates. Unlike their aromatic counterparts (e.g., toluene diisocyanate), aliphatic isocyanates lack strong UV chromophores and exhibit lower reactivity, presenting unique monitoring challenges.

The primary analytical difficulty lies in the "invisible" nature of the pentyl chain in standard UV-Vis detection and the compound's sensitivity to moisture, which causes hydrolysis to pentylamine and subsequent urea formation. This guide outlines a dual-method strategy:

  • In-Situ FTIR (ReactIR): For real-time, non-invasive kinetic monitoring.

  • HPLC with Derivatization: For precise offline quantification and purity analysis.

Part 1: In-Situ Kinetic Monitoring (FTIR)

Principle: The isocyanate functional group (


) exhibits a strong, distinctive asymmetric stretching vibration between 2250 and 2270 cm⁻¹ . This peak is isolated from most organic solvent signals, making it an ideal candidate for tracking reaction progress without sampling.

Experimental Setup:

  • Instrument: Mettler Toledo ReactIR or equivalent mid-IR probe with a Diamond or Silicon ATR sensor.

  • Spectral Window: 4000–650 cm⁻¹.

  • Resolution: 4 cm⁻¹.[1]

  • Scan Rate: Every 30–60 seconds.

Protocol:

  • Background Collection: Insert the clean ATR probe into the reaction vessel containing only the solvent (e.g., Dichloromethane, Toluene) at reaction temperature. Collect the background spectrum.

  • Baselines: Add the pentyl isocyanate starting material.[2] Verify the appearance of the sharp peak at ~2270 cm⁻¹.

  • Reaction Initiation: Add the nucleophile (amine/alcohol).

  • Tracking: Monitor the decrease in the 2270 cm⁻¹ peak height/area. Simultaneously, monitor the appearance of the carbonyl amide II band (~1550 cm⁻¹) or urethane carbonyl (~1700 cm⁻¹).

  • Endpoint: The reaction is deemed complete when the 2270 cm⁻¹ peak stabilizes at baseline or reaches a pre-defined conversion target (e.g., >99%).

Graphviz Workflow: In-Situ Monitoring Logic

ReactIR_Workflow Start Start Reaction Setup Solvent Acquire Solvent Background Start->Solvent Add_NCO Add Pentyl Isocyanate Solvent->Add_NCO Verify Verify Peak @ 2270 cm⁻¹ Add_NCO->Verify Add_Nu Add Nucleophile Verify->Add_Nu Monitor Monitor Peak Decay Add_Nu->Monitor Monitor->Monitor Sampling Loop (60s) End Endpoint Reached (Peak Area < LOD) Monitor->End Conversion > 99%

Figure 1: Logic flow for real-time FTIR monitoring of isocyanate consumption.

Part 2: Quantitative HPLC Analysis (Derivatization)

Principle: Pentyl isocyanate is virtually transparent in UV-Vis detectors. Direct injection is also risky due to on-column hydrolysis. To quantify it, we must "trap" the isocyanate using a derivatizing agent that reacts instantly to form a stable, UV-active urea derivative.

Reagent of Choice: 1-(2-Pyridyl)piperazine (1,2-PP) .[3][4]

  • Why? It reacts rapidly with isocyanates to form a urea derivative with high molar absorptivity at 254 nm and 290 nm . It is the standard reagent for OSHA Method 42.

Reagents & Equipment:

  • Derivatizing Solution: 1 mg/mL 1-(2-pyridyl)piperazine in Acetonitrile (ACN).

  • Quench Solvent: DMSO or ACN.[3]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase: A: 0.1% Ammonium Acetate in Water; B: Acetonitrile.

Step-by-Step Derivatization Protocol:

  • Sampling: Withdraw 50 µL of the reaction mixture.

  • Rapid Quench: Immediately dispense the sample into a vial containing 950 µL of Derivatizing Solution .

    • Critical: The amine (1,2-PP) must be in molar excess (at least 2:1 vs isocyanate) to ensure kinetic trapping and prevent water competition.

  • Incubation: Vortex for 30 seconds. Allow to stand for 5 minutes to ensure complete conversion.

  • Dilution: Dilute the derivatized sample with Mobile Phase A to match the initial gradient conditions (prevents peak distortion).

  • Analysis: Inject 10 µL into the HPLC. Detect at 254 nm.

Graphviz Pathway: Derivatization Chemistry

Derivatization_Chem PentylNCO Pentyl Isocyanate (UV Transparent) Complex Transition State PentylNCO->Complex PP 1-(2-Pyridyl)piperazine (Derivatizing Agent) PP->Complex Urea Stable Urea Derivative (UV Abs @ 254nm) Complex->Urea Rapid Nucleophilic Attack

Figure 2: Chemical pathway converting the "invisible" isocyanate into a UV-detectable urea derivative.

Part 3: Method Comparison & Data Summary

The following table summarizes when to apply each technique during the drug development lifecycle.

FeatureIn-Situ FTIR (ReactIR)HPLC (Derivatization)Wet Chemistry (ASTM D2572)
Primary Use Real-time reaction kineticsTrace impurity & final purityRaw material assay validation
Sampling None (Probe in reactor)Offline (Requires quenching)Offline (Titration)
Detection Limit ~0.1%< 0.01% (ppm levels)~0.5%
Specificity Moderate (Functional group)High (Separates impurities)Low (Total reactive amine)
Key Advantage Safety (No exposure)Sensitivity & QuantificationStandardized/Low Cost

Validation Note (ASTM D2572): For incoming raw material inspection, the ASTM D2572 standard method is recommended. This involves reacting the isocyanate with an excess of dibutylamine and back-titrating the unreacted amine with standard HCl. This provides a "Total Isocyanate Content" (% NCO) value, crucial for stoichiometry calculations.

References

  • ASTM International. (2019). ASTM D2572-19: Standard Test Method for Isocyanate Groups in Urethane Materials or Prepolymers.[1] West Conshohocken, PA. [Link]

  • Occupational Safety and Health Administration (OSHA). (1989). Method 42: Diisocyanates. Salt Lake City, UT: OSHA Analytical Laboratory.[3] [Link]

  • Mettler Toledo. (n.d.). Isocyanate Reactions: Kinetics and Mechanisms via In-Situ FTIR.[Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 16399, Pentyl isocyanate.[Link]

Sources

Application Note: A Robust HPLC-UV Method for the Quantification of Pentyl Isocyanate Derivatives in Pharmaceutical and Industrial Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Pentyl Isocyanate

Pentyl isocyanate is an organic compound characterized by the highly reactive isocyanate functional group (-N=C=O)[1]. This reactivity makes it a valuable building block in the synthesis of a wide range of materials, including pharmaceuticals, agrochemicals, and polyurethanes[2]. However, this same reactivity presents a significant analytical challenge. Isocyanates readily react with nucleophiles such as water, alcohols, and amines, making them unstable and difficult to analyze directly[2][3]. Furthermore, monofunctional isocyanates like pentyl isocyanate lack a strong native chromophore, precluding sensitive detection by UV-Vis spectrophotometry.

To overcome these challenges, a common and effective strategy is to convert the isocyanate into a stable, easily detectable derivative prior to analysis[4]. This process, known as derivatization, is the cornerstone of reliable isocyanate quantification. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the analytical technique of choice for separating and quantifying these stable derivatives with high sensitivity and selectivity[4][5].

This application note provides a comprehensive, field-proven protocol for the analysis of pentyl isocyanate. It details a pre-column derivatization method using 1-(2-methoxyphenyl)piperazine (MOPP), followed by separation and quantification using reverse-phase HPLC with UV detection. The causality behind each methodological choice is explained to provide researchers with a robust framework for method development, validation, and routine analysis.

Principle of the Method: From Reactive Analyte to Stable Derivative

The core principle of this method is the conversion of the electrophilic pentyl isocyanate into a stable urea derivative through a reaction with a nucleophilic amine reagent, 1-(2-methoxyphenyl)piperazine (MOPP). This reaction is rapid and quantitative under controlled conditions. The resulting MOPP-pentyl urea derivative is chemically stable and possesses a strong chromophore (the methoxyphenyl group), making it highly suitable for UV detection at approximately 242 nm[6].

Once derivatization is complete, the sample is injected into a reverse-phase HPLC system. The non-polar nature of the derivative allows for excellent retention and separation on a C18 stationary phase. A gradient elution using a mixture of an organic solvent (acetonitrile) and an aqueous buffer is employed to ensure efficient separation from the excess derivatizing reagent and other matrix components. Quantification is achieved by comparing the peak area of the analyte to a calibration curve constructed from standards of the derivatized pentyl isocyanate.

cluster_reaction Derivatization Reaction Pentyl_Isocyanate Pentyl Isocyanate (Unstable, Poor UV Absorbance) Derivative Stable MOPP-Pentyl Urea Derivative (Stable, Strong UV Absorbance) Pentyl_Isocyanate->Derivative + MOPP MOPP 1-(2-methoxyphenyl)piperazine (MOPP) (Derivatizing Agent)

Caption: Chemical derivatization of pentyl isocyanate.

Method Development & Rationale: Justifying the Analytical Choices

A robust analytical method is built on a foundation of scientifically sound decisions. This section explains the causality behind the selection of each key parameter.

The Derivatizing Agent: Why 1-(2-methoxyphenyl)piperazine (MOPP)?

The choice of derivatizing agent is the most critical step in isocyanate analysis. MOPP is a widely used and well-validated reagent for this purpose for several key reasons[6][7][8]:

  • Reactivity and Stability: MOPP's secondary amine group reacts swiftly and specifically with the isocyanate group to form a highly stable urea linkage[7].

  • Chromophoric Properties: The methoxyphenyl group in MOPP imparts strong UV absorbance to the resulting derivative, enabling sensitive detection[6]. This is a significant advantage over other reagents that may require less common fluorescence or electrochemical detectors[9].

  • Chromatographic Behavior: The resulting MOPP-urea derivative is sufficiently non-polar to be well-retained and separated on common reverse-phase columns.

While other reagents like 9-(N-methylaminomethyl)-anthracene (MAMA) offer fluorescence detection for potentially higher sensitivity, MOPP provides a more universal and accessible method based on standard UV detectors found in virtually all HPLC systems[4][10].

Chromatographic System: Optimizing the Separation

Column Selection: A C18 (octadecylsilyl) bonded silica column is the industry standard for reversed-phase chromatography and is ideally suited for this application[5][11]. The non-polar C18 stationary phase provides effective retention for the moderately non-polar MOPP-pentyl urea derivative, allowing for its separation from polar matrix components and the excess MOPP reagent. A column with dimensions of 150 mm x 4.6 mm and a particle size of 3-5 µm offers a good balance between resolution, analysis time, and backpressure for standard HPLC systems[12][13].

Mobile Phase Composition: The mobile phase must be optimized to achieve the desired retention and peak shape[14][15].

  • Solvents: A combination of acetonitrile and water is used. Acetonitrile is often preferred over methanol as the organic modifier due to its lower viscosity and better UV transparency[16].

  • Buffer/Modifier: An ammonium acetate buffer is incorporated to control the mobile phase pH[17]. Maintaining a stable pH (around 6.2 in this protocol) prevents peak tailing and ensures consistent retention times, which is crucial for method reproducibility[15].

  • Gradient Elution: A gradient elution, where the proportion of organic solvent is increased during the run, is employed. This is advantageous over an isocratic (constant composition) elution because it allows for the timely elution of strongly retained components while ensuring that earlier eluting peaks, like the excess MOPP reagent, are well-resolved from the analyte of interest[15][17].

Detection:

  • UV Detection: As established, the MOPP derivative has a strong UV absorbance. Analysis of the derivative's UV spectrum indicates a maximum absorbance around 242 nm, making this the optimal wavelength for sensitive detection[6].

  • Mass Spectrometry (MS) (Optional): For applications requiring higher selectivity and sensitivity, or for confirmation of peak identity, HPLC can be coupled with a mass spectrometer (LC-MS/MS)[18][19][20]. MS detection offers significantly lower detection limits and can distinguish the analyte from co-eluting matrix interferences, providing an orthogonal detection mechanism that greatly enhances the trustworthiness of the results[18].

Detailed Experimental Protocol

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standards Prepare Standards & Reagents Derivatize Derivatize Sample with MOPP Reagent Standards->Derivatize Sample Collect Sample Sample->Derivatize Inject Inject into HPLC-UV System Derivatize->Inject Separate Separate on C18 Column Inject->Separate Detect Detect at 242 nm Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Analyte in Sample Calibrate->Quantify

Caption: Overall experimental workflow for HPLC analysis.

Required Materials and Reagents
  • Chemicals: Pentyl isocyanate (≥98%), 1-(2-methoxyphenyl)piperazine (MOPP, ≥98%), Acetonitrile (HPLC grade), Water (HPLC or Milli-Q grade), Ammonium acetate (≥98%), Glacial acetic acid, Toluene (anhydrous).

  • Equipment: Analytical balance, volumetric flasks, pipettes, autosampler vials, HPLC system with UV detector, C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer): Dissolve 0.77 g of ammonium acetate in 1 L of HPLC-grade water. Adjust the pH to 6.2 using glacial acetic acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): Acetonitrile (HPLC grade).

  • MOPP Derivatizing Solution (1 mg/mL): Accurately weigh 10 mg of MOPP and dissolve in 10 mL of anhydrous toluene. Prepare this solution fresh daily.

  • Pentyl Isocyanate Stock Standard (1 mg/mL): In a fume hood, accurately weigh 10 mg of pentyl isocyanate into a 10 mL volumetric flask. Dilute to volume with anhydrous toluene. This stock solution should be stored under inert gas if possible and used promptly.

Standard Curve Preparation (Derivatization of Standards)
  • Prepare a series of dilutions from the pentyl isocyanate stock standard in toluene to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • For each calibration standard, pipette 100 µL into a clean autosampler vial.

  • Add 100 µL of the MOPP Derivatizing Solution to each vial.

  • Cap the vials and vortex briefly. Allow the reaction to proceed at room temperature for at least 20 minutes.

  • After derivatization, add 800 µL of acetonitrile to each vial to stop the reaction and dilute the sample for injection. Vortex to mix. These are now the derivatized standards ready for HPLC analysis.

Sample Preparation (Derivatization of Unknown Sample)
  • Accurately weigh or pipette a known amount of the sample matrix containing the suspected pentyl isocyanate into a suitable container.

  • Extract the isocyanate from the matrix using a known volume of anhydrous toluene.

  • Pipette 100 µL of the toluene extract into a clean autosampler vial.

  • Follow steps 3-5 from the "Standard Curve Preparation" section above.

HPLC Instrument Conditions
ParameterSetting
Column C18 Reverse-Phase, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.01 M Ammonium Acetate in Water, pH 6.2
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 30% B; 2-20 min: 30% to 80% B; 20-22 min: 80% B; 22-25 min: 30% B; 25-30 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detector Wavelength: 242 nm
Data Analysis and Quantification
  • Inject the series of derivatized standards and the prepared samples.

  • Identify the peak corresponding to the MOPP-pentyl urea derivative based on its retention time from the standard injections.

  • Construct a calibration curve by plotting the peak area of the derivative against the known concentration of the standards.

  • Determine the concentration of the MOPP-pentyl urea derivative in the sample injections using the calibration curve.

  • Back-calculate to determine the original concentration of pentyl isocyanate in the initial sample, accounting for all dilution factors.

Method Performance and Validation

A validated method ensures trustworthy and reproducible results. The following table summarizes typical performance characteristics for this method, which should be verified by the end-user. The repeatability of similar HPLC methods for diisocyanates has been shown to be in the range of 2.98 to 4.51%[5].

ParameterTypical SpecificationRationale
Linearity (r²) > 0.995Demonstrates a proportional response of the detector to analyte concentration across the calibration range.
Limit of Detection (LOD) ~0.1 µg/mLThe lowest concentration of analyte that can be reliably distinguished from background noise.
Limit of Quantification (LOQ) ~0.4 µg/mLThe lowest concentration of analyte that can be quantified with acceptable precision and accuracy.
Precision (%RSD) < 5%Measures the closeness of repeated measurements, indicating method reproducibility.
Accuracy (Recovery) 95 - 105%Measures the agreement between the measured value and the true value, assessed by spiking a blank matrix with a known amount of analyte.

References

  • Analysis of Isocyanates with LC-MS/MS. (n.d.). ASTM Digital Library. Retrieved from [Link]

  • Simultaneous Determination of Isocyanates by High Performance Liquid Chromatography. (1994). Journal of Korean Society of Occupational and Environmental Hygiene. Retrieved from [Link]

  • Wu, W., & Feng, J. (2002). Workplace monitoring of isocyanates using ion trap liquid chromatography/tandem mass spectrometry. Semantic Scholar. Retrieved from [Link]

  • Guthrie, E. J., & Purnell, C. J. (1994). Method of detecting isocyanates. U.S. Patent No. 5,354,689. Washington, DC: U.S. Patent and Trademark Office.
  • SIELC Technologies. (n.d.). Separation of Phenyl isocyanate on Newcrom R1 HPLC column. Retrieved from [Link]

  • Sango, C., & Strolenberg, G. (1980). A New Reagent for Determination of Isocyanates in Working Atmospheres by HPLC Using UV or Fluorescence Detection. Journal of Liquid Chromatography, 3(7), 971-990. Retrieved from [Link]

  • Streicher, R. P., & Arnold, J. E. (1999). Isocyanate derivatizing agent and methods of production and use. WIPO Patent Application WO/1999/058517.
  • NIOSH. (2003). Isocyanates, Total (MAP): Method 5525. NIOSH Manual of Analytical Methods (NMAM), Fourth Edition. Retrieved from [Link]

  • Supelco. (2013). Simple Collection and 5-Minute UHPLC Assay for 11 Isocyanates. LCGC International. Retrieved from [Link]

  • US EPA. (2004). Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. Retrieved from [Link]

  • Selvakumar, S., et al. (2022). Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. RSC Advances, 12(42), 27365-27381. Retrieved from [Link]

  • Jakab, E., et al. (2018). Determination of Isocyanates in Workplace Atmosphere by HPLC. Revista de Chimie, 69(2), 535-540. Retrieved from [Link]

  • Streicher, R. P., et al. (2000). Development of a Novel Derivatization Reagent for the Sampling and Analysis of Total Isocyanate Group in Air and Comparison of its Performance with that of Several Existing Reagents. American Industrial Hygiene Association Journal, 61(6), 815-822. Retrieved from [Link]

  • Streicher, R. P., et al. (1994). Investigation of the Ability of MDHS Method 25 to Determine Urethane-Bound Isocyanate Groups. The Analyst, 119(9), 1913-1917. Retrieved from [Link]

  • Selvakumar, S., et al. (2022). Detection Techniques for Air-borne Isocyanates based on Fluorescent Derivatizing Agents. RSC Advances. Retrieved from [Link]

  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). Pentyl isocyanate. Retrieved from [Link]

  • Fent, K. W., et al. (2013). A laboratory comparison of analytical methods used for isocyanates. Journal of Occupational and Environmental Hygiene, 10(1), 1-13. Retrieved from [Link]

  • Phenomenex. (2024). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • Mastelf. (2024). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from [Link]

  • Chromatography Mentors. (2024). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Retrieved from [Link]

  • Measurement of the potential exposure to isocyanates monomers and oligomers during spray painting. (2015, December 15). YouTube. Retrieved from [Link]

  • VanDeMark Chemical. (n.d.). p-Toluenesulfonyl Isocyanate. Retrieved from [Link]

  • Wikipedia. (n.d.). Isocyanate. Retrieved from [Link]

  • Zuo, M., et al. (2005). p-Toluenesulfonyl isocyanate as a novel derivatization reagent to enhance the electrospray ionization and its application in the determination of two stereo isomers of 3-hydroxyl-7-methyl-norethynodrel in plasma. Journal of Chromatography B, 814(2), 331-337. Retrieved from [Link]

Sources

Application Note: High-Fidelity GC-MS Identification of Pentyl Isocyanate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust protocol for the identification and quantification of Pentyl Isocyanate (CAS: 3954-13-0) using Gas Chromatography-Mass Spectrometry (GC-MS). Unlike stable alkyl halides, pentyl isocyanate is highly reactive toward nucleophiles (water, alcohols, amines).[1] Consequently, standard "dilute-and-shoot" methods using methanol or wet solvents will result in immediate degradation and false identification of carbamates or ureas.[1]

This guide provides a Dual-Path Protocol :

  • Path A (Direct Injection): For raw material purity assessment (High Concentration >95%).[1]

  • Path B (Derivatization): For trace impurity analysis or biological matrices (Low Concentration <100 ppm), utilizing Dibutylamine (DBA) to form a stable urea derivative.[1]

Chemical Context & Stability (Critical)

Pentyl isocyanate (


, MW 113.[1]16) is an electrophilic alkyl isocyanate used in pharmaceutical synthesis.[1]
The "Methanol Trap"

WARNING: Never use methanol or ethanol as a solvent.[1] Isocyanates react rapidly with alcohols to form carbamates (urethanes).[1]



Result: If you dissolve pentyl isocyanate in methanol, you will identify Methyl N-pentylcarbamate  (MW 145), not the isocyanate.[1]
Stability Requirements[1]
  • Solvents: Must be Anhydrous (<50 ppm water).[1] Preferred: Dichloromethane (DCM), Hexane, or Toluene.[1]

  • Glassware: Oven-dried to prevent hydrolysis to 1,3-dipentylurea.

Analytical Workflow

The following decision tree illustrates the selection between direct analysis and derivatization based on sample type.

G Start Sample Received Decision Determine Analytical Goal Start->Decision PathA Path A: Purity/Raw Material (>95% Conc) Decision->PathA High Conc. PathB Path B: Trace/Impurity (<1000 ppm) Decision->PathB Trace/Complex Matrix SolventA Dissolve in Anhydrous DCM (Strictly No Alcohols) PathA->SolventA GC_Direct GC-MS (Split 50:1) Inert Liner SolventA->GC_Direct ResultA ID: Pentyl Isocyanate (m/z 113, 56, 41) GC_Direct->ResultA React Derivatize with Dibutylamine (DBA) Forms Stable Urea PathB->React Evap Evaporate & Reconstitute in Toluene React->Evap GC_Deriv GC-MS (Splitless) Target: Pentyl-DBA-Urea Evap->GC_Deriv ResultB ID: Urea Derivative (Stable Quantitation) GC_Deriv->ResultB

Figure 1: Decision matrix for Pentyl Isocyanate analysis ensuring stability and sensitivity.

Experimental Protocols

Path A: Direct Injection (Purity Analysis)

Scope: Confirmation of raw material identity.[1] Pre-requisite: System must be free of active sites (clean liner, trimmed column) to prevent on-column degradation.[1]

1. Sample Preparation:

  • Take 10 µL of Pentyl Isocyanate.[1]

  • Dilute into 1.5 mL of Anhydrous Dichloromethane (DCM) .

  • Add internal standard (e.g., 10 µL of

    
    -Cyclohexane) if quantitation is required.[1]
    
  • Transfer to an autosampler vial with a PTFE-lined cap.[1] Analyze immediately.

2. GC Parameters (Agilent 7890/8890 or equivalent):

  • Column: DB-5ms or HP-5ms UI (30 m × 0.25 mm × 0.25 µm).[1]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

  • Inlet: Split/Splitless.

    • Temperature: 200°C (Keep low to prevent thermal degradation).

    • Mode: Split (50:1 ratio) to prevent detector saturation.

  • Oven Program:

    • 40°C (Hold 2 min) — Ensures retention of volatile isocyanate.[1]

    • Ramp 15°C/min to 280°C.

    • Hold 3 min.

3. MS Parameters (5977B or equivalent):

  • Source: Electron Ionization (EI), 70 eV.[1]

  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Scan Range: m/z 35–350.[1] (Start > m/z 28 to avoid air background).

  • Solvent Delay: 2.5 min.

Path B: Derivatization (Trace Analysis)

Scope: Measuring residual isocyanate in a finished product or air monitoring.[1] Mechanism: Dibutylamine (DBA) reacts instantly with isocyanates to form a urea derivative that is thermally stable and has excellent GC characteristics.[1]

1. Derivatization Reagent:

  • Prepare 0.1 M Dibutylamine (DBA) in Toluene.[1]

2. Reaction:

  • Add 1.0 mL of sample (containing trace isocyanate) to 1.0 mL of DBA solution.[1]

  • Vortex for 1 minute. Allow to stand for 15 minutes at room temperature.

  • Optional: If the matrix is aqueous, perform a liquid-liquid extraction with Toluene after reaction.[1]

3. GC Parameters:

  • Same column as Path A.[1]

  • Inlet: 250°C (Urea derivatives are stable).[1]

  • Mode: Splitless (for trace sensitivity).

  • Oven: Start at 80°C, Ramp 20°C/min to 300°C.

Data Interpretation & Results

Mass Spectrum Analysis (Path A: Underivatized)

Pentyl isocyanate is volatile and fragments predictably.[1] The molecular ion may be weak.[1]

m/z (Ion)IdentityMechanistic Origin
113

Molecular Ion (Weak intensity).[1]
84

Loss of ethyl group (

) or

rearrangement.
56

Alkyl chain fragmentation (McLafferty-like rearrangement).[1]
41

Propyl carbocation (Common alkyl fragment).[1]
42

Isocyanate characteristic fragment (Often obscured by air/argon).[1]

Confirmation Criteria:

  • Retention Time: ~4.5 - 5.5 min (depending on flow/ramp).[1]

  • Library Match: NIST/Wiley match >85%.[1]

  • Absence of Artifacts: No peak at MW 242 (1,3-dipentylurea) indicates successful anhydrous handling.[1]

Troubleshooting "Ghost Peaks"

If you observe a peak at m/z 242 , moisture has entered your system.[1]

  • Cause:

    
    [1]
    
  • Solution: Bake out the inlet, change the septum, and use fresh anhydrous solvent.[1]

References

  • National Institute of Standards and Technology (NIST). 1-Isocyanatopentane Mass Spectrum & Properties.[1] NIST Chemistry WebBook, SRD 69.[1] [Link][1]

  • PubChem. 1-Isocyanatopentane Compound Summary (CAS 3954-13-0).[1] National Library of Medicine.[1] [Link]

  • Environmental Protection Agency (EPA). Method for Determination of Isocyanates (Derivatization Protocols). [Link]

Sources

Application Notes and Protocols: Synthesis of Novel Acid Ceramidase Inhibitors Using Pentyl Isocyanate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Potential of Acid Ceramidase Inhibition

Acid ceramidase (AC) is a lysosomal cysteine hydrolase that plays a pivotal role in sphingolipid metabolism. Specifically, it catalyzes the hydrolysis of ceramide into sphingosine and a free fatty acid. This function is critical, as ceramide and its metabolic product, sphingosine-1-phosphate (S1P), are signaling molecules with opposing effects on cell fate. Ceramide is widely recognized as a pro-apoptotic and anti-proliferative agent, while S1P promotes cell survival and proliferation.[1] An imbalance in the ceramide/S1P ratio is implicated in numerous pathologies, including cancer, inflammatory disorders, and lysosomal storage diseases.[2][3]

In various cancers, the upregulation of AC leads to decreased intracellular ceramide levels, contributing to therapeutic resistance and tumor progression. Consequently, the inhibition of AC has emerged as a promising strategy to elevate ceramide levels, thereby inducing apoptosis and sensitizing cancer cells to conventional therapies.[4] This has driven the development of small molecule AC inhibitors. Among the diverse chemical scaffolds explored, urea-based compounds have shown significant promise due to their ability to form key interactions within the enzyme's active site.

This application note provides a detailed guide on the use of pentyl isocyanate in the synthesis of a novel class of urea-based acid ceramidase inhibitors. We will delve into the rationale behind the synthetic strategy, provide a step-by-step protocol, and outline methods for evaluating the inhibitory activity of the synthesized compounds.

The Role of the Pentyl Urea Moiety in AC Inhibition

The design of the target inhibitors is based on a scaffold that has demonstrated potent AC inhibition: an oxazolone core coupled to an N-pentyl urea side chain.[2] The pentyl group is hypothesized to occupy a hydrophobic pocket within the active site of acid ceramidase, contributing to the overall binding affinity and inhibitory potency of the molecule. The urea linkage is crucial for forming hydrogen bonds with key amino acid residues in the enzyme's catalytic domain.

Part 1: Synthesis of a Pentyl Urea-Based Acid Ceramidase Inhibitor

This protocol is adapted from the synthesis of 5-[4-fluoro-2-(1-methyl-4-piperidyl)phenyl]-2-oxo-N-pentyl-oxazole-3-carboxamide, a potent AC inhibitor.[2] Here, we will focus on the key step involving the reaction of an oxazolone intermediate with pentyl isocyanate.

Diagram of the Synthetic Workflow

G cluster_synthesis Synthesis of Pentyl Urea AC Inhibitor Oxazolone Oxazolone Intermediate Reaction Reaction (e.g., Room Temp to 70°C) Oxazolone->Reaction PentylIsocyanate Pentyl Isocyanate PentylIsocyanate->Reaction Solvent Anhydrous Solvent (e.g., Acetonitrile) Solvent->Reaction Product Pentyl Urea AC Inhibitor Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Purification->Product

Caption: Synthetic workflow for the pentyl urea-based AC inhibitor.

Experimental Protocol: Synthesis of the Pentyl Urea Derivative

Materials:

  • Oxazolone intermediate (e.g., 5-phenyl-1,3-oxazol-2(3H)-one)

  • Pentyl isocyanate (98% purity)

  • Anhydrous acetonitrile (or another suitable aprotic solvent like THF or DCM)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Reagents for workup and purification (e.g., ethyl acetate, brine, sodium sulfate, silica gel)

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the oxazolone intermediate (1.0 eq).

    • Dissolve the intermediate in anhydrous acetonitrile.

    • Stir the solution at room temperature.

  • Addition of Pentyl Isocyanate:

    • Slowly add pentyl isocyanate (1.1 eq) to the stirred solution. The reaction between an isocyanate and an amine (in this case, the nitrogen of the oxazolone) is typically exothermic.[5]

  • Reaction Monitoring:

    • The reaction can be stirred at room temperature or gently heated (e.g., to 70°C) to ensure completion.[6]

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure pentyl urea-based inhibitor.

  • Characterization:

    • Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Evaluation of Acid Ceramidase Inhibitory Activity

The inhibitory potential of the newly synthesized compound can be assessed using both biochemical and cell-based assays.

Biochemical Assay: Fluorogenic Determination of AC Activity

This assay relies on a synthetic substrate that releases a fluorescent molecule upon cleavage by acid ceramidase.

Materials:

  • Recombinant human acid ceramidase

  • Fluorogenic substrate (e.g., Rbm14-12)[7]

  • Assay buffer (e.g., 25 mM sodium acetate, pH 4.5)

  • 96-well black plates

  • Fluorescence plate reader

  • Synthesized pentyl urea inhibitor and a known AC inhibitor (e.g., Carmofur) as a positive control.

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the synthesized inhibitor and the positive control in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the inhibitors in the assay buffer.

  • Enzyme Inhibition Assay:

    • In a 96-well plate, add a solution of recombinant human acid ceramidase to each well.

    • Add the serially diluted inhibitor solutions to the wells. Include a vehicle control (DMSO) and a positive control.

    • Pre-incubate the enzyme and inhibitors for a defined period (e.g., 15 minutes) at room temperature.

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate Rbm14-12 to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 3 hours).

    • Stop the reaction and develop the fluorescence as per the substrate manufacturer's protocol.

    • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Assay: In-Cell AC Activity

This assay evaluates the ability of the inhibitor to penetrate cell membranes and inhibit AC in a cellular context.

Materials:

  • A suitable cell line with detectable AC activity (e.g., A375 melanoma cells)

  • Cell culture medium and supplements

  • Synthesized pentyl urea inhibitor

  • A cell-permeable fluorogenic substrate for AC

  • Lysis buffer

  • 96-well plates for cell culture

  • Fluorescence plate reader or flow cytometer

Protocol:

  • Cell Culture and Treatment:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the synthesized inhibitor for a predetermined time (e.g., 24 hours). Include a vehicle control.

  • Measurement of AC Activity:

    • After treatment, wash the cells with PBS.

    • Lyse the cells and measure the protein concentration of the lysates.

    • Perform the fluorogenic AC activity assay on the cell lysates as described in the biochemical assay protocol, normalizing the activity to the protein concentration.

    • Alternatively, for intact cells, a specific substrate and flow cytometry can be used to measure AC activity.[2]

  • Data Analysis:

    • Determine the cellular IC₅₀ value of the inhibitor as described for the biochemical assay.

Parameter Biochemical Assay Cell-Based Assay
Enzyme Source Recombinant human ACEndogenous AC in cells
Substrate Fluorogenic (e.g., Rbm14-12)Cell-permeable fluorogenic
Readout Fluorescence intensityFluorescence or cell count
Endpoint IC₅₀ valueCellular IC₅₀ value

Part 3: Safety and Handling of Pentyl Isocyanate

Pentyl isocyanate is a hazardous chemical and must be handled with appropriate safety precautions.

Hazard Identification
  • Flammable liquid and vapor.

  • Harmful if swallowed, in contact with skin, or if inhaled.

  • Causes severe skin and eye irritation/damage.

  • May cause allergy or asthma symptoms or breathing difficulties if inhaled.

  • May cause respiratory irritation.

Handling and Storage
  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing vapors or mist.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames. Isocyanates are moisture-sensitive and can react with water to produce carbon dioxide, which can lead to pressure buildup in a sealed container.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

The use of pentyl isocyanate provides a straightforward and efficient method for synthesizing a promising class of urea-based acid ceramidase inhibitors. The protocols outlined in this application note offer a comprehensive guide for the synthesis, purification, and biological evaluation of these compounds. By following the described methodologies and adhering to the necessary safety precautions, researchers can effectively explore the therapeutic potential of this novel class of AC inhibitors.

References

  • Karche, A. D., Kamalakannan, P., Powar, R., Shenoy, G. G., & Padiya, K. J. (2022). An "on-water" reaction of (thio)isocyanates with amines enables a facile, sustainable, and chemoselective synthesis of unsymmetrical (thio)ureas. Organic Process Research & Development, 26(11), 3141–3152. [Link]

  • ResearchGate. (n.d.). Urea formation via reaction of an isocyanate with an amine. [Image]. Retrieved from [Link]

  • Gómez-Larrauri, A., et al. (2020). Click and count: specific detection of acid ceramidase activity in live cells. Chemical Science, 11(23), 5993–5999. [Link]

  • Bedia, C., et al. (2011). A simple fluorogenic method for determination of acid ceramidase activity and diagnosis of Farber disease. Journal of Lipid Research, 52(4), 840–846. [Link]

  • Zeidan, Y. H., et al. (2008). Discovery and Evaluation of Inhibitors of Human Ceramidase. Cancer Research, 68(10), 3773–3781. [Link]

  • iQac CSIC. (n.d.). Monitoring of deregulated Acid Ceramidase activity for diagnostics. Retrieved from [Link]

  • Piomelli, D., et al. (2020). Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors. Journal of Medicinal Chemistry, 63(24), 15826–15852. [Link]

  • Granier, S., et al. (2021). Discovery and mechanism of action of small molecule inhibitors of ceramidases. bioRxiv. [Link]

  • PubChem. (n.d.). Pentane, 1-isocyanato-. Retrieved from [Link]

  • Bedia, C., et al. (2011). A simple fluorogenic method for determination of acid ceramidase activity and diagnosis of Farber disease. Journal of Lipid Research, 52(4), 840-846. [Link]

  • Life Specialty Coatings. (n.d.). Isocyanate - SDS. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: o-(p-isocyanatobenzyl)phenyl isocyanate. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Pentyl Isocyanate Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026


) Adducts
Audience:  Medicinal Chemists, Process Development Scientists[1]

Executive Summary & Chemical Context

Pentyl isocyanate (CAS: 110-59-8) is a versatile electrophile used to install


-pentyl carboxamide motifs (ureas, carbamates, thiocarbamates).[1] While the click-like efficiency of isocyanate coupling is high, purification is frequently complicated by two primary factors:
  • Moisture Sensitivity: Formation of the thermodynamically stable, highly crystalline 1,3-dipentylurea byproduct via hydrolysis.[1]

  • Reactivity Profile: Residual isocyanates are toxic lachrymators and difficult to visualize on TLC due to instability on silica.[1]

This guide prioritizes scavenger-assisted workups and solubility-based separation over thermal distillation, which risks carbamate reversion.[1]

Troubleshooting Matrix: Rapid Triage

SymptomProbable CauseTechnical Solution
White precipitate forms during workup/storage. Hydrolysis: Formation of 1,3-dipentylurea (DPU) due to moisture ingress.[1]Filtration: DPU is sparingly soluble in ether/hexanes.[1] Suspend crude in

, chill to 0°C, and filter.
Crude product smells pungent/acrid. Excess Reagent: Unreacted pentyl isocyanate.[1]Scavenging: Treat with polymer-supported amine (PS-Trisamine) or quench with methanol (forms methyl carbamate, separable by vac).[1]
Product streaks on Silica Gel (TLC/Column). Acid Sensitivity: Labile carbamate cleavage or amine dragging.[1]Neutralization: Pre-treat silica with 1%

or switch to neutral alumina.[1]
Low Yield after Column. On-Column Hydrolysis: Isocyanate degraded on silica before elution.[1]Derivatization: Never column free isocyanates. Convert to methyl carbamate immediately if the isocyanate is the product (rare).

Workflow Visualization

Figure 1: Purification Decision Tree

Caption: Logical flow for isolating pentyl isocyanate adducts based on physical state and impurity profile.

purification_logic Start Crude Reaction Mixture (Pentyl Isocyanate + Nucleophile) Check_NCO Isocyanate Peak Visible? (IR: ~2270 cm⁻¹) Start->Check_NCO Scavenge Add PS-Trisamine Resin (Scavenge Excess Electrophile) Check_NCO->Scavenge Yes Check_Solid Precipitate Present? Check_NCO->Check_Solid No Scavenge->Check_Solid Filter_Urea Filtration (Remove 1,3-Dipentylurea) Solvent: Et₂O or Hexanes Check_Solid->Filter_Urea Yes (White Solid) Evap Evaporate Solvent Check_Solid->Evap No Filter_Urea->Evap Chromatography Flash Chromatography (Neutralized Silica) Evap->Chromatography Oil/Complex Mix Recryst Recrystallization (EtOH/Water or Heptane) Evap->Recryst Crystalline Solid

[1]

Deep Dive Protocols

Protocol A: Removal of 1,3-Dipentylurea (The "Brick Dust" Impurity)

Context: When pentyl isocyanate reacts with adventitious water, it forms an unstable carbamic acid that decarboxylates to a primary amine.[1] This amine instantly reacts with another equivalent of isocyanate to form the symmetric urea. Solubility Profile: 1,3-dipentylurea is highly crystalline and lipophilic but poorly soluble in low-polarity ethers.[1]

  • Concentration: Concentrate the reaction mixture to a viscous oil or semi-solid.

  • Trituration: Add Diethyl Ether or 10% EtOAc in Hexanes (approx. 5 mL per gram of crude).

  • Sonication: Sonicate for 5 minutes to break up occlusion complexes.

  • Chilling: Place the flask in an ice bath (0°C) for 30 minutes.

  • Filtration: Filter through a sintered glass funnel.

    • Retentate (Solid): 1,3-Dipentylurea (Discard properly).[1][2]

    • Filtrate (Liquid): Contains your desired carbamate/urea product.[1]

Protocol B: Chemical Scavenging of Excess Isocyanate

Context: Distilling pentyl isocyanate (BP ~137°C) from a product with a similar boiling point is difficult. Polymer-supported scavenging is the Gold Standard for high-throughput and medicinal chemistry applications.[1]

Reagents:

  • PS-Trisamine (Polymer-supported Tris(2-aminoethyl)amine).[1] Typical loading: 3.0–4.0 mmol/g.[1]

Steps:

  • Stoichiometry Calculation: Assume 20% excess isocyanate remains (or calculate based on equivalents used). Use 3 equivalents of resin relative to the excess isocyanate.

  • Addition: Add the PS-Trisamine resin directly to the reaction mixture (compatible with DCM, THF, DMF).[1]

  • Agitation: Shake or stir gently (do not use magnetic stir bars that grind the resin beads) at room temperature for 2–4 hours .

    • Mechanism:[1][3][4] The primary amines on the resin react with the isocyanate to form a polymer-bound urea.

  • Filtration: Filter the mixture through a fritted cartridge or cotton plug.

  • Wash: Wash the resin with DCM to recover any entrained product.

  • Result: The filtrate is free of isocyanate.

Protocol C: Flash Chromatography (Silica Neutralization)

Context: Carbamates derived from pentyl isocyanate are generally stable, but acidic silica can catalyze hydrolysis or alcoholysis (transesterification).[1]

  • Slurry Preparation: Prepare the silica slurry in your starting eluent (e.g., Hexanes).[1]

  • Neutralization: Add 1% Triethylamine (TEA) to the slurry.

  • Packing: Pour the column. Flush with 2 column volumes (CV) of eluent without TEA to remove free amine (which might streak with your product).[1]

  • Loading: Load the crude sample.

  • Elution: Run the gradient. Pentyl chains are lipophilic; expect products to elute earlier than methyl/ethyl analogs.[1]

Frequently Asked Questions (FAQ)

Q: Can I just quench the reaction with water? A: Not recommended. Quenching pentyl isocyanate with water produces 1,3-dipentylurea (the "brick dust" solid). This adds a difficult-to-remove impurity.[1] If you must quench without resin, use methanol or n-butylamine .[1] Methanol forms methyl


-pentylcarbamate, which is an oil but distinct enough to separate chromatographically.[1]

Q: How do I monitor the reaction if the isocyanate doesn't stain well on TLC? A: Isocyanates are hard to see on TLC (weak UV).

  • Stain: Use Anisaldehyde or Ninhydrin (after hydrolysis on the plate).

  • IR Spectroscopy: This is the best method. Monitor the disappearance of the strong -N=C=O stretch at ~2270 cm⁻¹ . When this peak vanishes, the isocyanate is consumed.

Q: My product is an oil and I can't crystallize it. How do I remove the last traces of solvent? A: Pentyl chains add significant "grease" character, often preventing crystallization.

  • High-Vac: Dry at <1 mbar for 12+ hours.

  • Azeotrope: If DCM is trapped, add pentane and re-evaporate.[1] The pentane/DCM azeotrope helps remove the heavier chlorinated solvent.

References

  • Isocyanate Scavenging Methodology

    • Title: Polymer-Supported Reagents Handbook.[1]

    • Source: Biotage / NovaBiochem.[1]

    • URL:[Link] (General reference for PS-Trisamine protocols).[1]

  • Urea Byproduct Properties (1,3-Diphenylurea/Alkylurea analogs)

    • Title: Solubility and physical properties of substituted ureas.[1]

    • Source: PubChem (National Library of Medicine).[1]

    • URL:[Link] (Analogous solubility data for symmetric ureas).

  • Carbamate Stability on Silica

    • Title: Purification of Organic Compounds: Chromatography.[1][5][6][7]

    • Source: University of Rochester, Dept of Chemistry.[1]

    • URL:[Link]

  • Pentyl Isocyanate Safety & Properties

    • Title: Pentyl Isocyanate - Substance Information.[1]

    • Source: Sigma-Aldrich.[1]

Sources

Technical Support Center: Removal of Unreacted Pentyl Isocyanate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification Strategies for Pentyl Isocyanate (


) Removal
Ticket ID:  CHEM-SUP-8821
Status:  Resolved / Guide Published
Author:  Senior Application Scientist, Separation Technologies[1]

Executive Summary & Chemical Profile

The Challenge: Pentyl isocyanate is an aliphatic electrophile used to generate ureas and carbamates. Its removal is complicated by its physical properties:

  • Boiling Point: ~137°C (Too high for easy rotary evaporation; too low for easy lyophilization).

  • Reactivity: Electrophilic (reacts with nucleophiles).[2]

  • Detection: Aliphatic nature means poor UV absorbance, making standard TLC/HPLC monitoring difficult.[1]

The Solution Matrix: We recommend three distinct protocols based on your scale and product stability.

MethodScaleCostPurity ProfileRecommended For
A. Solid-Supported Scavenging mg to gHighExcellentHigh-value APIs, library synthesis, acid-sensitive products.[1]
B. Chemical Quench & Extraction g to kgLowGoodRobust products, large scale, budget-constrained labs.[1]
C. Vacuum Distillation >10 gLowVariableThermally stable products with MW >300 g/mol .[1]

Method A: Solid-Supported Scavenging (The Gold Standard)

This is the preferred method for medicinal chemistry. It utilizes a polymer-supported amine (nucleophile) to react with the excess pentyl isocyanate (electrophile), covalently binding it to a solid bead that is removed via filtration.[1]

Recommended Reagent: PS-Trisamine[1][3][4]
  • Functionality: Tris-(2-aminoethyl)amine bound to polystyrene.[1]

  • Mechanism: The primary amines on the resin react rapidly with isocyanates to form insoluble substituted ureas.

  • Why Trisamine? It has a high loading capacity (~3-4 mmol/g) and rapid kinetics compared to simple benzylamine resins.[1]

Protocol:
  • Calculate Stoichiometry: Use 3–4 equivalents of resin relative to the excess pentyl isocyanate estimated in the mixture.

    • Example: If you used 0.5 mmol excess isocyanate, use 1.5–2.0 mmol of resin capacity.[1]

  • Solvent Selection: Ensure the reaction solvent swells the polystyrene resin.

    • Good: DCM, THF, DMF, Dichloroethane.[1]

    • Poor:[1] Water, Methanol, Hexanes (Resin collapses; kinetics slow down).[1]

  • Incubation: Add resin to the reaction mixture. Agitate (shake or stir gently; do not grind beads) for 1–2 hours at room temperature.

  • Filtration: Filter through a fritted glass funnel or a synthesis cartridge.

  • Wash: Rinse the resin cake with DCM (2x) to recover any entrained product.

  • Result: The filtrate contains your product; the isocyanate is trapped on the beads.

Visualization: Scavenging Workflow

ScavengingProcess Start Reaction Mixture (Product + Excess Pentyl Isocyanate) AddResin Add PS-Trisamine Resin (3-4 eq relative to excess) Start->AddResin Incubate Agitate 1-2 Hours (Solvent: DCM or THF) AddResin->Incubate Covalent Capture Filter Filtration Step Incubate->Filter SolidWaste Solid Waste (Resin-bound Urea) Filter->SolidWaste Retentate Filtrate Filtrate (Pure Product) Filter->Filtrate Eluent

Figure 1: Workflow for removing electrophiles using solid-supported sequestration.[1][3]

Method B: Chemical Quench & Extraction (The "Tagged" Amine)

If resin is unavailable or too expensive, use a "tagged" amine scavenger in solution.[1] We recommend 3-(Dimethylamino)-1-propylamine (DAPA) .[1]

The Logic:
  • Quench: DAPA (nucleophile) reacts with Pentyl Isocyanate to form a urea.

  • Tag: The urea now contains a tertiary amine (from the DAPA).

  • Extract: An acidic wash protonates the tertiary amine, pulling the urea byproduct into the aqueous phase, leaving your non-basic product in the organic phase.

Protocol:
  • Add Scavenger: Add 2–3 equivalents of DAPA relative to the excess isocyanate.

  • React: Stir for 30–60 minutes at room temperature.

  • Workup:

    • Dilute with organic solvent (EtOAc or DCM).

    • Wash with 10% Citric Acid or 1M HCl (2x).[1]

    • Mechanism:[1][4][5] The acid protonates the dimethylamino group on the urea byproduct, making it water-soluble.

  • Separation: Collect the organic layer. Dry over

    
     and concentrate.
    

Troubleshooting & FAQs

Q1: I cannot see the pentyl isocyanate on my TLC plate. How do I know it's gone?

Answer: Pentyl isocyanate is aliphatic and lacks a strong chromophore (no UV absorption).

  • The Fix (Derivatization): Take a small aliquot of your reaction mixture in a vial. Add a drop of Benzylamine . Let it sit for 5 minutes. Spot this on the TLC.

  • Why? The benzylamine reacts with the isocyanate to form 1-benzyl-3-pentylurea, which is UV-active.[1] If you see this urea spot, you still have isocyanate.[1] If you don't, it's gone.[1]

  • Stains: Use Iodine (

    
    ) chamber  or KMnO4  (stains the aliphatic chain). Ninhydrin will not work on isocyanates directly.
    
Q2: Can I just use water to quench it?

Answer: Not recommended.

  • Water reacts with isocyanates to form the corresponding amine (Pentylamine) and

    
    .
    
  • Risk 1: Pentylamine is a nucleophile and will react with remaining isocyanate to form 1,3-dipentylurea .[1] This urea is a neutral, greasy solid that is very difficult to separate from your product without chromatography.

  • Risk 2:[1]

    
     evolution can pressurize separatory funnels.[6]
    
Q3: The PS-Trisamine resin isn't working. The isocyanate persists.

Answer: Check your solvent.

  • Polystyrene resins need to swell to expose their internal active sites.

  • If you are running the reaction in Methanol or Isopropanol , the resin shrinks, and the isocyanate cannot access the amines inside the bead.

  • Solution: Dilute the reaction with DCM or THF (at least 50% v/v) to induce swelling.

Decision Logic: Selecting the Right Pathway

DecisionTree Start Start: Excess Pentyl Isocyanate ScaleCheck Is Scale > 10g? Start->ScaleCheck LargeScale Large Scale ScaleCheck->LargeScale Yes SmallScale Small Scale (<10g) ScaleCheck->SmallScale No UseQuench USE METHOD B (DAPA Quench + Acid Wash) LargeScale->UseQuench Product Volatile UseDistill USE METHOD C (Vacuum Distillation) LargeScale->UseDistill Product Non-Volatile ProductAcidSens Is Product Acid Sensitive? SmallScale->ProductAcidSens UseResin USE METHOD A (PS-Trisamine) ProductAcidSens->UseResin Yes ProductAcidSens->UseQuench No

Figure 2: Decision matrix for selecting the appropriate purification protocol.

References

  • Sigma-Aldrich. Pentyl Isocyanate Product & Safety Data.[1][7][8] Retrieved from Sigma-Aldrich Catalog.[1] [1]

  • Biotage. ISOLUTE® Si-Trisamine & PS-Trisamine User Guide.[1] (Demonstrates electrophile scavenging protocols).

  • Marsh, A., et al. (1996).[1] High-throughput synthesis of ureas using polymer-supported reagents.[1] Journal of Organic Chemistry. (Foundational text on resin scavenging).

  • SiliCycle. SiliaBond® Amine & Diamine Scavengers for Isocyanates.

Sources

Technical Support Center: Pentyl Isocyanate Reaction Kinetics and Temperature Control

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for pentyl isocyanate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the use of pentyl isocyanate in chemical synthesis. Our goal is to empower you with the knowledge to conduct your experiments efficiently, safely, and with the highest degree of scientific integrity.

Introduction to Pentyl Isocyanate Reactions

Pentyl isocyanate (CH₃(CH₂)₄NCO) is a valuable reagent in organic synthesis, primarily utilized for the formation of urethanes and ureas through its reaction with alcohols and amines, respectively. The isocyanate group (-N=C=O) is highly electrophilic, making it susceptible to nucleophilic attack. Understanding and controlling the kinetics of these reactions, particularly with respect to temperature, is paramount for achieving high yields and purity.

This guide will delve into the critical aspects of handling pentyl isocyanate, focusing on reaction kinetics, temperature control, and troubleshooting common experimental challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments with pentyl isocyanate. Each problem is followed by a systematic troubleshooting workflow.

Issue 1: Runaway Reaction and Poor Exotherm Control

Symptoms:

  • Rapid, uncontrolled increase in reaction temperature.

  • Boiling of the solvent, even with external cooling.

  • Vigorous gas evolution.

  • Formation of insoluble precipitates.

Causality: The reaction of pentyl isocyanate with nucleophiles, particularly primary and secondary amines, is highly exothermic.[1] Inadequate heat dissipation can lead to a thermal runaway, accelerating side reactions and posing a significant safety hazard.

Troubleshooting Workflow:

RunawayReaction start Runaway Reaction Detected step1 Step 1: Emergency Cooling - Immediately apply an ice bath or other cooling medium. - If necessary, add a pre-chilled, inert solvent to dilute the reaction mixture. start->step1 Immediate Action stop Reaction Under Control step2 Step 2: Cease Reagent Addition - Stop the addition of pentyl isocyanate or the nucleophile immediately. step1->step2 step3 Step 3: Investigate Root Cause - Was the rate of addition too fast? - Was the initial temperature too high? - Was the concentration of reactants too high? - Was the cooling system adequate for the scale of the reaction? step2->step3 step4 Step 4: Implement Corrective Actions for Future Experiments - Reduce the rate of addition. - Lower the initial reaction temperature. - Use a more dilute solution. - Improve heat transfer with a larger reaction vessel or a more efficient cooling bath. step3->step4 step4->stop

Caption: Troubleshooting workflow for a runaway reaction.

Issue 2: Low Yield or Incomplete Conversion

Symptoms:

  • The desired product is obtained in a lower-than-expected yield.

  • Analysis of the crude reaction mixture (e.g., by NMR or GC) shows significant amounts of unreacted starting materials.

Causality: Incomplete reactions can be due to several factors, including insufficient reaction time, low temperature, or deactivation of the isocyanate.

Troubleshooting Workflow:

LowYield start Low Yield or Incomplete Conversion step1 Step 1: Verify Reagent Purity & Stoichiometry - Confirm the purity of pentyl isocyanate and the nucleophile. - Re-check all calculations for reagent stoichiometry. start->step1 Initial Checks stop Yield Optimized step2 Step 2: Reaction Conditions Review - Was the reaction time sufficient? - Was the temperature appropriate for the specific nucleophile? (Reactions with hindered alcohols or amines may require higher temperatures or longer reaction times). - Was a catalyst used if necessary? step1->step2 step3 Step 3: Monitor Reaction Progress - Utilize techniques like TLC, GC, or in-situ IR to track the disappearance of starting materials. - This will help determine if the reaction has stalled or is simply slow. step2->step3 step4 Step 4: Optimization Strategies - Increase the reaction temperature in increments. - Extend the reaction time. - Consider the use of a catalyst (e.g., dibutyltin dilaurate for alcohol reactions, or a tertiary amine for thiol reactions). - If moisture is suspected, ensure all reagents and solvents are anhydrous. step3->step4 step4->stop

Caption: Troubleshooting workflow for low reaction yield.

Issue 3: Side Product Formation

Symptoms:

  • Presence of unexpected peaks in NMR, GC, or LC-MS analysis.

  • Formation of insoluble white precipitates (often urea).[2]

  • Difficulty in purifying the desired product.

Causality: Isocyanates are prone to several side reactions, particularly in the presence of moisture or at elevated temperatures.[2][3]

Common Side Reactions:

  • Urea Formation: Reaction with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The amine then rapidly reacts with another isocyanate molecule to form a disubstituted urea.[2]

  • Allophanate Formation: Reaction of excess isocyanate with the newly formed urethane linkage, more common at temperatures above 100-140°C.[2]

  • Biuret Formation: Reaction of excess isocyanate with a urea linkage.[2]

  • Isocyanurate (Trimer) Formation: Self-condensation of three isocyanate molecules to form a stable cyclic trimer, often catalyzed by certain bases or at high temperatures.[2]

Troubleshooting Workflow:

SideProducts start Side Product Formation Detected step1 Step 1: Characterize Byproducts - Use analytical techniques (NMR, MS, IR) to identify the structure of the side products. - Common side products have characteristic spectral signatures. start->step1 Identify Side Product stop Minimized Side Products step2 Step 2: Address Moisture Contamination - If urea is detected, rigorously dry all solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). step1->step2 step3 Step 3: Optimize Temperature Profile - If allophanates or isocyanurates are present, consider running the reaction at a lower temperature. - Add the isocyanate slowly to maintain a low instantaneous concentration. step2->step3 step4 Step 4: Adjust Stoichiometry - Avoid using a large excess of pentyl isocyanate, as this can promote the formation of allophanates and biurets. step3->step4 step4->stop

Caption: Troubleshooting workflow for side product formation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal temperature ranges for reactions with pentyl isocyanate?

A1: The optimal temperature depends on the nucleophile's reactivity.

  • Primary and secondary amines: These reactions are typically very fast and exothermic and can often be carried out at room temperature or even at 0°C to control the exotherm.[4]

  • Primary alcohols: Reactions with primary alcohols generally proceed at a moderate rate at room temperature to 60°C.

  • Secondary and tertiary alcohols: These less reactive nucleophiles may require higher temperatures (e.g., 60-100°C) and/or the use of a catalyst to achieve a reasonable reaction rate.[5]

Q2: How can I accurately monitor the progress of my pentyl isocyanate reaction?

A2: Several techniques can be employed:

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively monitor the disappearance of the starting materials and the appearance of the product.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These methods can provide quantitative data on the conversion of starting materials and the formation of the product.[6]

  • In-situ Infrared (IR) Spectroscopy: The strong absorbance of the isocyanate group (~2270 cm⁻¹) allows for real-time monitoring of its consumption.

Q3: What are the recommended solvents for reactions with pentyl isocyanate?

A3: Aprotic solvents are generally preferred to avoid reaction with the solvent. The choice of solvent can also influence the reaction rate.[7]

  • Commonly used solvents: Anhydrous tetrahydrofuran (THF), dioxane, acetone, ethyl acetate, and chlorinated solvents like dichloromethane.

  • Solvent purity is critical: Ensure the solvent is anhydrous to prevent the formation of urea byproducts.[2]

Q4: Are there any specific safety precautions I should take when working with pentyl isocyanate?

A4: Yes, isocyanates are hazardous chemicals and require careful handling.[8]

  • Respiratory Protection: Isocyanates are potent respiratory sensitizers and can cause occupational asthma.[9][10] Always handle pentyl isocyanate in a well-ventilated fume hood and wear appropriate respiratory protection.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[11]

  • In case of exposure: If inhaled, move to fresh air. In case of skin or eye contact, flush immediately with plenty of water. Seek medical attention if symptoms develop.

Experimental Protocols

Protocol 1: Synthesis of N-Pentyl-N'-phenylurea

This protocol details the reaction of pentyl isocyanate with aniline to form a substituted urea.

Materials:

  • Pentyl isocyanate (1.13 g, 10 mmol)

  • Aniline (0.93 g, 10 mmol)

  • Anhydrous Tetrahydrofuran (THF) (50 mL)

  • Magnetic stirrer and stir bar

  • Round-bottom flask with a septum

  • Syringes

Procedure:

  • Set up a clean, dry round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (nitrogen or argon).

  • Add aniline to the flask, followed by anhydrous THF.

  • Stir the solution at room temperature.

  • Slowly add pentyl isocyanate to the stirred solution via syringe over 10-15 minutes.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete (typically within 1-2 hours), remove the solvent under reduced pressure.

  • The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data Summary

Reaction TypeTypical Temperature RangeRelative RateCatalyst Recommendation
With Primary Amines0 - 25°CVery FastGenerally not required
With Secondary Amines20 - 60°CFastGenerally not required
With Primary Alcohols25 - 80°CModerateDibutyltin dilaurate (DBTDL) or tertiary amines can accelerate the reaction
With Secondary Alcohols60 - 100°CSlowCatalyst (e.g., DBTDL) is often necessary
With Water (Side Reaction)20 - 100°CFastUncatalyzed, but accelerated by heat and bases

References

  • CN113121791B - Low-temperature deblocking isocyanate curing agent and preparation method thereof - Google P
  • Pentyl isocyanate - Wikipedia. (URL: [Link])

  • Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines | Semantic Scholar. (URL: [Link])

  • Reactivity and Curing Efficiency of Isocyanate Cross-Linkers with Imidazole-Based Blocking Agents for Low-Temperature Curing of Automotive Clearcoats - MDPI. (URL: [Link])

  • Isocyanate Exposure Testing: What You Need To Know | ECL. (URL: [Link])

  • KINETIC STUDIES OF SOME ALCOHOL–ISOCYANATE REACTIONS - Canadian Science Publishing. (URL: [Link])

  • THE KINETICS OF THE TERTIARY-AMINE-CATALYZED REACTION OF ORGANIC ISOCYANATES WITH THIOLS - Canadian Science Publishing. (URL: [Link])

  • GUIDE TO HANDLING ISOCYANATES - Safe Work Australia. (URL: [Link])

  • The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. (URL: [Link])

  • Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications - RSC Publishing. (URL: [Link])

  • Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC - PubMed Central. (URL: [Link])

  • Side Reactions in the Formation of Polyurethanes: Model Reactions Between Phenylisocyanate and 1-Butanol - ResearchGate. (URL: [Link])

  • What conditions are required to react isocyanate with COOH or OH groups? - ResearchGate. (URL: [Link])

  • The Reactions of Isocyanates and Isocyanate Derivatives at Elevated Temperatures in. (URL: [Link])

  • The reactivity of phenyl isocyanate in aqueous solution - RSC Publishing. (URL: [Link])

  • Isocyanate health monitoring | WorkSafe Victoria. (URL: [Link])

  • Reaction of OH with Aliphatic and Aromatic Isocyanates | The Journal of Physical Chemistry A - ACS Publications. (URL: [Link])

  • Everything you need to know about Isocyanate Health Monitoring - KINNECT. (URL: [Link])

  • Isocyanates: Control measures guideline - Canada.ca. (URL: [Link])

  • The Kinetics of the Tertiary-Amine-Catalyzed Reaction of Organic Isocyanates with Thiols. (URL: [Link])

  • Biological Monitoring for Isocyanates - Solutions from HSE. (URL: [Link])

  • Isocyanates: Working Safely - CDPH. (URL: [Link])

  • (PDF) Effect of reaction time and polyethylene glycol monooleate-isocyanate composition on the properties of polyurethane-polysiloxane modified epoxy - ResearchGate. (URL: [Link])

  • Resins: Isocyanates, Part I: Fundamentals and Reactivity - PCI Magazine. (URL: [Link])

  • Biological Monitoring for Isocyanate exposure in motor vehicle repair - YouTube. (URL: [Link])

  • Safe Work Procedures for Isocyanate-Containing Products - Actsafe Safety Association. (URL: [Link])

  • Reactions of isocyanates with active hydrogen compounds. (URL: [Link])

Sources

Impact of moisture on pentyl isocyanate reaction efficiency

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isocyanate Chemistry Division Subject: Optimizing Pentyl Isocyanate Reaction Efficiency & Moisture Control Document ID: ISO-TC-501 | Revision: 2.4

Executive Summary

Pentyl isocyanate (


, also known as n-amyl isocyanate) is a potent electrophile used primarily to install pentyl-carbamoyl motifs. However, it possesses a "fatal flaw" in experimental chemistry: it acts as a highly efficient water scavenger.

In the presence of moisture, pentyl isocyanate does not merely degrade; it triggers a cascade that consumes two equivalents of reagent for every single molecule of water, generating insoluble urea byproducts that complicate purification. This guide addresses the suppression of this hydrolysis pathway to restore stoichiometric precision.

Part 1: Diagnostic & Troubleshooting (The "Emergency Room")

User Query 1: "I see a fine white precipitate forming immediately upon adding pentyl isocyanate to my reaction mixture. What is this?"

Diagnosis: You are witnessing the formation of 1,3-dipentylurea . This is the hallmark sign of moisture contamination. The precipitate is generally insoluble in non-polar solvents (Hexane, Toluene) and moderately soluble in polar aprotic solvents (THF, DCM), making it difficult to remove completely without chromatography.

The "Killer" Mechanism:

  • Hydrolysis: Pentyl isocyanate reacts with trace water to form unstable carbamic acid.

  • Decarboxylation: Carbamic acid collapses, releasing

    
     and generating pentylamine.
    
  • Self-Destruction: The newly formed pentylamine is a stronger nucleophile than water. It immediately attacks a second molecule of pentyl isocyanate.

  • Result: Two moles of isocyanate are lost for every mole of water, forming the urea solid.

Corrective Action:

  • Immediate: You cannot reverse this. If the precipitate is heavy, filter the reaction mixture through a sintered glass funnel (frit) or Celite pad to remove the bulk urea before workup.

  • Stoichiometry Check: You have lost reagent. If your reaction requires 1.0 equiv, you likely now have <0.9 equiv active electrophile. You must re-calculate based on the yield loss or add excess isocyanate if your substrate allows.

User Query 2: "My reaction vessel pressurized unexpectedly. Is this normal?"

Diagnosis: No. This indicates active decarboxylation. As described above, the hydrolysis intermediate (pentylcarbamic acid) releases carbon dioxide (


) gas. In a sealed vessel, this creates positive pressure.

Corrective Action:

  • Safety: Ensure the vessel is vented to an inert gas line (bubbler). Do not seal isocyanate reactions in closed vials without pressure relief unless the headspace is significant and the scale is milligram-level.

Part 2: Prevention Protocols (Standard Operating Procedures)

To prevent the urea cascade, you must eliminate the initiator: Water.

Protocol A: Solvent Drying Standards

Isocyanates require solvents with water content <50 ppm (ideally <10 ppm). Standard "HPLC Grade" solvents often contain 100–300 ppm water, which is sufficient to ruin stoichiometry on a small scale.

SolventHygroscopicityRecommended Drying MethodValidation Limit (Karl Fischer)
Dichloromethane (DCM) LowActivated 3Å Molecular Sieves (24h)< 10 ppm
Tetrahydrofuran (THF) HighDistillation over Na/Benzophenone OR Activated 4Å Sieves< 20 ppm
Toluene LowActivated 3Å Molecular Sieves< 10 ppm
DMF/DMSO Very HighAvoid if possible. If necessary, stir over activated 4Å sieves for 48h, then decant.< 50 ppm
Protocol B: Molecular Sieve Activation

Do not trust sieves straight from the bottle.

  • Heat: Place sieves (3Å or 4Å) in a flask under high vacuum.

  • Temperature: Heat to 250–300°C for 12 hours (or microwave in bursts if using a dedicated microwave reactor safe for solids).

  • Storage: Store under Argon/Nitrogen.

  • Usage: Add 20% mass/volume (e.g., 20g sieves per 100mL solvent) and let stand for 24 hours before use.

Protocol C: The "Sacrificial Scavenger" (Advanced)

If your system is extremely sensitive and you cannot dry the solvent further:

  • Add a trace amount (1-2 mol%) of a highly reactive, cheap isocyanate (e.g., p-toluenesulfonyl isocyanate - PTSI) to the solvent 30 minutes before adding your pentyl isocyanate.

  • Why? PTSI reacts with water faster than alkyl isocyanates. It will "kill" the water.[1]

  • Warning: Only use this if the byproduct (toluenesulfonamide) will not interfere with your purification.

Part 3: Mechanistic Insight & Visualization

The following diagram illustrates the competitive kinetics that lead to failure. Note that


 (Amine attack) is orders of magnitude faster than 

(Water attack), meaning once the chain starts, it accelerates.

IsocyanateHydrolysis cluster_0 The Failure Cascade PentylIso Pentyl Isocyanate (R-NCO) CarbAcid Carbamic Acid (Unstable Intermediate) PentylIso->CarbAcid Hydrolysis (k1) Urea 1,3-Dipentylurea (White Precipitate) PentylIso->Urea Consumes 2nd Equiv. Water H₂O (Contaminant) Water->CarbAcid Amine Pentylamine (R-NH₂) CarbAcid->Amine Decarboxylation CO2 CO₂ Gas (Pressure) CarbAcid->CO2 Amine->Urea Fast Attack (k2 >> k1)

Figure 1: The Hydrolysis Cascade. Note the red path indicating the rapid consumption of a second isocyanate equivalent by the generated amine.

Part 4: Technical Specifications

PropertyValueRelevance to Handling
CAS Number 110-59-8Verification
Boiling Point 137°CHigh enough to allow reflux in Toluene/DCM without loss.
Density 0.88 g/mLEssential for volumetric dispensing.
Toxicity Lachrymator / Sensitizer MUST be handled in a fume hood. Inhalation can cause sensitization (asthma-like symptoms).[2][3]
Storage 2–8°C, under ArgonCold storage slows hydrolysis from atmospheric moisture leakage.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: Pentyl Isocyanate. Merck KGaA.[4]

  • Williams, D. B. G., & Lawton, M. (2010).[5][6] Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.

  • Six, C., & Richter, F. (2003). Isocyanates, Organic.[7][8][9] In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.

  • Common Organic Chemistry. (2023). Urea Formation from Isocyanates: Mechanism and Conditions.

Sources

Validation & Comparative

Comparative Guide: NMR Characterization of N-Pentyl Urea Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-pentyl urea derivatives represent a critical scaffold in medicinal chemistry, often serving as lipophilic linkers in kinase inhibitors and soluble epoxide hydrolase (sEH) inhibitors. However, their characterization presents unique challenges due to the conformational flexibility of the pentyl chain and the quadrupole broadening effects of the urea nitrogen atoms.

This guide provides a definitive, comparative analysis of the NMR characterization of these derivatives. Unlike standard alkyl ureas, the N-pentyl chain requires specific 2D NMR strategies to distinguish it from n-butyl or n-hexyl analogs—a common quality control issue in combinatorial synthesis. This document outlines a self-validating protocol for unambiguous structural assignment, comparing solvent systems and acquisition parameters to maximize data integrity.

Strategic Context: Why N-Pentyl?

In drug design, the N-pentyl group strikes a specific balance between lipophilicity (LogP) and steric occupancy.

  • Vs. N-Butyl: The pentyl chain adds significant hydrophobic bulk without the high entropic penalty of longer chains, often improving binding affinity in hydrophobic pockets.

  • Vs. N-Hexyl: It maintains better aqueous solubility profiles than hexyl analogs, making it a "sweet spot" for oral bioavailability optimization.

Accurate NMR characterization is the gatekeeper for these structure-activity relationship (SAR) studies.

Experimental Protocol: A Self-Validating Workflow

The following protocol is designed to eliminate ambiguity, particularly regarding the urea protons and the aliphatic chain length.

Sample Preparation & Solvent Selection

Critical Decision: The choice of solvent dictates the visibility of the urea -NH protons.

ParameterMethod A: DMSO-d6 (Recommended) Method B: CDCl3 (Alternative)
Concentration 10–15 mg in 0.6 mL10–15 mg in 0.6 mL
NH Visibility High. Sharp doublets/triplets due to H-bonding stabilization.Low. Broad singlets due to rapid exchange and quadrupole relaxation.
Water Signal ~3.33 ppm (can obscure mid-chain protons).~1.56 ppm (can obscure pentyl -CH2-).
Use Case Full structural elucidation; observing NH couplings.Solubility checks; lipophilic impurity profiling.
Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: zg30 (30° pulse angle) to ensure rapid relaxation of the aliphatic protons.

  • Relaxation Delay (D1): Set to 2.0–5.0 s . The urea carbonyl carbon has a very long T1 relaxation time (>10 s). For quantitative 13C, D1 must be >10 s.

  • Temperature: 298 K (Standard). If NH signals are broad in DMSO, elevate to 323 K to sharpen via rapid exchange or lower to 273 K to freeze conformers.

Workflow Visualization

NMR_Workflow Start Crude N-Pentyl Urea Solvent Solvent Selection (DMSO-d6 vs CDCl3) Start->Solvent Acq1H 1H NMR Acquisition (D1=2s, ns=16) Solvent->Acq1H CheckNH NH Signal Sharp? Acq1H->CheckNH CheckNH->Solvent No (Switch/Temp Change) Acq2D 2D NMR (COSY, HSQC) CheckNH->Acq2D Yes Acq13C 13C NMR (D1=5s, ns=1024) Acq2D->Acq13C Report Final Structural Assignment Acq13C->Report

Figure 1: Decision-matrix workflow for the characterization of urea derivatives. Note the feedback loop at the NH signal check.

Comparative Analysis of Spectral Data[1][2][3][4][5][6]

This section details the specific chemical shifts expected for N-pentyl-N'-arylureas (a common scaffold).

1H NMR: The Fingerprint Region

The N-pentyl chain presents a distinct pattern. In DMSO-d6 , the signals are typically:

PositionProton TypeChemical Shift (δ ppm)MultiplicityComparison Notes
1 NH (Urea) 5.80 – 6.50 Triplet (t) Diagnostic. The triplet (

Hz) proves the NH is coupled to the adjacent CH2 (Pos 2). In CDCl3, this is often a broad singlet at ~4.5–5.0 ppm.
2 N-CH2 3.05 – 3.15 Quartet (q) Often appears as a quartet due to coupling with NH (t) and C3-H2 (t). Becomes a triplet upon D2O shake.
3 CH2 (beta) 1.38 – 1.45 Quintet (m) Deshielded by the urea group. Distinguishes from inner chain methylenes.
4, 5 CH2 (chain) 1.20 – 1.35 Multiplet Integration is Key. For Pentyl, this integral must be 4H . For Butyl, it is 2H; for Hexyl, it is 6H.
6 CH3 (terminal) 0.85 – 0.90 Triplet (t) Standard terminal methyl.

Expert Insight: The most common error is misidentifying the N-pentyl chain as N-butyl. This occurs when the central methylene protons (Pos 4, 5) overlap perfectly. Action: Always integrate the 1.20–1.35 ppm region carefully against the terminal methyl (3H). A ratio of 1.33:1 confirms Pentyl (4H/3H).

13C NMR: Carbonyl and Chain Confirmation
Carbon TypeChemical Shift (δ ppm, DMSO-d6)Mechanistic Explanation
C=O (Urea) 155.0 – 158.0 Highly sensitive to H-bonding. Shifts upfield (~153 ppm) in CDCl3 due to loss of solvent H-bonding.
N-CH2 39.0 – 40.5 Often obscured by DMSO solvent peak (~39.5 ppm). Requires HSQC to confirm.
Alkyl Chain 29.0, 28.5, 22.0 The presence of three distinct methylene signals (plus N-CH2) confirms the 5-carbon chain length.
CH3 13.9 – 14.1 Standard aliphatic methyl.
2D NMR Logic for Chain Verification

To definitively prove the "Pentyl" identity over alternatives, use COSY (Correlation Spectroscopy).

COSY_Pathway NH NH (Triplet) ~6.0 ppm NCH2 N-CH2 (Pos 2) ~3.1 ppm NH->NCH2 COSY Strong BetaCH2 Beta-CH2 (Pos 3) ~1.4 ppm NCH2->BetaCH2 COSY GammaCH2 Gamma-CH2 (Pos 4) ~1.3 ppm BetaCH2->GammaCH2 COSY DeltaCH2 Delta-CH2 (Pos 5) ~1.3 ppm GammaCH2->DeltaCH2 COSY (Overlap) CH3 CH3 (Pos 6) ~0.9 ppm DeltaCH2->CH3 COSY Diagnostic

Figure 2: The COSY connectivity chain. The unbroken path from NH to CH3 validates the N-pentyl skeleton.

Comparative Performance: Urea vs. Alternatives

When developing protocols, researchers often consider isoureas or thioureas. Here is how they compare analytically.

FeatureN-Pentyl Urea N-Pentyl Isourea (isomer) N-Pentyl Thiourea
Carbonyl/Thiocarbonyl 155–158 ppm (C=O) 160–165 ppm (C=N) 180–185 ppm (C=S)
NH Proton ~6.0 ppm (Triplet) ~8.0–9.0 ppm (Imine NH) ~7.5–8.0 ppm (Broad)
Stability HighProne to hydrolysisHigh, but oxidation sensitive
Solubility (DMSO) ExcellentGoodGood

Key Differentiator: If you observe a carbon signal >160 ppm or >180 ppm, you have likely formed the O-alkylated isourea (a common byproduct if base is used improperly) or the thiourea, respectively, rather than the desired urea.

References

  • Solvent Effects on Chemical Shifts: Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts."[1] Magn.[1][2] Reson. Chem., 2006.[1] Link

  • Synthesis & Characterization of Urea Derivatives: Sahu, P. K., et al. "Synthesis of N-acylurea derivatives from carboxylic acids and N,N'-dialkyl carbodiimides." Indian Academy of Sciences, 2005. Link

  • Trace Impurities in NMR Solvents: Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry."[3] Org.[4][5][6] Process Res. Dev., 2016. Link

  • General 1H NMR Tables: Michigan State University Chemistry Department. "Proton NMR Chemical Shift Tables." Link

  • Urea Carbonyl Shifts: Lit. comparison of N-alkyl ureas vs thioureas. Spectroscopic Tools for Organic Chemistry. Link

Sources

Technical Comparison: Pentyl Isocyanate vs. Phenyl Isocyanate in Polymer Functionalization

[1]

Executive Summary: The Aliphatic vs. Aromatic Divide

In polymer science, the choice between Pentyl Isocyanate (PeNCO) and Phenyl Isocyanate (PhNCO) is rarely interchangeable. It represents a fundamental decision between reactivity and stability .[1]

  • Phenyl Isocyanate (

    
    ):  The kinetic powerhouse.[1] Used primarily as a model compound for aromatic polyurethanes (MDI/TDI) and for rapid end-capping where steric rigidity and 
    
    
    -
    
    
    stacking are desired.[1]
  • Pentyl Isocyanate (

    
    ):  The flexible stabilizer.[1] An aliphatic agent selected for introducing hydrophobicity, lowering glass transition temperatures (
    
    
    ), and ensuring UV stability in outdoor or biomedical applications.[1]

This guide dissects the mechanistic, kinetic, and physical property differences to support data-driven selection in synthesis.[1]

Mechanistic Foundation & Kinetics[2][3]

The distinct behaviors of these two reagents stem from the electronic influence of the substituent attached to the nitrogen atom.

Electronic Effects
  • Phenyl Isocyanate (Aromatic): The phenyl ring acts as an electron-withdrawing group (EWG) via resonance.[1] It delocalizes the lone pair electron density from the nitrogen, making the isocyanate carbon (

    
    ) significantly more electrophilic. This lowers the activation energy for nucleophilic attack (e.g., by hydroxyl or amine groups).[1]
    
  • Pentyl Isocyanate (Aliphatic): The pentyl chain acts as a weak electron-donating group (EDG) via induction (+I effect).[1] This increases electron density on the nitrogen, making the isocyanate carbon less electrophilic and consequently less reactive.

Reaction Kinetics

Experimental data consistently shows that aromatic isocyanates react 10–100x faster than their aliphatic counterparts under neutral conditions.[1]

ParameterPhenyl Isocyanate (PhNCO)Pentyl Isocyanate (PeNCO)
Reactivity Order High (

uncatalyzed)
Low (Requires catalyst)
Catalyst Need Optional (often autocatalytic)Mandatory (e.g., DBTDL, Sn(Oct)

)
Mechanism Concerted Nucleophilic AdditionNucleophilic Addition (often stepwise)
Primary Driver Resonance Stabilization of Transition StateSteric Freedom (Flexible chain)
Visualizing the Reaction Pathway

The following diagram illustrates the nucleophilic attack mechanism, highlighting the transition state stabilization provided by the phenyl ring.

ReactionMechanismReactantsReactantsR-N=C=O + R'-OHTS_AromaticTransition State (Aromatic)Negative charge on N stabilizedby Phenyl Ring (Resonance)Reactants->TS_AromaticFast (Low Ea)TS_AliphaticTransition State (Aliphatic)Charge destabilized byAlkyl induction (+I)Reactants->TS_AliphaticSlow (High Ea)ProductUrethane LinkageR-NH-CO-O-R'TS_Aromatic->ProductTS_Aliphatic->Product

Figure 1: Comparative reaction pathways. The aromatic ring stabilizes the developing negative charge on nitrogen during nucleophilic attack, significantly lowering the activation energy compared to the aliphatic pentyl analog.

Impact on Polymer Properties[2][4][5][6][7][8][9][10][11][12]

When used for end-capping or grafting, the choice of isocyanate dramatically alters the bulk properties of the polymer.

Thermal Properties ( and )
  • Phenyl Capping: Introduces rigid, planar aromatic rings.[1] These groups can engage in

    
    -
    
    
    stacking, restricting chain mobility and increasing
    
    
    .[1]
  • Pentyl Capping: Introduces flexible alkyl chains (C5).[1] These act as internal plasticizers, increasing free volume between chains and lowering

    
     .[1]
    
Optical & Environmental Stability
  • UV Instability (Phenyl): Aromatic urethanes are prone to photo-oxidation.[1] UV light causes the urethane bridge to cleave and rearrange into quinone-imide structures, resulting in distinct yellowing .

  • UV Stability (Pentyl): Lacking the aromatic chromophore, pentyl-modified polymers are transparent to UV-A/B and do not yellow, making them essential for optical coatings or outdoor applications.[1]

Comparative Data Matrix[1]
FeaturePhenyl Isocyanate ModifiedPentyl Isocyanate Modified
Glass Transition (

)
Increases (Rigid)Decreases (Flexible)
Hydrophobicity ModerateHigh (Aliphatic tail)
UV Resistance Poor (Yellows)Excellent
Crystallinity Promotes (via Stacking)Disrupts (unless side-chain crystallization occurs)
Solubility Soluble in polar aprotic (DMF, DMSO)Soluble in non-polar/organic (Hexane, Toluene)

Experimental Protocols

Synthesis Workflow: End-Capping

This protocol describes the end-capping of a hydroxyl-terminated poly(ethylene glycol) (PEG-OH) as a model system.

Materials:

  • Polymer: PEG-OH (

    
     2000)[1]
    
  • Solvent: Anhydrous Toluene (dried over molecular sieves)[1]

  • Catalyst: Dibutyltin Dilaurate (DBTDL) - Required for Pentyl[1]

Step-by-Step Methodology:

  • Drying: Dissolve PEG-OH in toluene and perform azeotropic distillation to remove trace water. (Water reacts competitively with isocyanates to form ureas).[1]

  • Stoichiometry:

    • Phenyl Isocyanate: Use 1.1 eq excess relative to -OH groups.[1]

    • Pentyl Isocyanate: Use 1.5 - 2.0 eq excess due to slower kinetics and moisture sensitivity over long reaction times.[1]

  • Reaction:

    • Phenyl:[1][2][3] Add dropwise at 60°C. Reaction time: 2–4 hours .

    • Pentyl: Add dropwise at 80°C + 0.1 wt% DBTDL . Reaction time: 12–24 hours .

  • Monitoring: Track the disappearance of the -OH peak (

    
    ) and the consumption of the -NCO peak (
    
    
    ) via FTIR.
  • Purification: Precipitate into cold diethyl ether. Pentyl-capped polymers may require hexane/ether mixtures due to increased solubility.[1]

Decision Logic for Reagent Selection

SelectionLogicStartSelect Isocyanate AgentQ1Is UV Stability Critical?Start->Q1Q2Desired Tg Effect?Q1->Q2NoRes_PentylUSE PENTYL ISOCYANATE(Requires Catalyst, Heat)Q1->Res_PentylYes (Outdoor/Optical)Q2->Res_PentylLower Tg (Flexibility)Res_PhenylUSE PHENYL ISOCYANATE(Fast, Rigid, UV Unstable)Q2->Res_PhenylIncrease Tg (Stiffness)Q2->Res_PhenylModel Study (Kinetics)

Figure 2: Decision tree for selecting the appropriate isocyanate based on end-application requirements.

References

  • Reactivity Mechanisms:Comparison of Aromatic and Aliphatic Isocyan

    • Source:[1]

  • Polymer Properties: Effect of Pendant Groups on Glass Transition Temperature.[1]

    • Source:

  • Experimental Protocols:Urethane Formation with Excess Isocyan

    • Source:

  • Applications:Polypeptide End-Capping Using Functionalized Isocyan

    • Source:

  • General Chemistry:Pentyl Isocyan

    • Source:[1]

Technical Guide: Cross-Reactivity Profiling of Pentyl Isocyanate-Modified Proteins

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pentyl Isocyanate (PIC) serves as a critical aliphatic hapten model in immunotoxicology. Unlike widely used industrial diisocyanates (TDI, MDI, HDI), PIC is a mono-isocyanate with a five-carbon alkyl chain. It is primarily utilized to deconvolute the immunological "Structure-Activity Relationship" (SAR) of isocyanate sensitization.

This guide compares PIC-modified proteins against shorter/longer chain analogs and aromatic isocyanates. It provides a validated workflow for synthesizing these conjugates and assessing their cross-reactivity via competitive ELISA inhibition, a mandatory step for distinguishing specific IgE/IgG binding from non-specific hydrophobic interactions.

Mechanism of Action: Protein Carbamoylation

The primary mechanism of antigen formation is the nucleophilic attack of protein functional groups on the isocyanate (


) moiety. Under physiological or slightly alkaline conditions (pH 7.4–9.0), the 

-amino group of Lysine is the dominant nucleophile, resulting in a stable urea linkage .
Reaction Pathway

The following diagram illustrates the specific carbamoylation pathway for Pentyl Isocyanate reacting with Human Serum Albumin (HSA).

Carbamoylation PIC Pentyl Isocyanate (C5-N=C=O) TS Tetrahedral Intermediate PIC->TS Nucleophilic Attack HSA Protein (HSA) (Lysine-NH2) HSA->TS Product Pentyl-HSA Conjugate (Urea Linkage) TS->Product Proton Transfer

Figure 1: Reaction scheme of Pentyl Isocyanate modifying a protein Lysine residue to form a stable urea-linked conjugate.

Comparative Performance Guide

When selecting a hapten-protein conjugate for cross-reactivity studies, researchers must understand how PIC compares to its structural analogs. The table below synthesizes performance data based on hydrophobicity, steric fit, and immunological recognition.

Table 1: Comparative Immunoreactivity of Isocyanate Haptens
Hapten TypeRepresentative AnalogStructural Relationship to PICCross-Reactivity with Anti-PIC Antibodies*Application Utility
Target Pentyl Isocyanate (PIC) Identity (C5) 100% (Reference) Primary antigen for C5-specific studies.
Short AliphaticPropyl / Butyl Isocyanate-1 or -2 CarbonsHigh (60–80%)Determines if antibody recognizes the distal methyl group or the linker.
Long AliphaticHexyl Isocyanate (HDI analog)+1 CarbonHigh (70–90%)Models "chain extension" recognition; critical for HDI cross-reactivity checks.
AromaticToluene Diisocyanate (TDI)Benzene RingLow (<10%)Negative control. Verifies that binding is specific to the aliphatic chain, not just the urea bond.
Carrier OnlyUnmodified HSAN/A< 1%Mandatory Control. Rules out auto-antibodies to albumin.

*Note: Cross-reactivity percentages are approximate and dependent on the polyclonal/monoclonal antibody pool's epitope specificity.

Experimental Protocols

To ensure scientific integrity, the generation of the conjugate and the subsequent immunoassay must follow a "self-validating" workflow.

Protocol A: Synthesis of Pentyl-HSA Conjugate

Objective: Create a heavily substituted conjugate (Epitope Density: 10–15 mol hapten/mol protein) to maximize sensitivity.

  • Preparation: Dissolve Human Serum Albumin (HSA) at 20 mg/mL in Carbonate/Bicarbonate buffer (0.1 M, pH 9.0).

    • Why pH 9.0? This deprotonates the Lysine

      
      -amino group (pKa ~10.5), increasing its nucleophilicity and reaction efficiency.
      
  • Addition: While vortexing or stirring rapidly, add Pentyl Isocyanate dissolved in dry dioxane or DMSO dropwise.

    • Molar Ratio: Use a 50:1 to 100:1 molar excess of Isocyanate to Protein.

  • Incubation: Stir for 2 hours at Room Temperature (RT).

  • Quenching: Add 1M Glycine or Ethanolamine (pH 8.0) to quench unreacted isocyanate groups.

  • Purification: Dialyze extensively (48 hours) against PBS (pH 7.4) with at least 4 buffer changes to remove hydrolyzed isocyanate (pentylamine) and solvents.

  • Validation (TNBS Assay): Use Trinitrobenzenesulfonic acid (TNBS) to measure free amines. Compare modified vs. unmodified HSA. A 30–50% reduction in free amines confirms successful conjugation.

Protocol B: Competitive ELISA Inhibition (The "Gold Standard")

Objective: Prove that antibody binding is specific to the Pentyl-moiety.

Workflow Diagram:

ELISA_Workflow cluster_0 Phase 1: Pre-Incubation (Liquid Phase) cluster_1 Phase 2: Capture (Solid Phase) Step1 Mix Antibody (Fixed Conc.) + Inhibitor (Varying Conc.) Step2 Incubate 1 hr @ 37°C (Equilibrium Binding) Step1->Step2 Step3 Transfer Mix to PIC-HSA Coated Plate Step2->Step3 Transfer Step4 Wash Unbound Ab Step3->Step4 Step5 Add Secondary Ab-HRP + Substrate (TMB) Step4->Step5

Figure 2: Competitive Inhibition ELISA workflow. If the inhibitor (free Pentyl-HSA) binds the antibody in Phase 1, no antibody is left to bind the plate in Phase 2, causing a signal drop.

Step-by-Step Procedure:

  • Coating: Coat 96-well plates with Pentyl-HSA (10 µg/mL) overnight at 4°C. Block with 1% BSA.

  • Inhibitor Setup: In separate tubes, prepare serial dilutions (0.01 to 1000 µg/mL) of:

    • Pentyl-HSA (Homologous Inhibitor - Positive Control)

    • Butyl-HSA (Heterologous Inhibitor)

    • TDI-HSA (Specificity Control)[1]

    • Unmodified HSA (Negative Control)

  • Pre-incubation: Mix the specific antibody (at a concentration yielding 70% max OD) with the inhibitors. Incubate 1 hour.

  • Transfer: Add the pre-incubated mixture to the coated plate. Incubate 1 hour.

  • Detection: Wash and add HRP-conjugated secondary antibody. Develop with TMB.

  • Analysis: Plot % Inhibition vs. Log[Inhibitor].

Data Interpretation & Causality

The validity of a cross-reactivity study rests on the IC50 value (concentration of inhibitor required to inhibit binding by 50%).

  • High Cross-Reactivity: If the IC50 of Butyl-HSA is similar (within 1-log) to Pentyl-HSA, the antibody recognizes the "root" of the alkyl chain or the urea linkage itself.

  • Low Cross-Reactivity: If the IC50 of TDI-HSA is >1000x higher than Pentyl-HSA, the antibody is highly specific to the aliphatic chain and does not bind the aromatic structure.

  • False Positives: If Unmodified HSA causes inhibition, the serum contains anti-albumin antibodies, invalidating the assay unless subtracted.

References

  • Wisnewski, A. V., & Redlich, C. A. (2001). Recent developments in diisocyanate asthma. Current Opinion in Allergy and Clinical Immunology. Link

  • Karol, M. H. (1983). Survey of industrial workers for antibodies to toluene diisocyanate. Journal of Occupational Medicine. Link

  • Hettick, J. M., et al. (2009). Mass spectrometry of isocyanate-modified proteins. Methods in Molecular Biology. Link

  • Baur, X. (1983). Immunologic cross-reactivity between different albumin-bound isocyanates. Journal of Allergy and Clinical Immunology. Link

  • Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry. Protein Biology Application Notes. Link

Sources

Comprehensive Purity Analysis of Synthesized Pentyl Isocyanate via GC-FID

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical reference for the purity analysis of synthesized pentyl isocyanate (n-amyl isocyanate). It is designed for analytical chemists and process engineers who require high-fidelity data to support pharmaceutical intermediate qualification.

Executive Summary & Technical Context

Pentyl isocyanate (


, CAS: 3954-13-0) is a critical electrophilic building block used in the synthesis of carbamate-based pharmaceuticals and agricultural antagonists.[1] Its reactivity, driven by the isocyanate group (-N=C=O), presents a unique analytical challenge: the molecule is moisture-sensitive and thermally active.

While classical wet chemistry (titration of the NCO group) provides functional equivalents, it fails to quantify non-reactive volatile impurities. Gas Chromatography with Flame Ionization Detection (GC-FID) is the gold standard for determining chromatographic purity, offering the resolution required to separate the target isocyanate from synthetic by-products like chlorinated intermediates and homologous ureas.

Comparison of Analytical Architectures

The following table contrasts the primary methods available for this analysis, justifying the selection of GC-FID.

FeatureGC-FID (Recommended) Titration (ASTM D2572) HPLC-UV
Primary Output Volatile Purity (% Area or % w/w)Total NCO Content (% Functional)Trace Impurity Profiling
Specificity High (Resolves isomers/homologs)Low (Acidic impurities interfere)Medium (Requires derivatization)
Sample Stability Good (Direct injection possible)ExcellentPoor (Hydrolysis risk in mobile phase)
LOD/Sensitivity High (ppm level)Low (Macro level only)High (Nanogram level)
Throughput 15-20 min/sampleSlow (Manual process)Slow (Gradient elution)

Synthesis Context & Impurity Profiling

To validate purity, one must understand the impurities. Pentyl isocyanate is typically synthesized via the phosgenation of n-pentylamine. The analytical method must resolve the following specific impurities:

  • n-Pentylamine: Unreacted starting material (polar, tails on non-polar columns).

  • Pentyl Carbamoyl Chloride: The intermediate species (thermally unstable, may revert to isocyanate in the injector).

  • 1,3-Dipentylurea: The hydrolysis product formed upon contact with moisture.

  • Reaction Solvents: Typically Chlorobenzene, Toluene, or o-Dichlorobenzene.

Diagram: Impurity Origin & Analytical Logic

The following diagram maps the synthetic pathway to the critical analytical checkpoints.

ImpurityPath cluster_GC GC-FID Detectable Species Start n-Pentylamine (Starting Material) Inter Carbamoyl Chloride (Intermediate) Start->Inter + Phosgene Target Pentyl Isocyanate (Target Analyte) Start->Target Trace Unreacted Phosgene Phosgene/Triphosgene Inter->Target - HCl (Heat) Urea 1,3-Dipentylurea (Major Impurity) Target->Urea + Water (Hydrolysis) Water Moisture (H2O)

Caption: Synthetic pathway illustrating the origin of critical impurities (Urea, Amine) detectable by GC.

Experimental Protocol: GC-FID Purity Analysis

Note: This protocol is optimized for a split/splitless injection system to prevent column overload and ensure sharp peak shapes for volatile isocyanates.

Instrumentation & Conditions[2][3][4]
  • Gas Chromatograph: Agilent 7890/8890 or equivalent with FID.

  • Column: DB-5ms (or equivalent) , 30 m × 0.25 mm ID × 0.25 µm film thickness.

    • Reasoning: A 5% phenyl phase provides sufficient selectivity for polar impurities (amines) without the reactivity risks of PEG (Wax) columns.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet Parameters:

    • Temperature: 220 °C.

    • Mode: Split (Ratio 50:1).

    • Liner: Deactivated split liner with glass wool (crucial to trap non-volatiles like urea polymers).

  • Detector (FID):

    • Temperature: 250 °C.

    • Hydrogen: 30 mL/min; Air: 400 mL/min; Makeup (N2): 25 mL/min.

Temperature Program

Pentyl isocyanate boils at ~137 °C. The program is designed to elute the solvent early, the isocyanate mid-run, and bake out high-boiling ureas at the end.

StepRate (°C/min)Temperature (°C)Hold Time (min)
Initial-502.0
Ramp 1151600.0
Ramp 2302805.0
Total Time 18.3 min
Sample Preparation (Critical Step)

Warning: Isocyanates react rapidly with protic solvents. Never use Methanol or Ethanol.

  • Solvent Selection: Anhydrous Dichloromethane (DCM) or Toluene .

    • Validation: Verify solvent blank contains no peaks at the analyte retention time.

  • Preparation:

    • Weigh approx. 20 mg of synthesized Pentyl Isocyanate into a 20 mL headspace vial or volumetric flask.

    • Dilute to 10 mL with the anhydrous solvent (Concentration ~2 mg/mL).

    • Internal Standard (Optional but Recommended): Add n-Dodecane (approx. 1 mg/mL) to correct for injection variability if using w/w quantification.

  • Vialing: Transfer to an autosampler vial. Cap immediately with a PTFE-lined septum.

    • Shelf-life: Analyze within 4 hours to prevent moisture ingress.

Data Analysis & Validation

For synthesized products claiming >98% purity, the Area Normalization Method (100% Method) is standard, provided the detector response factors are assumed to be unity (valid for close homologs).

System Suitability Test (SST)

Before running samples, inject a standard mixture to verify:

  • Tailing Factor (T): Must be < 1.5 for the Pentyl Isocyanate peak. (High tailing indicates active sites in the liner/column).

  • Resolution (Rs): > 1.5 between Pentyl Isocyanate and the Solvent peak.

Calculation (Area %)


Where 

is the area of the pentyl isocyanate peak and

is the sum of all integrated peaks excluding the solvent.
Workflow Diagram

The following Graphviz diagram outlines the operational workflow to ensure data integrity.

AnalysisWorkflow Sample Synthesized Sample (Keep Dry!) Prep Dilution in Anhydrous DCM (~2 mg/mL) Sample->Prep Weighing GC GC-FID Analysis (DB-5ms Column) Prep->GC Injection (Split 50:1) Data Integration & Calculation (Area %) GC->Data Signal Processing Decision Pass/Fail Criteria (>98.0%) Data->Decision Compare to Spec

Caption: Step-by-step analytical workflow from sample handling to final purity decision.

Troubleshooting & Expert Insights

"Ghost" Peaks
  • Symptom: Unexpected peaks appearing in blank runs.

  • Cause: Isocyanates can polymerize in the inlet liner.

  • Fix: Replace the inlet liner and gold seal regularly. Use a "wool-packed" liner to trap non-volatiles before they reach the column.

Peak Tailing
  • Symptom: The pentyl isocyanate peak tails significantly.

  • Cause: Interaction with silanols on the column or liner.

  • Fix: Trim 10-20 cm from the front of the column (guard column recommended). Ensure the column is "MS Grade" or highly deactivated.

Decomposition[5][6]
  • Symptom: Rise in amine peak area over time in the same vial.

  • Cause: Wet solvent.

  • Fix: Dry solvent over molecular sieves (3Å or 4Å) for 24 hours before use.

References

  • ASTM International. (2023). ASTM D7405-20 Standard Test Method for Multiple Component Analysis of Low Sulfur (Isocyanate) Compounds. ASTM International. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 206036, Pentyl isocyanate. Retrieved January 30, 2026, from [Link]

  • Agilent Technologies. (2020). Analysis of Isocyanates by GC/MS and GC/FID. Application Note 5990-1234EN. ]">https://www.agilent.com[2]

Sources

Elemental Analysis for Confirmation of Pentyl Isocyanate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Combustion Analysis

In the high-stakes environment of drug development, "confirmation" is distinct from "identification." While High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (


H/

C NMR) are indispensable for structural elucidation, they often fail to capture the bulk homogeneity of a sample.

Pentyl isocyanate (


) derivatives—typically ureas, carbamates, or thiocarbamates—present specific challenges. These aliphatic chains are prone to solvation, and the isocyanate starting material is volatile and moisture-sensitive. This guide argues that Elemental Analysis (CHN/CHNS), despite being a "classical" technique, remains the superior method for establishing the quantitative purity  required for regulatory submission (FDA/EMA), specifically detecting non-chromophoric impurities like water, inorganic salts, and trapped solvents that spectroscopic methods frequently miss.

The Challenge: Pentyl Isocyanate Chemistry

Pentyl isocyanate is an electrophilic alkylating agent. When derivatized (e.g., reacted with a secondary amine to form a urea), the resulting product often crystallizes with solvent inclusions.

Key Analytical Hurdles:

  • Volatility: The starting material (pentyl isocyanate) has high vapor pressure. Standard weighing boats will lead to mass loss before combustion, skewing results.

  • Hygroscopicity: The derivatives often trap atmospheric moisture, lowering Carbon/Nitrogen percentages.

  • Isomeric Ambiguity: Pentyl isomers (n-pentyl, isopentyl, neopentyl) have identical masses. HRMS cannot distinguish them; EA coupled with melting point provides a bulk check on isomeric purity.

Comparative Analysis: EA vs. HRMS vs. NMR

The following table contrasts the performance of EA against modern spectroscopic alternatives for pentyl isocyanate derivatives.

Table 1: Comparative Performance Metrics
FeatureElemental Analysis (EA) HRMS (Q-TOF/Orbitrap) Quant-NMR (qNMR)
Primary Output Weight % of C, H, N, SExact Mass (

)
Structural Connectivity
Purity Scope Bulk Purity (Entire sample)Molecular Purity (Ionizable species only)Molecular Purity (Soluble species only)
Solvent Detection Excellent (Detects trapped

/solvents)
Poor (Solvents usually lost in vacuum)Good (If solvent has protons)
Inorganic Detection Excellent (Residue/Ash indicates salts)Poor (Salts suppress ionization)Poor (Invisible in

NMR)
Sample Destructive? Yes (Combustion)No (Micro-scale)No
Acceptance Criteria

absolute deviation

ppm mass error
Integral ratios (User defined)
Decision Logic
  • Use HRMS to confirm you synthesized the correct molecule.

  • Use EA to confirm the molecule is pure enough for biological testing or release.

Visualizing the Analytical Workflow

The following diagram illustrates the decision matrix for characterizing a new pentyl isocyanate derivative.

AnalyticalWorkflow Start Crude Pentyl Isocyanate Derivative Purification Recrystallization / Chromatography Start->Purification HRMS HRMS (Mass Spec) Confirm Formula Purification->HRMS NMR 1H NMR Confirm Structure Purification->NMR EA_Decision Is Bulk Purity Required? HRMS->EA_Decision NMR->EA_Decision EA_Test Elemental Analysis (CHN/S) EA_Decision->EA_Test Yes (FDA/Pub Requirement) Pass Pass: Deviation < 0.4% (Release Material) EA_Test->Pass Matches Theory Fail Fail: Deviation > 0.4% (Recalculate/Repurify) EA_Test->Fail Mismatch Fail->Purification Trapped Solvent/Impurity

Caption: Figure 1. Analytical Decision Matrix. EA is the final "Gatekeeper" step for confirming bulk purity after structural identification.

Experimental Protocol: The "Cold-Weld" Technique

Standard open-boat weighing fails for volatile isocyanates and unstable derivatives. The following protocol utilizes Tin (Sn) Capsule Cold-Welding , a self-validating system ensuring 100% sample integrity.

Materials Required[1][2][3][4][5][6][7][8][9][10][11]
  • Microbalance: Readable to 0.001 mg (1 µg).

  • Capsules: Soft Tin Capsules (Sn), flat bottom.

  • Sealing Device: PerkinElmer or equivalent manual crimper.

  • Standard: Acetanilide (Standard grade).

Step-by-Step Methodology
Phase 1: Instrument Calibration (The K-Factor)
  • Conditioning: Run 3 "blank" tin capsules to stabilize the combustion reactor (

    
    ).
    
  • K-Factor Determination: Weigh 3 replicates of Acetanilide (approx. 1.5 - 2.0 mg).

  • Validation: The instrument is valid only if the Carbon recovery is within

    
    .
    
Phase 2: Sample Preparation (Liquid Isocyanates)

This step is critical for the starting material or liquid derivatives.

  • Tare: Place an empty tin capsule on the microbalance. Tare to zero.

  • Injection: Using a micro-syringe, inject 1.5 mg of pentyl isocyanate directly into the bottom of the capsule.

    • Why: Prevents wetting the rim, which causes leakage during sealing.

  • Cold-Weld: Immediately crimp the capsule using the sealing device.

    • Mechanism:[1][2][3][4][5] Tin is malleable; the pressure creates a hermetic "cold weld," trapping vapors.

  • Back-Weigh: Weigh the sealed capsule. Monitor for 30 seconds.

    • Self-Validation: If weight decreases by >0.002 mg, the seal is defective. Discard and repeat.

Phase 3: Combustion & Detection
  • Combustion: The capsule is dropped into the reactor with an excess of Oxygen (

    
    ).
    
    • Flash Combustion: The tin container oxidizes exothermically (

      
      ), raising the local temperature to ~1800°C, ensuring complete bond rupture of the refractory pentyl chain.
      
  • Reduction: Gases pass over Copper (

    
    ) to convert 
    
    
    
    to
    
    
    .
  • Separation:

    
    , 
    
    
    
    , and
    
    
    are separated via GC column.

Data Interpretation & Troubleshooting

Regulatory bodies and top-tier journals (e.g., J. Org. Chem.) adhere to the


 Rule .
Acceptance Criteria


Troubleshooting Matrix for Pentyl Derivatives
ObservationDiagnosisCorrective Action
Low %C, Low %N Solvation. The pentyl chain has trapped solvent (e.g., DCM, Ethanol) in the lattice.Dry sample at

under high vacuum (0.1 mbar) for 24h.
High %H Moisture. The sample is hygroscopic.Recalculate theory including

. If this matches, report as hemi-hydrate.
Low %C, Correct %N Inorganic Contamination. Silica or salts are present (non-combustible).Filter the derivative through a 0.2 µm PTFE frit before final crystallization.
All Values Low Weighing Error. Sample evaporated before combustion.Switch to "Cold-Weld" liquid protocol (see Section 5).
Visualization of Combustion Logic

CombustionLogic Sample Pentyl Derivative (C, H, N, O) Oxidation Flash Combustion (+O2, +Sn) @ 1800°C Sample->Oxidation Drop Gases Gas Mixture (CO2, H2O, NOx) Oxidation->Gases Pyrolysis Reduction Reduction Tube (Cu) @ 650°C Gases->Reduction Flow Separation GC Separation Reduction->Separation N2, CO2, H2O Result Result: %C, %H, %N Separation->Result TCD Detection

Caption: Figure 2. The Flash Dynamic Combustion Pathway.

References

  • U.S. Food and Drug Administration (FDA). "Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products."[2] FDA Guidance Documents. [Link]

  • Royal Society of Chemistry. "Characterisation of compounds: Elemental Analysis." RSC Author Guidelines. [Link]

  • Waite, S. "The importance of elemental analysis in drug discovery." Drug Discovery Today, 2012. (Note: General reference to industry standard practice).

Sources

Comparative Guide: Catalytic Systems for Pentyl Isocyanate Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, Process Chemists

Executive Summary

Pentyl isocyanate (1-isocyanatopentane) serves as a critical C5-aliphatic linker in medicinal chemistry, particularly for generating urea and carbamate moieties in fragment-based drug discovery. Unlike highly reactive aromatic isocyanates, pentyl isocyanate—a primary aliphatic isocyanate—exhibits moderate electrophilicity, often requiring catalysis to achieve practical reaction rates and high selectivity.

This guide objectively compares the industry-standard organotin catalysts against emerging non-toxic alternatives (Bismuth, Zirconium) and organocatalytic systems. It synthesizes kinetic data and mechanistic insights to assist researchers in selecting the optimal system for urethane and urea synthesis.

Mechanistic Foundations

To optimize efficiency, one must understand the activation mode. Catalysts for pentyl isocyanate generally function via two distinct pathways:

  • Electrophilic Activation (Lewis Acids): The metal center coordinates with the isocyanate nitrogen or oxygen, increasing the polarization of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Nucleophilic Activation (Lewis Bases): Tertiary amines deprotonate or hydrogen-bond with the nucleophile (alcohol/amine), increasing its nucleophilicity.

Visualization: Dual-Path Activation Mechanism

The following diagram illustrates the divergent mechanistic pathways for Lewis Acid (Metal) vs. Lewis Base (Amine) catalysis.

ActivationMechanism PentylNCO Pentyl Isocyanate (R-N=C=O) Complex Activated Complex [M...O=C=N-R] PentylNCO->Complex Coordination Nucleophile Nucleophile (R'-OH / R'-NH2) ActivatedNu Activated Nucleophile [Nu-H...Base] Nucleophile->ActivatedNu H-Bonding MetalCat Lewis Acid Catalyst (Sn, Bi, Zr) MetalCat->Complex ProductLA Urethane/Urea (High Rate) Complex->ProductLA + Nucleophile BaseCat Base Catalyst (DABCO, TEA) BaseCat->ActivatedNu ProductLB Urethane/Urea (General Base) ActivatedNu->ProductLB + PentylNCO

Caption: Figure 1. Dual activation pathways: Metal catalysts activate the electrophile (isocyanate), while base catalysts activate the nucleophile.

Comparative Analysis: Catalyst Performance

The following data synthesizes kinetic trends observed in primary aliphatic isocyanate reactions (homologous to pentyl isocyanate).

Table 1: Catalyst Efficiency Matrix for Urethane Formation

Reaction Conditions: Pentyl Isocyanate (1.0 eq) + Benzyl Alcohol (1.0 eq) in Toluene at 25°C.

Catalyst SystemActive Metal/CenterRelative Rate (k_rel)Selectivity (NCO-OH vs H2O)Toxicity ProfileKey Application
DBTL (Dibutyltin Dilaurate)Tin (Sn-IV)100 (Reference) ModerateHigh (CMR Reprotoxic)General Purpose (Benchmark)
Bi-Carboxylates (e.g., BiCAT)Bismuth (Bi-III)85 - 120ModerateLow (Green Alternative)Pharmaceutically Acceptable
Zr-Chelates (e.g., Zr-dione)Zirconium (Zr-IV)40 - 70High LowMoisture-Rich Systems
DABCO Tertiary Amine15 - 30LowModerateSynergistic Co-catalyst
Zn-Neodecanoate Zinc (Zn-II)10 - 20ModerateLowExtended Pot-Life (Slow Cure)
Detailed Technical Assessment

1. The Standard: Dibutyltin Dilaurate (DBTL) [1]

  • Performance: DBTL remains the kinetic benchmark. It exhibits a "delayed action" induction period followed by rapid propagation.

  • Drawback: Regulatory pressure (REACH) is phasing out organotins due to immunotoxicity and reproductive toxicity.

  • Scientific Insight: DBTL is less sensitive to steric hindrance in the alcohol than amines, making it ideal for secondary alcohols reacting with pentyl isocyanate.

2. The Challenger: Bismuth Carboxylates

  • Performance: Bismuth catalysts (e.g., Bismuth Neodecanoate) often match or exceed the rate of DBTL. They function via a similar insertion mechanism.

  • Critical Nuance: Bismuth is highly sensitive to hydrolysis. In the presence of moisture, it forms inactive Bismuth Oxide precipitates.

  • Protocol Adjustment: Solvents must be strictly anhydrous (<500 ppm water) when using Bi catalysts, or an excess of free acid (e.g., neodecanoic acid) must be added to stabilize the catalyst.

3. The Specialist: Zirconium Chelates

  • Performance: Slower than Sn or Bi but offers superior selectivity .

  • Mechanism: Zr catalysts preferentially activate the hydroxyl group of the alcohol rather than water. This is crucial when synthesizing pentyl-urea derivatives in non-anhydrous conditions, as it suppresses the formation of CO2 and urea byproducts derived from water hydrolysis.

Experimental Protocol: Kinetic Screening

This protocol describes a self-validating method to compare catalytic efficiency for a specific pentyl isocyanate coupling.

Objective: Determine the half-life (


) of pentyl isocyanate consumption.
Materials
  • Substrate: Pentyl Isocyanate (>98%, distilled).

  • Nucleophile: Benzyl Alcohol (Model primary alcohol) or Morpholine (Model secondary amine).

  • Solvent: Toluene-d8 (for NMR) or Anhydrous Toluene (for FTIR).

  • Internal Standard: 1,3,5-Trimethylbenzene (Mesitylene).

Step-by-Step Workflow
  • Preparation (Inert Atmosphere):

    • Flame-dry a 25 mL Schlenk flask under Argon.

    • Add Pentyl Isocyanate (1.0 mmol) and Internal Standard (0.1 mmol) in 5 mL Toluene.

    • Validation Point: Take a t=0 aliquot to establish the NCO baseline signal (FTIR peak ~2270 cm⁻¹).

  • Nucleophile Addition:

    • Add Benzyl Alcohol (1.1 mmol). Stir for 2 minutes.

    • Note: Without catalyst, the reaction should be negligible at RT for aliphatic isocyanates.

  • Catalyst Injection (t=start):

    • Add Catalyst (0.1 mol% to 1.0 mol% solution in toluene).

    • Start timer immediately.

  • Monitoring (In-Situ FTIR or Quench-NMR):

    • Method A (FTIR): Insert probe. Track the decay of the NCO band (2270 cm⁻¹) and appearance of the Carbonyl band (~1700 cm⁻¹).

    • Method B (Quench): At set intervals (2, 5, 10, 30 min), withdraw 100 µL aliquots and quench immediately into Dibutylamine (excess).

    • Why Dibutylamine? It reacts instantly with remaining isocyanate to form a stable urea, "freezing" the reaction for offline HPLC/NMR analysis.

  • Data Processing:

    • Plot ln([NCO]_0 / [NCO]_t) vs. time.

    • Linearity indicates pseudo-first-order kinetics (typical for high catalyst load).

    • Slope =

      
      .
      
Visualization: Experimental Workflow

ExperimentalWorkflow Start Start: Anhydrous Setup (Argon/N2) Mix Mix Pentyl NCO + Nucleophile (Solvent: Toluene) Start->Mix Baseline Validation: t=0 Baseline (Check NCO peak @ 2270 cm-1) Mix->Baseline Catalyst Inject Catalyst (0.1 - 1.0 mol%) Baseline->Catalyst Monitor Monitor Reaction Catalyst->Monitor PathA In-Situ FTIR (Real-time decay) Monitor->PathA PathB Aliquot & Quench (w/ Dibutylamine) Monitor->PathB Analysis Calculate k_obs Plot ln([C]) vs t PathA->Analysis PathB->Analysis

Caption: Figure 2. Kinetic screening workflow for isocyanate consumption, highlighting the critical quenching step for offline analysis.

Troubleshooting & Optimization
  • Issue: Bubbling/Gassing.

    • Cause: Moisture in solvent reacting with isocyanate to form Carbamic Acid -> Amine + CO2.

    • Solution: Switch from Bi/Sn catalyst to Zirconium (more selective for alcohol) or add molecular sieves (3Å) to the reaction vessel.

  • Issue: Catalyst Deactivation (Bismuth).

    • Cause: Hydrolysis of the Bi-carboxylate ligand.

    • Solution: Add excess free acid (e.g., 5% Pivalic acid) to shift the equilibrium back to the active catalyst species.

References
  • Werner, B. (2009). Catalysis of the Isocyanate-Hydroxyl Reaction by Non-Tin Catalysts. Werner Blank Resources. Link

  • Florio, S. (2021). Heterobimetallic complexes composed of bismuth and lithium carboxylates as polyurethane catalysts. Green Chemistry. Link

  • Patcham Ltd. (2020). Metal-Based Catalysts for Polyurethanes and Polyisocyanurates. Patcham Technical Guides. Link

  • Shepherd Chemical. (2019). Hydrolytically Stable Bismuth Catalysts – Extended Shelf Life and Performance Studies. Shepherd Chemical Technical Report. Link

  • MDPI. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Molecules. Link

Sources

Safety Operating Guide

Pentyl isocyanate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Pentyl Isocyanate Neutralization & Disposal

Executive Summary & Hazard Architecture

As researchers, we often underestimate alkyl isocyanates because they lack the immediate notoriety of their methyl analog. However, Pentyl Isocyanate (CAS 110-59-8) presents a dual-threat profile: it is both a lachrymator (respiratory/eye irritant) and a flammable liquid (Flash Point ~33°C).[1][2]

The disposal challenge lies in its chemistry. Isocyanates possess a highly electrophilic carbon center (


). Simply discarding this into a solvent waste drum creates a "time bomb" scenario. If that drum contains trace moisture or protic solvents, uncontrolled hydrolysis will occur, generating carbon dioxide (

) and potentially over-pressurizing the vessel.

The Core Directive: You must chemically quench the isocyanate functionality before the material enters the waste stream. This guide details the Ammonolysis Protocol , a self-validating system to convert the reactive isocyanate into a stable urea derivative.

Pre-Operational Logistics

Before opening the container, verify the following engineering controls and PPE.

ParameterRequirementScientific Rationale
Primary PPE Nitrile gloves (double-gloved), Safety Goggles, Lab Coat.[1][2]Prevent dermal absorption and lachrymatory eye irritation.[2]
Respiratory Fume Hood (Face velocity >100 fpm).[1][2]Pentyl isocyanate has high vapor pressure; inhalation causes sensitization.[1][2]
Vessel Round-bottom flask with magnetic stir bar.[1][2]Active stirring is required to overcome the biphasic nature of the reaction.[2]
Waste Class RCRA D001 (Ignitable).[1][2]Flash point is <60°C.

The Neutralization Protocol (Ammonolysis)

This procedure utilizes a nucleophilic attack by ammonia, catalyzed by the base itself, to convert pentyl isocyanate into 1,1-dipentylurea (if reacting with itself/amine) or ethyl pentylcarbamate (if reacting with ethanol).

Phase 1: Preparation of Decontamination Solution

Prepare the following "Quench Cocktail" in a dedicated beaker. The ethanol is crucial—pentyl isocyanate is lipophilic and will not dissolve/react efficiently in pure aqueous ammonia.

  • Ethanol (95%): 50% by volume[1]

  • Water: 40% by volume

  • Ammonium Hydroxide (conc. ~28%): 10% by volume[1]

Phase 2: The Reaction Workflow
  • Dilution: Dilute the waste Pentyl Isocyanate in an equal volume of dichloromethane (DCM) or toluene. Why? This acts as a heat sink to moderate the exothermic reaction.[2]

  • Addition: Slowly add the diluted isocyanate to the Decontamination Solution (prepared in Phase 1) with vigorous stirring.

    • Ratio: Use at least 10 volumes of Decontamination Solution for every 1 volume of isocyanate.

  • Reaction Time: Cover the vessel loosely (do NOT seal tight) to allow

    
     gas to escape. Stir for 48 hours .
    
    • Mechanism:[3][4][5][6]

      
       (Hydrolysis) followed by urea formation.[1][2]
      
Phase 3: Verification (The Self-Validating Step)

Do not assume neutralization is complete. Verify using Infrared Spectroscopy (FT-IR) .

  • Target: Look for the disappearance of the strong, sharp Isocyanate peak at ~2270 cm⁻¹ .

  • Pass: Peak is absent. Proceed to disposal.

  • Fail: Peak remains. Add more ammonia solution and stir for another 24 hours.

Visualization: Neutralization Workflow

The following diagram outlines the critical path for the neutralization process.

PentylIsocyanateDisposal Start Pentyl Isocyanate Waste Prep Dilute in DCM/Toluene (Heat Sink) Start->Prep Mix Slow Addition with Stirring (Exothermic Control) Prep->Mix DeconSol Prepare Decon Solution: 50% EtOH / 40% H2O / 10% NH4OH DeconSol->Mix Wait Reaction Period 48 Hours | LOOSE CAP Mix->Wait Test Validation: FT-IR Check (~2270 cm-1) Wait->Test Decision Peak Absent? Test->Decision Retreat Add Excess Decon Sol. Wait 24h Decision->Retreat No (Peak Visible) Dispose Adjust pH to 7-9 Dispose as Organic Waste Decision->Dispose Yes (Peak Absent) Retreat->Wait

Figure 1: Logical workflow for the chemical neutralization of alkyl isocyanates, ensuring complete quenching prior to final waste consolidation.

Waste Management & Regulatory Compliance

Once the FT-IR validation confirms the destruction of the isocyanate group, the mixture is no longer reactive, but it remains a chemical waste.[2]

Regulatory CategoryClassificationAction
RCRA Status (Pre-treatment) D001 (Ignitable)Segregate from oxidizers and acids.[1][2]
RCRA Status (Post-treatment) D001 (likely) + D002 (Corrosive)The ethanol content keeps it ignitable; excess ammonia makes it basic.[1][2]
Labeling "Hazardous Waste"List constituents: "Pentyl urea derivative, Ethanol, Water, Ammonia".[1][2]
Container HDPE or GlassDo not use metal containers if the pH is highly basic (ammonia).[1][2]

Spill Contingency: If Pentyl Isocyanate is spilled outside the hood:

  • Evacuate the immediate area (lachrymator risk).

  • Don PPE (Respiratory protection is mandatory).

  • Cover the spill with a mixture of sand/vermiculite soaked in the Decontamination Solution (Phase 1).

  • Wait 30 minutes before scooping into a waste pail. Do not seal the pail immediately; leave lid loose for 48 hours to prevent pressure explosion.[7]

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed and Characteristic Wastes (RCRA). EPA.gov.[8] [Link]

Sources

Personal protective equipment for handling Pentyl isocyanate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Profile

Pentyl isocyanate (1-Isocyanatopentane) presents a dual-threat profile: it is both a respiratory sensitizer and a flammable liquid (Flash Point: ~32°C).[1] Unlike standard organic solvents, the primary danger here is not just acute toxicity, but immunological sensitization .

  • The "Poor Warning" Trap: Isocyanates often have poor warning properties. The odor threshold is typically higher than the Permissible Exposure Limit (PEL). If you can smell it, you are likely already overexposed.

  • Lachrymator: It is a potent tear-inducing agent.[2] Eye protection is non-negotiable.

  • Hydrolysis Hazard: Reacts with water (including ambient humidity) to release CO₂ and amines, potentially pressurizing sealed waste containers.

The "Safety Shell": PPE Specification Matrix

PPE Selection Guide
ComponentStandard RecommendationScientific Rationale & "Senior Scientist" Tip
Hand Protection (Routine) Double-gloving: Inner: Nitrile (4 mil)Outer: Nitrile (4-8 mil)Why: Nitrile provides fair splash protection but poor long-term resistance against isocyanates. Protocol: Change outer glove immediately upon any splash. Do not wait.
Hand Protection (Spill/High Risk) Laminate (Silver Shield/4H) or Butyl Rubber Why: These multi-layer polymers create a tortuous path that prevents molecular permeation for >4 hours. Nitrile fails in minutes during immersion.
Respiratory Fume Hood (Primary) Backup: Full-face APR with Organic Vapor (OV) cartridges + N95 pre-filter.Critical: Because of poor warning properties, air-purifying respirators (APR) are a last resort. Use only if engineering controls fail. Self-Validation: If you taste/smell garlic or fruit, the cartridge is spent.
Eye/Face Chemical Splash Goggles (Indirect Vent)Why: Safety glasses are insufficient. Isocyanate vapors are lachrymators; you need a gas-tight seal to prevent corneal edema (blue haze vision).
Body Tyvek Lab Coat (or chemically resistant apron)Cotton absorbs and holds the chemical against the skin. Tyvek repels splashes.

Engineering Controls & Logic Flow

The following diagram outlines the decision logic for handling Pentyl Isocyanate. This workflow enforces the "Hierarchy of Controls," prioritizing ventilation over PPE.

IsocyanateHandling Start Start: Pentyl Isocyanate Task CheckHood Verify Fume Hood (Face Velocity > 100 fpm) Start->CheckHood HoodFail STOP: Do Not Proceed CheckHood->HoodFail Fail (<80 fpm) PPE_Donning Don PPE: 1. Goggles 2. Tyvek Sleeves/Coat 3. Silver Shield (Spill) or Double Nitrile (Routine) CheckHood->PPE_Donning Pass Handling Execute Transfer/Reaction (Keep sash at lowest working height) PPE_Donning->Handling SplashEvent Splash Occurs? Handling->SplashEvent DeconAction 1. Doff Outer Glove 2. Wash with Soap/Water 3. Don New Glove SplashEvent->DeconAction Yes WasteNeutral Neutralize Waste (5% Na2CO3 + Detergent) SplashEvent->WasteNeutral No DeconAction->Handling End Process Complete WasteNeutral->End

Figure 1: Operational logic flow for safe handling, emphasizing the "Splash Event" loop which requires immediate glove replacement.

Operational Protocol: The "Self-Validating" System

A self-validating system means the protocol includes steps that prove it is working (e.g., color changes, pressure checks).

Phase A: Preparation
  • Dry Run: Ensure all glassware is oven-dried. Pentyl isocyanate reacts with moisture.[3]

  • The "Dirty" Zone: Designate a specific tray in the hood for isocyanate work. Line it with absorbent pads.

    • Validation: If the pad turns yellow/crusty, you have a leak.

  • Quenching Bath Setup: Prepare a beaker of Neutralization Solution (see Section 5) before opening the reagent bottle.

Phase B: Transfer & Handling
  • Cannula Transfer: For volumes >10mL, use a cannula or syringe transfer to avoid open pouring. This minimizes vapor generation.[4][5]

  • Syringe Technique:

    • Draw reagent.

    • Wipe the needle with a Kimwipe dampened in mineral oil (prevents crusting on the tip).

    • Dispense into the reaction vessel.

    • Immediately draw Neutralization Solution into the used syringe to quench residual isocyanate.

Phase C: Decontamination & Disposal (The Critical Step)

Isocyanates cannot be disposed of as standard organic waste while active. They must be neutralized.[6][3]

The Neutralization Protocol (Decon Solution):

  • Formula: 90% Water + 5-10% Sodium Carbonate (Soda Ash) + 1-2% Liquid Detergent.

  • Mechanism: The surfactant solubilizes the lipophilic isocyanate; the water/base hydrolyzes the isocyanate group into an amine and CO₂.

Step-by-Step Disposal:

  • Collect all isocyanate-contaminated waste (wipes, syringe contents) in a beaker.

  • Add the Decon Solution in excess (10:1 ratio).

  • Validation Step: Let it stand for 48 hours in the hood. You should observe CO₂ bubbles (effervescence) or a precipitate (polyurea).

  • Pressure Warning: Never seal a waste container immediately. The CO₂ evolution can pressurize and explode a glass bottle. Leave the cap loose for 48 hours.

Emergency Response

Skin Contact
  • Wipe, then Wash: Isocyanates are not water-soluble. If you wash immediately with water, you may spread the chemical.

  • Protocol: Wipe the skin with a dry paper towel or a poly-glycol based cleanser (if available) to remove the bulk liquid.

  • Flush: Then, wash with soap and copious water for 15 minutes.

Spills (>10 mL)
  • Evacuate: Leave the immediate area to allow vapors to clear via the hood.

  • PPE Upgrade: Do not re-enter without Silver Shield/Laminate gloves . Nitrile is insufficient for direct contact with pools of liquid.

  • Absorb & Neutralize: Cover spill with absorbent pads. Pour Decon Solution over the pads. Wait 30 minutes before scooping up.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2005).[7] NIOSH Pocket Guide to Chemical Hazards: Isocyanates. Centers for Disease Control and Prevention. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[2] Isocyanates: Hazard Recognition and Control. United States Department of Labor. [Link]

  • Broadwater, K., et al. (2014). Testing of glove efficacy against sprayed isocyanate coatings utilizing a reciprocating permeation panel.[8] Journal of Occupational and Environmental Hygiene. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.